molecular formula C7H9NO2 B086963 N-Isopropylmaleimide CAS No. 1073-93-4

N-Isopropylmaleimide

Katalognummer: B086963
CAS-Nummer: 1073-93-4
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: NQDOCLXQTQYUDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Isopropylmaleimide serves as a crucial building block in advanced polymer science, particularly for the synthesis of polymers with specific chiral and thermal properties. Its primary research value lies in its role as a monomer in asymmetric polymerization. Using chiral initiator systems, such as n-butyllithium/(-)-sparteine, researchers can homopolymerize this compound to produce optically active, chiral polymers . These polymers are of significant interest for developing advanced materials with specific optical characteristics. Furthermore, studies on poly(N-alkyl maleimides) indicate that polymers derived from reagents like this compound possess high thermal stability, making them suitable for applications requiring robust material performance under elevated temperatures . The reactivity of the maleimide ring allows for the creation of polymers with a threo-diisotactic structure, which is fundamental to their chiroptical properties . This makes this compound an invaluable reagent for researchers in the fields of functional polymers, materials science, and asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-propan-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDOCLXQTQYUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910286
Record name 1-(Propan-2-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-93-4, 29720-92-1
Record name N-Isopropylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleimide, N-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylmethyl maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029720921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Propan-2-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropylmaleimide: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and key applications of N-Isopropylmaleimide, a valuable reagent in the fields of bioconjugation and pharmaceutical sciences.

Chemical Properties and Structure

This compound is a derivative of maleimide featuring an isopropyl group attached to the nitrogen atom. This substitution influences its physical and chemical characteristics, making it a versatile tool for various chemical modifications.

Chemical Structure:

The structure of this compound consists of a five-membered pyrrole-2,5-dione ring, which contains a reactive carbon-carbon double bond, and an N-isopropyl substituent.

Caption: Chemical structure of this compound.

Quantitative Chemical Properties:

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1]
Physical State Powder[1]
Boiling Point 217.6 °C[1]
Density 1.177 g/cm³
Solubility Data not readily available. Expected to be soluble in many organic solvents.
Melting Point Not consistently reported; may be a low-melting solid or liquid at room temperature.

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 6.61 (s, 2H, CH=CH)

    • δ 4.32 (m, 1H, N-CH)

    • δ 1.36 (d, 6H, CH₃)

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 170.8 (C=O)

    • δ 133.9 (CH=CH)

    • δ 42.9 (N-CH)

    • δ 20.0 (CH₃)

  • Infrared (IR) Spectroscopy: Key absorptions are expected for the C=O stretch of the imide (around 1700-1780 cm⁻¹), C=C stretch of the maleimide ring (around 1600-1650 cm⁻¹), and C-H stretches of the isopropyl group (around 2850-2970 cm⁻¹).

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound:

A common method for synthesizing N-substituted maleimides involves a two-step process: the formation of a maleamic acid intermediate followed by cyclodehydration.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Step 1: Maleamic Acid Formation cluster_cyclization Step 2: Cyclodehydration cluster_purification Purification MA Maleic Anhydride Reaction1 Stir at room temperature MA->Reaction1 IPA Isopropylamine IPA->Reaction1 Solvent1 Anhydrous Ether Solvent1->Reaction1 Intermediate N-Isopropylmaleamic Acid (precipitate) Reaction1->Intermediate Intermediate_in N-Isopropylmaleamic Acid Intermediate->Intermediate_in Reaction2 Heat (e.g., steam bath) Intermediate_in->Reaction2 Dehydrating_Agent Acetic Anhydride & Sodium Acetate Dehydrating_Agent->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Crude_in Crude Product Crude_Product->Crude_in Workup Aqueous Workup (ice water quench) Crude_in->Workup Filtration1 Suction Filtration Workup->Filtration1 Purification_Method Flash Chromatography (e.g., Hexane/Ethyl Acetate) Filtration1->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodology:

  • Formation of N-Isopropylmaleamic Acid:

    • Dissolve maleic anhydride in a suitable anhydrous solvent, such as diethyl ether or acetone, in a flask equipped with a stirrer.

    • Slowly add an equimolar amount of isopropylamine to the solution while stirring. The reaction is typically exothermic.

    • Continue stirring at room temperature for 1-2 hours. The N-isopropylmaleamic acid will precipitate out of the solution.

    • Collect the solid product by suction filtration and wash with cold solvent.

  • Cyclodehydration to this compound:

    • Suspend the dried N-isopropylmaleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.

    • Heat the mixture, for example on a steam bath, with stirring for approximately 30-60 minutes, or until the solid dissolves.

    • Cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

    • Collect the crude product by suction filtration and wash thoroughly with cold water.

Purification of this compound:

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, cyclohexane).

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by suction filtration and dry under vacuum.

  • Flash Column Chromatography:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the solution onto a silica gel column.

    • Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity if necessary.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from the high reactivity of the maleimide group towards thiol (sulfhydryl) groups.

Thiol-Maleimide Michael Addition:

The carbon-carbon double bond in the maleimide ring is electron-deficient and readily undergoes a Michael addition reaction with nucleophiles, particularly thiols from cysteine residues in proteins and peptides. This reaction is highly specific and proceeds efficiently under physiological conditions (pH 6.5-7.5), forming a stable thioether bond.

Application in Antibody-Drug Conjugates (ADCs):

A significant application of maleimide-containing molecules is in the construction of antibody-drug conjugates (ADCs). In this context, a potent cytotoxic drug is linked to a monoclonal antibody via a linker that often contains a maleimide moiety. The antibody directs the ADC to cancer cells expressing a specific antigen on their surface. Following binding and internalization, the linker is cleaved, releasing the cytotoxic drug inside the cancer cell, leading to targeted cell death.

ADC_Conjugation Role of Maleimide in Antibody-Drug Conjugate Formation cluster_reactants Reactants cluster_product Product Antibody Monoclonal Antibody with Cysteine Residue (-SH) Reaction Michael Addition (pH 6.5-7.5) Antibody->Reaction Linker_Drug Drug-Linker-Maleimide Linker_Drug->Reaction ADC Antibody-Drug Conjugate (Stable Thioether Bond) Reaction->ADC

Caption: Schematic of the thiol-maleimide reaction in the formation of an Antibody-Drug Conjugate (ADC).

This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent by maximizing its efficacy at the tumor site while minimizing systemic toxicity. The stability of the thioether bond formed from the maleimide-thiol reaction is critical to prevent premature drug release in circulation.

References

An In-depth Technical Guide to the Synthesis of N-Isopropylmaleimide from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Isopropylmaleimide, a valuable reagent in bioconjugation and polymer chemistry, from the readily available starting material, maleic anhydride. This document details the core synthetic pathways, provides specific experimental protocols, and presents quantitative data to aid in the selection and optimization of the synthetic method.

Introduction

This compound is a chemical compound featuring a maleimide group substituted with an isopropyl moiety. The electrophilic nature of the maleimide double bond makes it highly reactive towards nucleophiles, particularly thiols, in a Michael addition reaction. This specific reactivity is widely exploited in bioconjugation for labeling proteins and other biomolecules. Furthermore, this compound serves as a monomer in the synthesis of polymers with tailored thermal and mechanical properties. The synthesis of this compound from maleic anhydride is a fundamental process for ensuring a high-purity supply of this important chemical entity.

Core Synthesis Pathways

The synthesis of this compound from maleic anhydride primarily proceeds through a two-step reaction sequence. This involves the initial formation of an intermediate, N-isopropylmaleamic acid, followed by a cyclodehydration reaction to yield the final product. Variations of this process, including one-pot syntheses, have been developed to improve efficiency and yield.

The overall reaction is as follows:

Step 1: Synthesis of N-isopropylmaleamic acid

The first step involves the nucleophilic attack of isopropylamine on one of the carbonyl carbons of maleic anhydride. This ring-opening reaction is typically fast and exothermic, leading to the formation of the corresponding N-isopropylmaleamic acid. The reaction is generally carried out in a suitable solvent to control the reaction temperature and facilitate handling of the reactants.

Step 2: Cyclodehydration of N-isopropylmaleamic acid

The second and more challenging step is the intramolecular cyclization of N-isopropylmaleamic acid to form the five-membered imide ring of this compound. This dehydration reaction requires the removal of a molecule of water and is typically achieved through one of the following methods:

  • Chemical Dehydration: This method employs a dehydrating agent, such as acetic anhydride, in the presence of a catalyst like sodium acetate.[1] The reaction proceeds by forming a mixed anhydride intermediate, which then undergoes cyclization.

  • Azeotropic Dehydration: In this method, the N-isopropylmaleamic acid is heated in a solvent that forms an azeotrope with water, such as toluene or xylene.[2] An acid catalyst, like p-toluenesulfonic acid, is often used to promote the reaction. The water produced during the reaction is continuously removed from the reaction mixture as an azeotrope, driving the equilibrium towards the formation of the maleimide.

  • One-Pot Synthesis: To streamline the process, a one-pot synthesis can be employed where both the formation of the maleamic acid and its subsequent cyclodehydration are carried out in the same reaction vessel without isolation of the intermediate. This is often achieved by using a solvent that also acts as a dehydrating agent or by carefully controlling the reaction conditions.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound.

MethodReactantsSolventCatalyst/Dehydrating AgentTemperature (°C)Time (h)Yield (%)Reference
One-Pot SynthesisMaleic anhydride, IsopropylamineGlacial Acetic AcidGlacial Acetic Acid118180
One-Pot SynthesisMaleic anhydride, IsopropylamineGlacial Acetic AcidGlacial Acetic Acid118266.9
One-Pot SynthesisMaleic anhydride, IsopropylamineGlacial Acetic AcidGlacial Acetic AcidNot specified261
Two-Step (General N-alkylmaleimide)N-alkylmaleamic acidAcetic AnhydrideSodium AcetateNot specified--[1]
Two-Step (General N-alkylmaleimide)N-alkylmaleamic acidToluenep-Toluenesulfonic AcidReflux--[2]

Experimental Protocols

One-Pot Synthesis of this compound in Glacial Acetic Acid

This protocol is adapted from a patented procedure and offers a straightforward one-pot method for the synthesis of this compound.

Materials:

  • Maleic anhydride (9.8 g, 0.1 mol)

  • Isopropylamine (5.7 g, 0.096 mol)

  • Glacial acetic acid (125-150 mL)

Procedure:

  • In a reaction flask equipped with a stirrer and a reflux condenser, combine maleic anhydride and glacial acetic acid.

  • While stirring, slowly add isopropylamine to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • After the addition is complete, heat the reaction mixture to 118 °C and maintain this temperature for 1-2 hours.

  • After the reaction period, the reaction mixture can be worked up to isolate the this compound. This typically involves cooling the mixture and removing the acetic acid, followed by purification of the product.

Yield: 61-80%

General Two-Step Synthesis of N-Alkylmaleimides

This section outlines the general procedures for the two-step synthesis, which can be adapted for this compound.

Materials:

  • Maleic anhydride

  • Isopropylamine

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • Dissolve maleic anhydride in anhydrous diethyl ether in a flask equipped with a stirrer and a dropping funnel.

  • Slowly add a solution of isopropylamine in diethyl ether to the maleic anhydride solution with stirring.

  • The N-isopropylmaleamic acid will precipitate out of the solution as a solid.

  • Stir the suspension at room temperature for a period to ensure complete reaction.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Materials:

  • N-isopropylmaleamic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • In a flask, combine N-isopropylmaleamic acid, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture with stirring to facilitate the cyclodehydration reaction. The reaction temperature and time will need to be optimized.

  • After the reaction is complete, the mixture is typically poured into ice-water to precipitate the this compound and hydrolyze the excess acetic anhydride.

  • The solid product is collected by filtration, washed with water, and then purified, for example, by recrystallization.[1]

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride NIMA N-isopropylmaleamic acid MA->NIMA + Isopropylamine IPA Isopropylamine NIM This compound NIMA->NIM - H₂O H2O Water

Caption: Synthesis pathway of this compound from maleic anhydride.

Experimental Workflow for One-Pot Synthesis

Experimental_Workflow start Start reactants Combine Maleic Anhydride, Isopropylamine, and Glacial Acetic Acid start->reactants heating Heat to 118 °C for 1-2 hours reactants->heating workup Reaction Work-up (Cooling, Solvent Removal) heating->workup purification Purification of This compound workup->purification end End Product purification->end

Caption: Experimental workflow for the one-pot synthesis of this compound.

Conclusion

The synthesis of this compound from maleic anhydride is a well-established and versatile process. Both the one-pot and two-step synthetic routes offer viable methods for obtaining this important compound. The choice of method will depend on factors such as the desired purity, scale of the reaction, and available equipment. The one-pot synthesis in glacial acetic acid provides a direct and efficient route, while the two-step method allows for the isolation and characterization of the intermediate N-isopropylmaleamic acid, potentially leading to a higher purity final product. This guide provides the necessary technical details to enable researchers and professionals to successfully synthesize this compound for their specific applications.

References

An In-depth Technical Guide to the N-Isopropylmaleimide Thiol Reaction: Mechanism, Kinetics, and Applications in Probing Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michael addition reaction between N-isopropylmaleimide (NIPAM) and thiols, a cornerstone of bioconjugation and chemical biology. We delve into the core reaction mechanism, present quantitative kinetic data, detail experimental protocols for reaction monitoring and protein labeling, and explore the application of NIPAM as a chemical probe to investigate key cellular signaling pathways.

Core Principles: The Thiol-Maleimide Michael Addition

The reaction between a maleimide, such as this compound, and a thiol proceeds via a Michael addition mechanism.[1] This highly efficient and selective reaction forms a stable carbon-sulfur bond, making it a favored method for conjugating molecules to proteins, peptides, and other biomolecules containing cysteine residues.[2][3]

The core of the reaction involves the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the maleimide's carbon-carbon double bond.[3] This process is most efficient in polar solvents like water or DMSO, which facilitate the formation of the reactive thiolate.[3] The resulting product is a stable thioether linkage within a succinimide ring structure.[4]

dot

Caption: The Michael addition of a thiol to this compound.

Quantitative Analysis of Reaction Kinetics

The rate of the NIPAM-thiol reaction is influenced by several factors, most notably pH, temperature, and the specific reactants involved. While specific kinetic data for this compound is limited in the readily available literature, extensive data exists for the closely related N-ethylmaleimide (NEM), which provides a strong basis for understanding NIPAM's reactivity. The reaction is typically second-order, and the rate is significantly dependent on the concentration of the reactive thiolate anion.[5]

Table 1: Second-Order Rate Constants for N-Ethylmaleimide (NEM) with Various Thiols

Thiol ReactantSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reaction ConditionsReference
Cysteine1.0 x 10³pH 7.0, 25°C[5]
Glutathione5.6 x 10²pH 7.4, 25°C[6]
2-Mercaptoethanol1.2 x 10³pH 7.0, 25°C[5]

Table 2: Influence of pH on the Reaction of NEM with Thiols

pHRelative Reaction RateKey ConsiderationsReference
< 6.5SlowThe thiol group is predominantly protonated (R-SH), reducing nucleophilicity.[3]
6.5 - 7.5OptimalA good balance between thiolate (R-S⁻) concentration and maleimide stability.[3][3]
> 7.5FastIncreased concentration of the reactive thiolate anion. However, the maleimide ring becomes more susceptible to hydrolysis, and reaction with primary amines (e.g., lysine) becomes a competing side reaction.[3][3]

Potential Side Reactions

While the thiol-maleimide reaction is highly selective, researchers should be aware of potential side reactions that can impact the yield and purity of the desired conjugate.

  • Hydrolysis of the Maleimide Ring: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative.[3]

  • Reaction with Amines: At alkaline pH, primary amines, such as the side chain of lysine residues, can also react with the maleimide, leading to a loss of selectivity.[3]

  • Thiazine Rearrangement: For peptides with an N-terminal cysteine, the initial thioether adduct can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring. This is more prevalent at neutral to basic pH.[4]

dot

Caption: Desired reaction and potential side reactions of this compound.

Experimental Protocols

Protocol for Monitoring NIPAM-Thiol Reaction Kinetics by UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant for the reaction between NIPAM and a thiol-containing compound. The reaction can be monitored by observing the decrease in absorbance of the maleimide group at approximately 302 nm.[1]

Materials:

  • This compound (NIPAM)

  • Thiol-containing compound (e.g., L-cysteine, glutathione)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0, degassed)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of NIPAM in the reaction buffer.

    • Prepare a 100 mM stock solution of the thiol compound in the reaction buffer.

  • Reaction Setup:

    • In a quartz cuvette, add the appropriate volume of reaction buffer.

    • Add a specific volume of the NIPAM stock solution to achieve the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding a specific volume of the thiol stock solution to achieve a desired final concentration (e.g., 1 mM, ensuring a pseudo-first-order condition with the thiol in excess).

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 302 nm over time.

    • Record data at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the thiol: k = k' / [Thiol].

General Protocol for Protein Labeling with NIPAM

This protocol provides a general guideline for conjugating NIPAM to a protein containing accessible cysteine residues.

Materials:

  • Protein with free cysteine(s)

  • This compound (NIPAM)

  • Conjugation Buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5, degassed)

  • Quenching Reagent (e.g., 1 M L-cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Prepare NIPAM Stock Solution: Immediately before use, dissolve NIPAM in a water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add the NIPAM stock solution to the protein solution to achieve a 10-20 fold molar excess of NIPAM over the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Add the quenching reagent to a final concentration that is in excess of the initial NIPAM concentration to react with any unreacted maleimide.

  • Purification: Remove excess NIPAM and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

  • Characterization: Confirm conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE (if the conjugate has a significant mass change).

Application of NIPAM in Probing Cellular Signaling Pathways

Thiol-reactive compounds like NIPAM are valuable tools for studying signaling pathways that are regulated by the redox state of cysteine residues in key proteins. Two such pathways are the Keap1-Nrf2 and NF-κB pathways.

Investigating the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[7][8] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation.[8] Electrophiles and reactive oxygen species can modify reactive cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.[7][8] NIPAM, as a thiol-reactive electrophile, can be used to probe this pathway.

dot

Keap1_Nrf2_Workflow cluster_workflow Experimental Workflow: Probing Keap1-Nrf2 with NIPAM start Cell Culture treatment Treat cells with NIPAM start->treatment lysis Cell Lysis treatment->lysis fractionation Nuclear/Cytoplasmic Fractionation lysis->fractionation western_blot Western Blot Analysis fractionation->western_blot readout Measure Nrf2 levels in nucleus vs. cytoplasm western_blot->readout

Caption: Workflow for studying Nrf2 activation using NIPAM.

Probing the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival.[9][10] Its activation is often dependent on the IκB kinase (IKK) complex, which contains cysteine residues that are sensitive to the cellular redox state. Thiol-alkylating agents have been shown to inhibit NF-κB activation.[5] NIPAM can be used to investigate the role of reactive thiols in the regulation of this pathway.

dot

NFkB_Workflow cluster_workflow Experimental Workflow: Probing NF-κB with NIPAM start Cell Culture pretreatment Pre-treat cells with NIPAM start->pretreatment stimulation Stimulate with NF-κB activator (e.g., TNF-α) pretreatment->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot Analysis lysis->western_blot readout Measure phosphorylation of IκBα and p65 western_blot->readout

Caption: Workflow for studying NF-κB inhibition using NIPAM.

Conclusion

The this compound-thiol reaction is a robust and versatile tool in the arsenal of researchers in chemical biology and drug development. Its high selectivity, rapid kinetics, and the stability of the resulting thioether bond make it an ideal choice for bioconjugation. A thorough understanding of its mechanism, kinetics, and potential side reactions, as detailed in this guide, is crucial for its successful implementation. Furthermore, the ability of NIPAM to react with key cysteine residues in signaling proteins makes it a valuable probe for dissecting complex cellular pathways, offering insights into disease mechanisms and potential therapeutic targets.

References

Determining the Solubility of N-Isopropylmaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of N-Isopropylmaleimide in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and the critical factors influencing its stability in aqueous solutions. The information herein is intended to equip researchers with the necessary knowledge to accurately assess the solubility of this compound for a range of applications in drug discovery and development.

Solubility Data for this compound

Table 1: Experimental Solubility of this compound

Solvent/Buffer SystemTemperature (°C)pHMethod UsedSolubility (mg/mL)Solubility (mM)Observations
DMSO
Water
Phosphate-Buffered Saline (PBS)
Tris Buffer
Citrate Buffer
Other (Specify)

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a compound like this compound. The choice of method often depends on the required accuracy, throughput, and the stage of the research.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., DMSO, water, or a specific aqueous buffer) in a sealed vial. The amount of compound added should be sufficient to ensure that undissolved solids remain after equilibration.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation can be achieved using a shaker or a rotator.

  • Phase Separation: After equilibration, allow the suspension to settle. Subsequently, separate the saturated solution from the undissolved solid by centrifugation or filtration. Filtration should be performed using a filter that does not bind the compound of interest.

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent at the given temperature.

Kinetic (Apparent) Solubility Assay

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to estimate the solubility of compounds. These methods measure the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in a multi-well plate.

  • Addition of Aqueous Buffer: Add a specific volume of the desired aqueous buffer to each well containing the DMSO dilutions. The final DMSO concentration should typically be kept low (e.g., 1-5%) to minimize its co-solvent effect.

  • Incubation and Precipitation Detection: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours). The formation of a precipitate can be detected by various methods, including:

    • Nephelometry: Measures the light scattering caused by insoluble particles.

    • Turbidimetry: Measures the reduction in light transmission due to turbidity.

    • Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitated material, the concentration of the dissolved compound is measured.

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitate is observed.

Stability of this compound in Aqueous Buffers: The Impact of Hydrolysis

Maleimides, including this compound, are susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. This hydrolysis involves the opening of the maleimide ring to form a maleamic acid derivative, which is generally more water-soluble but lacks the reactivity of the parent maleimide. The rate of hydrolysis is dependent on pH, temperature, and buffer composition.

It is crucial to consider the stability of this compound when preparing and storing aqueous solutions, as significant degradation can occur over time, impacting the accuracy of experimental results. For applications requiring the intact maleimide moiety, it is recommended to prepare fresh solutions and use them promptly, especially when working with buffers at or above pH 7.

Visualizing Experimental Workflows and Chemical Processes

To aid in the understanding of the experimental procedures and the chemical behavior of this compound, the following diagrams are provided.

Solubility_Determination_Workflow cluster_prep Preparation cluster_method Methodology cluster_analysis Analysis cluster_result Result Compound This compound ShakeFlask Shake-Flask Method (Thermodynamic) Compound->ShakeFlask KineticAssay Kinetic Assay (Apparent) Compound->KineticAssay Solvent DMSO or Aqueous Buffer Solvent->ShakeFlask Solvent->KineticAssay Quantification Quantification (HPLC, UV-Vis, LC-MS) ShakeFlask->Quantification KineticAssay->Quantification SolubilityData Solubility Data (mg/mL, mM) Quantification->SolubilityData

Caption: Workflow for determining the solubility of this compound.

Maleimide_Hydrolysis NIM This compound (in Aqueous Buffer) Transition Transition State NIM->Transition H₂O / OH⁻ Product N-Isopropylmaleamic Acid (Hydrolysis Product) Transition->Product Ring Opening

Caption: Hydrolysis of this compound in an aqueous buffer.

N-Isopropylmaleimide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Molecular Properties, Synthesis, and Application of N-Isopropylmaleimide in Bioconjugation and Targeted Therapeutics.

Introduction

This compound is a chemical compound that serves as a crucial building block and reagent in the fields of organic chemistry, biochemistry, and pharmaceutical sciences. Its utility is primarily derived from the maleimide group, which exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups present in cysteine residues of proteins and peptides. This specific reactivity forms the basis of its widespread use in bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound for researchers, scientists, and professionals involved in drug development.

Core Molecular Data

A clear understanding of the fundamental molecular properties of this compound is essential for its effective application in research and development. The key quantitative data are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Monoisotopic Mass 139.06332 Da
CAS Number 1073-93-4
Boiling Point 217.6 °C

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the reaction of maleic anhydride with isopropylamine to form the intermediate N-isopropylmaleamic acid, followed by cyclodehydration to yield the final product.

Step 1: Formation of N-isopropylmaleamic acid

  • In a suitable reaction vessel, dissolve maleic anhydride in a dry, aprotic solvent such as diethyl ether or toluene at room temperature.

  • Slowly add an equimolar amount of isopropylamine to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature. The N-isopropylmaleamic acid intermediate will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

  • Dry the N-isopropylmaleamic acid under vacuum.

Step 2: Cyclodehydration to this compound

  • Suspend the dried N-isopropylmaleamic acid in a mixture of acetic anhydride and a catalytic amount of a weak base, such as sodium acetate.

  • Heat the mixture with stirring to a temperature of 80-100°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the this compound.

  • Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain pure this compound.

Bioconjugation Protocol: Thiol-Maleimide Ligation

The reaction of this compound with thiol groups on proteins, such as those from cysteine residues, is a cornerstone of its application in drug development. The following is a general protocol for the conjugation of a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (e.g., monoclonal antibody)

  • This compound or a derivative

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)[]

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)), if disulfide bond reduction is required[]

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-50 fold molar excess of a reducing agent like TCEP and incubate for 1-2 hours at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.

  • Maleimide Solution Preparation: Dissolve the this compound derivative in a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction: Add the maleimide stock solution to the prepared protein solution. A 10-20 fold molar excess of the maleimide derivative over the protein is typically used. The reaction is generally carried out at room temperature for 1-4 hours or overnight at 4°C, with gentle stirring and protected from light if the maleimide is fluorescently labeled.[2]

  • Quenching: Add a molar excess of a quenching reagent to cap any unreacted maleimide groups.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted small molecules.[2]

  • Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) and confirm its purity and integrity.

Signaling Pathways and Applications in Drug Development

This compound itself is not a signaling molecule. Instead, its critical role in drug development is as a highly efficient linker for attaching therapeutic payloads to targeting moieties, such as monoclonal antibodies, to create antibody-drug conjugates (ADCs).[] These ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells that overexpress a specific target antigen, thereby minimizing systemic toxicity.[]

The targeting antibody of the ADC binds to its specific antigen on the surface of a cancer cell. This binding can trigger the internalization of the ADC-antigen complex. Once inside the cell, the linker is designed to be cleaved under specific intracellular conditions (e.g., acidic environment of lysosomes or presence of specific enzymes), releasing the cytotoxic payload. The released drug can then exert its therapeutic effect, often by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound Linker) CancerCell Cancer Cell ADC->CancerCell 1. Binding to Surface Antigen Endosome Endosome CancerCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Cellular Target (e.g., DNA, Microtubules) Payload->Target 5. Interaction with Target Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

Caption: Workflow of an Antibody-Drug Conjugate utilizing an this compound-based linker.

The maleimide-thiol conjugation reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond.[]

Caption: Chemical reaction mechanism of thiol-maleimide conjugation.

References

Spectroscopic Properties of N-Isopropylmaleimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of N-Isopropylmaleimide, a key reagent and building block in bioconjugation, polymer chemistry, and drug development. This document summarizes available spectroscopic data, outlines experimental protocols for its characterization, and provides visual workflows for these analytical techniques.

Introduction to this compound

This compound (C₇H₉NO₂) is an α,β-unsaturated imide featuring a reactive double bond that readily participates in Michael addition reactions, particularly with thiols. This reactivity makes it a valuable tool for the selective modification of cysteine residues in proteins and peptides. A thorough understanding of its spectroscopic properties is crucial for monitoring reaction kinetics, characterizing conjugates, and developing new materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl, methine, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.61s-2HCH=CH
4.32m7.01HN-CH
1.36d7.06HCH₃
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
170.8C=O
133.9CH=CH
42.9N-CH
20.0CH₃
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire Acquire Spectrum (¹H and ¹³C) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference

Experimental Workflow for NMR Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Expected UV-Vis Absorption Properties of this compound

Wavelength of MaximumAbsorption (λmax)Molar Absorptivity (ε)Electronic Transition
~300 nm (predicted)Not availableπ → π*
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

    • Measure the absorbance of the series of dilutions at the λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_acq Measurement cluster_anal Data Analysis prepare_stock Prepare Stock Solution of Known Concentration prepare_dilutions Create Serial Dilutions prepare_stock->prepare_dilutions instrument Use Dual-Beam Spectrophotometer prepare_dilutions->instrument blank Record Baseline with Solvent instrument->blank measure Measure Absorbance of Samples blank->measure find_lambda_max Determine λmax measure->find_lambda_max plot_curve Plot Calibration Curve (Abs vs. Conc) find_lambda_max->plot_curve calc_epsilon Calculate Molar Absorptivity (ε) plot_curve->calc_epsilon

Experimental Workflow for UV-Vis Spectroscopy

Fluorescence Spectroscopy

The fluorescence properties of N-substituted maleimides are highly dependent on the nature of the substituent and the solvent environment. Simple N-alkylmaleimides are generally considered to be non-fluorescent or very weakly fluorescent. However, the introduction of fluorophores to the maleimide structure is a common strategy for creating fluorescent probes. For instance, N-(1-pyrene)maleimide is non-fluorescent in aqueous solution but becomes strongly fluorescent upon reaction with a thiol group.[3] Given the lack of specific data, it is presumed that this compound itself does not exhibit significant fluorescence.

Table 4: Expected Fluorescence Properties of this compound

Excitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φ)
Not applicableNot applicableExpected to be very low
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Dissolve the sample in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Record an emission spectrum by exciting the sample at a fixed wavelength (typically the excitation maximum) and scanning the emission wavelengths.

  • Quantum Yield Determination (if applicable): The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield. This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretch=C-H (vinyl)
~2980-2960C-H stretch-CH₃ (isopropyl)
~2870C-H stretch-CH (isopropyl)
~1770 and ~1700C=O stretch (asymmetric and symmetric)Imide
~1640C=C stretchAlkene
~1470C-H bend-CH₃ (isopropyl)
~1380C-H bend-CH (isopropyl)
~830C-H bend (out-of-plane)=C-H (vinyl)
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (for liquid sample):

    • Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • ATR: Place a drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_acq Measurement cluster_anal Data Analysis prep_sample Prepare Sample (Neat Liquid Film or ATR) instrument Use FTIR Spectrometer prep_sample->instrument background Record Background Spectrum instrument->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio identify_peaks Identify and Assign Characteristic Peaks ratio->identify_peaks

Experimental Workflow for FTIR Spectroscopy

Conclusion

This guide provides a comprehensive overview of the spectroscopic properties of this compound based on available data and established principles for related compounds. The provided NMR data offers a definitive structural characterization. While specific experimental data for UV-Vis, fluorescence, and IR spectroscopy of this compound are not widely reported, this guide presents the expected spectral characteristics and detailed protocols for their determination. These methodologies and expected results will serve as a valuable resource for researchers utilizing this compound in their work, enabling them to effectively characterize their starting materials and reaction products.

References

N-Isopropylmaleimide as a Michael Acceptor for Cysteine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropylmaleimide (NIPM) as a Michael acceptor for cysteine residues. It covers the core principles of the thiol-maleimide reaction, quantitative data on reactivity and stability, detailed experimental protocols, and the application of this chemistry in modulating cellular signaling pathways.

Core Principles: The Thiol-Maleimide Michael Addition

The reaction between this compound and the thiol group of a cysteine residue is a cornerstone of bioconjugation.[1] This reaction, a Michael addition, involves the nucleophilic attack of the thiolate anion of cysteine on one of the carbon atoms of the maleimide's electron-deficient double bond.[2] This process results in the formation of a stable, covalent thioether bond.[1] The high selectivity for thiols over other nucleophilic amino acid residues, such as lysine, is achieved within a pH range of 6.5 to 7.5.[3] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

The reaction rate is dependent on the concentration of the more nucleophilic thiolate anion, which is in equilibrium with the protonated thiol. Consequently, the reaction is pH-dependent, with slower rates at lower pH values where the thiol form predominates.

Quantitative Data on Reactivity and Stability

The stability of the resulting thiosuccinimide adduct is a critical consideration, particularly for in vivo applications. The primary pathway for the degradation of the maleimide-cysteine linkage is a retro-Michael reaction, which can lead to the exchange of the conjugated molecule with other thiols, such as glutathione.[4] This can result in off-target effects and reduced efficacy.[4]

The following tables summarize comparative stability data for different N-substituted maleimides. It is important to note that this compound, as an N-alkyl maleimide, is expected to exhibit stability profiles similar to those listed for this class.

Table 1: Comparative Stability of Cysteine-Linked Adducts

Maleimide TypeDeconjugation in Serum (7 days at 37°C)Reference
N-alkyl maleimides35-67%[5]
N-aryl maleimides< 20%[5]

Table 2: Half-lives of Thiosuccinimide Adducts in the Presence of Glutathione

Thiol AdductHalf-life of Conversion (hours)Reference
N-ethylmaleimide - 4-mercaptophenylacetic acid20 - 80[6]
N-ethylmaleimide - N-acetylcysteine20 - 80[6]

Experimental Protocols

General Protocol for NIPM Conjugation to a Cysteine-Containing Protein

This protocol provides a general framework for the conjugation of this compound to a protein containing an accessible cysteine residue.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound (NIPM)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • NIPM Stock Solution: Prepare a 10 mM stock solution of NIPM in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NIPM stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration that is in a 50-fold molar excess to the initial amount of NIPM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess NIPM and quenching reagent by size-exclusion chromatography or dialysis.

Quantification of Conjugation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the efficiency of the conjugation reaction. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose.[7]

Instrumentation:

  • HPLC system with a C4 or C18 reversed-phase column

  • UV detector

  • Mass spectrometer (optional, for confirmation of adduct mass)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified conjugate and the unconjugated protein in Mobile Phase A.

  • Chromatography: Inject the samples onto the equilibrated column. Elute with a linear gradient of Mobile Phase B.

  • Data Analysis: Monitor the elution profile at 280 nm. The unconjugated protein will elute at an earlier retention time than the more hydrophobic NIPM-conjugated protein. The ratio of the peak areas can be used to estimate the conjugation efficiency.

Characterization by Mass Spectrometry

Mass spectrometry (MS) provides a definitive method for confirming the formation of the NIPM-cysteine adduct and determining the precise molecular weight of the conjugate.[8]

Procedure:

  • Sample Preparation: The purified conjugate can be analyzed directly or after enzymatic digestion (e.g., with trypsin) for peptide mapping.

  • MS Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization).

  • Data Analysis: The mass of the NIPM-cysteine adduct will be the mass of the protein or peptide plus 139.15 Da for each conjugated NIPM molecule. For peptide mapping, the modification will be observed on cysteine-containing peptides.

Visualization of Mechanisms and Workflows

Reaction Mechanism and Experimental Workflow

Application in Signaling Pathway Modulation: The KEAP1-NRF2 Pathway

N-substituted maleimides can be used as covalent inhibitors to modulate cellular signaling pathways. A prominent example is the inhibition of Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the NRF2-mediated antioxidant response.[9] Covalent modification of specific cysteine residues on KEAP1 by electrophiles like maleimides disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2.[10] In the nucleus, NRF2 activates the transcription of antioxidant and cytoprotective genes.[11]

References

An In-depth Technical Guide to the Electrophilicity of the Maleimide Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The maleimide functional group is a cornerstone of modern bioconjugation, prized for its ability to form stable, covalent bonds with biomolecules.[] Its widespread adoption in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other molecular probes stems from its highly selective reactivity, particularly towards thiol groups found in cysteine residues.[2] This guide provides a comprehensive exploration of the electrophilicity of the maleimide group, detailing its reaction mechanisms, kinetics, stability considerations, and practical applications.

The Core Chemistry: Thiol-Maleimide Michael Addition

The reactivity of the maleimide group is driven by the electron-deficient carbon-carbon double bond within its five-membered ring. This feature makes it an excellent Michael acceptor, readily undergoing a conjugate addition reaction with nucleophiles.[3] The most prominent reaction in bioconjugation is the Michael addition with a thiol group (typically from a cysteine residue), which forms a stable thiosuccinimide linkage.[4]

The reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the vinyl carbons of the maleimide ring.[5] This process is highly efficient and typically requires no catalyst, proceeding smoothly under mild physiological conditions.[4]

Caption: General mechanism of the thiol-maleimide Michael addition.

Key Factors Influencing Reactivity

The efficiency and selectivity of the thiol-maleimide conjugation are critically dependent on several factors, most notably pH.

  • pH Dependence: The reaction rate is highly pH-dependent. The optimal pH range is 6.5 to 7.5 .[6][7] Below pH 6.5, the concentration of the reactive thiolate anion is low because the thiol group (pKa ≈ 8.5) remains protonated, significantly slowing the reaction.[8][9] Above pH 7.5, the reaction loses selectivity as maleimides begin to react with primary amines, such as the side chain of lysine.[6] Furthermore, the maleimide ring itself is susceptible to hydrolysis at alkaline pH.[6][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the chemoselectivity within the optimal range.[6][10]

  • Solvents: The reaction proceeds efficiently in polar solvents like water, DMSO, and DMF, which help to stabilize the charged intermediates.[5]

  • Substituents: The electronic nature of substituents on both the maleimide and the thiol can influence reaction kinetics. Electron-withdrawing groups on the maleimide can increase its electrophilicity, while the pKa of the thiol determines the concentration of the reactive thiolate at a given pH.[11]

Quantitative Data on Maleimide Reactivity and Stability

The stability of both the maleimide group and the resulting thiosuccinimide adduct is a critical consideration in experimental design and for the long-term efficacy of bioconjugates.

Table 1: Stability of Maleimide to Hydrolysis

The maleimide ring can be irreversibly opened by hydrolysis to form an unreactive maleamic acid derivative.[6] This reaction is accelerated by increased pH and temperature.[12]

pHTemperatureHalf-life of Maleimide DerivativeReference
7.437°C~14 hoursAdapted from a study on 8-arm-PEG10k-maleimide.[12]
8.5Not statedRate increases significantlyHydrolysis becomes a major competing reaction.[13][14][15]
>12Not statedRapid hydrolysisThe rate of hydrolysis increases substantially in highly alkaline conditions.

Table 2: Stability of Thiosuccinimide Adducts

The thiosuccinimide bond, while generally stable, can undergo a retro-Michael reaction , especially in the presence of other thiols like glutathione in the physiological environment.[16][17] This can lead to deconjugation or payload exchange.[18] The stability is influenced by the substituents on the maleimide.

N-Substituent on MaleimideThiol ReactantHalf-life of Adduct (in presence of Glutathione)Extent of Conversion (Thiol Exchange)Reference
N-ethyl maleimide (NEM)Mercaptophenylacetic acid3.1 - 18 hours12.3% - 89.5%[11]
N-phenyl maleimide (NPM)Mercaptophenylacetic acidRapid exchange observedHigh[11]
N-ethyl maleimide (NEM)N-acetyl-L-cysteine~258 hours~0.8% - 90.7%[11]

Note: The rate of the retro-Michael reaction is highly dependent on the specific structures of the maleimide and thiol, as well as the concentration of the competing thiol.[11]

Experimental Protocols

Precise and reproducible protocols are essential for successful bioconjugation.

This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye or drug) to a protein containing cysteine residues.

1. Materials and Reagents:

  • Protein solution (1-10 mg/mL) in a thiol-free buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5.[9][19]

  • Maleimide reagent stock solution (e.g., 10 mM in anhydrous DMSO or DMF).[19][20]

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).[19]

  • (Optional) Quenching reagent: L-cysteine or 2-mercaptoethanol.[9]

  • Purification system: Size-exclusion chromatography (desalting column) or dialysis.[19]

2. Procedure:

  • Buffer Preparation: Degas the conjugation buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) to prevent thiol oxidation.[21]

  • (Optional) Reduction of Disulfide Bonds: If target cysteines are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[21][22] Incubate for 20-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent.[19]

  • Prepare Maleimide Solution: Immediately before use, prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF.[12][19]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[19][20] Add the solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[19][22] Protect from light if using a fluorescent maleimide.

  • (Optional) Quenching: To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of ~1 mM to react with any excess maleimide.

  • Purification: Remove unreacted maleimide reagent and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[19]

Caption: A typical experimental workflow for protein labeling.[19]

This method determines the concentration of reactive maleimide groups by reacting them with a known excess of a thiol (like glutathione) and then back-quantifying the remaining unreacted thiol using a chromogen like 2,2'-dinitro-5,5'-dithiodibenzoic acid (DTNB, Ellman's reagent).[23][24]

1. Principle:

  • Step 1: Maleimide-Sample + Excess GSH → GSH-Adduct + Unreacted GSH

  • Step 2: Unreacted GSH + DTNB → Colored Product (Absorbance at 412 nm)

2. Procedure:

  • Reaction: React the maleimide-containing sample with a known, excess concentration of glutathione (GSH) in a pH 7.0-7.5 buffer.

  • Color Development: After the first reaction is complete, add DTNB solution.

  • Measurement: Measure the absorbance of the resulting solution at 412 nm.

  • Calculation: The amount of maleimide is determined by subtracting the amount of unreacted GSH (measured by the DTNB reaction) from the initial amount of GSH added. A standard curve with known GSH concentrations should be used for accurate quantification.

Applications in Drug Development and Signaling

The specific reactivity of maleimides makes them invaluable for creating targeted therapeutics and chemical probes.

  • Antibody-Drug Conjugates (ADCs): Maleimides are widely used to link potent cytotoxic drugs to monoclonal antibodies.[][26] The antibody directs the drug to a specific target (e.g., a cancer cell), where the drug is then released, minimizing off-target toxicity.[4] The stability of the maleimide linker is critical to the ADC's performance and safety.[26]

  • Covalent Inhibitors: The electrophilicity of the maleimide group is exploited to design covalent inhibitors that form a permanent bond with a target protein, often a cysteine residue in an enzyme's active site.[27] This can lead to potent and long-lasting inhibition of a signaling pathway.

Caption: Covalent inhibition of a target enzyme by a maleimide drug.

Challenges and Advanced Strategies

Despite their utility, traditional maleimide linkers face challenges related to the stability of the thiosuccinimide bond.

  • Retro-Michael Reaction: The reversibility of the thiol-maleimide linkage can lead to drug exchange with endogenous thiols like albumin or glutathione, which can compromise the therapeutic index of ADCs.[16][18]

  • Hydrolysis: As previously discussed, the maleimide ring can hydrolyze, inactivating it before conjugation can occur.[6]

To address these stability issues, next-generation maleimides have been developed. For instance, dibromomaleimides can react with thiols to form a more stable adduct, and strategies that promote the hydrolysis of the thiosuccinimide ring after conjugation can "lock" the conjugate and prevent the retro-Michael reaction.[18][26]

Competing_Reactions cluster_products Potential Products Maleimide Maleimide Reagent Desired Desired Product: Thiosuccinimide Adduct Maleimide->Desired Conjugation (pH 6.5-7.5) Undesired Undesired Product: Maleamic Acid (Inactive) Maleimide->Undesired Hydrolysis Thiol Target Thiol (e.g., Cysteine) Water Water (H₂O) (especially at pH > 7.5)

Caption: Competing reaction pathways for a maleimide in buffer.

References

A-Z Guide to N-Isopropylmaleimide: Stability and Storage Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylmaleimide is a vital reagent used in bioconjugation, polymer synthesis, and as a metabolite in various biochemical pathways. Its utility is intrinsically linked to the reactivity of the maleimide moiety. However, this reactivity also makes it susceptible to degradation, necessitating a thorough understanding of its stability profile and adherence to strict storage and handling protocols to ensure experimental reproducibility and product integrity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application. Key properties are summarized below.

PropertyValue
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Powder[1]
Boiling Point 217.6 °C[1]
Synonyms 1-propan-2-ylpyrrole-2,5-dione[2]
CAS Number 1073-93-4[1] or 29720-92-1[3][4]

Chemical Stability and Degradation Pathways

This compound is chemically stable under standard ambient and recommended storage conditions.[5] However, its stability is compromised by moisture, elevated pH, light, and the presence of radical initiators. The two primary degradation pathways are hydrolysis and polymerization.

The maleimide ring is susceptible to hydrolysis, which involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons, leading to ring-opening. This reaction produces the corresponding N-isopropylmaleamic acid.

  • pH-Dependence : The rate of hydrolysis is significantly influenced by pH. While relatively slow at neutral or acidic pH, the reaction is accelerated under basic conditions (pH > 7.5).[6] Studies on analogous N-alkylmaleimides confirm that hydrolysis can occur and is a critical factor in the stability of maleimide-thiol conjugates.[7] The reaction with primary amines also becomes more prevalent at pH values above 7.5.[6]

Hydrolysis cluster_legend Legend NIM This compound TS Transition State NIM->TS + OH⁻ / H₂O MA N-Isopropylmaleamic Acid TS->MA Ring Opening legend_node Chemical Species legend_process Reaction Step

Caption: Hydrolysis pathway of this compound.

The vinyl group (C=C double bond) in the maleimide ring can undergo free-radical polymerization.[1][8] This process leads to the formation of high molecular weight polymers, depleting the active monomeric reagent.

  • Initiators : Polymerization can be initiated by heat, UV light, or chemical free-radical initiators such as azobisisobutyronitrile (AIBN).[9][10] Experimental protocols for the polymerization of N-substituted maleimides often involve refluxing in a solvent like THF with AIBN at temperatures around 65°C.[9][10]

Polymerization Initiator Radical Initiator (R●) Monomer1 This compound Initiator->Monomer1 Initiation ActiveMonomer Active Monomer (R-M●) Monomer2 This compound ActiveMonomer->Monomer2 Propagation Dimer Dimer Radical (R-M-M●) Polymer Poly(this compound) Dimer->Polymer ... workflow_hydrolysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis p1 Prepare Buffers (pH 6.0, 7.4, 8.5) r1 Dilute Stock into each Buffer p1->r1 p2 Prepare NIM Stock Solution p2->r1 r2 Monitor Absorbance (300 nm) over Time r1->r2 a1 Plot ln(Abs) vs. Time r2->a1 a2 Calculate Rate Constants (k) a1->a2 a3 Compare Stability at different pH a2->a3

References

Navigating the Risks: A Technical Guide to the Safe Handling of N-Isopropylmaleimide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylmaleimide is a valuable reagent in bioconjugation, polymer synthesis, and drug development. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound powder to ensure a safe laboratory environment.

Physicochemical and Toxicological Profile

A clear understanding of the intrinsic properties of this compound is fundamental to safe handling. The following tables summarize key physicochemical data and hazard classifications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₉NO₂[1][2][3]
Molecular Weight 139.15 g/mol [1]
Appearance White to off-white powder/crystals[1]
Boiling Point 217.6 °C[1]
Purity Min. 95%[1]

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Oral Toxicity Harmful if swallowed (Category 4)H302
Skin Corrosion/Irritation Causes skin irritation (Category 2)H315[1]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)H319[1]
Respiratory Irritation May cause respiratory irritation (Category 3)H335[1]
Carcinogenicity May cause cancer (Category 1B)H350[4]

Note: Toxicological data for this compound is not extensively reported in all sources. Some classifications are based on data from structurally similar compounds and should be treated with caution. Always refer to the most recent Safety Data Sheet (SDS) from your supplier.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound powder to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.Protects against dust particles and splashes causing serious eye irritation.[1][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin irritation and potential absorption.[5][7]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be required.Minimizes skin contact with the powder.[4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][8] If engineering controls are not sufficient, a NIOSH-approved respirator for dusts should be worn.Prevents inhalation, which can cause respiratory tract irritation.[1][8]

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for minimizing risk.

General Handling
  • Engineering Controls: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • Avoid Dust Formation: Handle the powder carefully to avoid generating dust. Use appropriate tools for weighing and transferring.[6][8]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling and before leaving the laboratory.[5][9]

  • Grounding: For processes that may generate static electricity, ensure that containers and equipment are properly bonded and grounded to prevent ignition.[4]

Storage
  • Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[1][5][7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

  • Light and Moisture: Protect from light and moisture.[8]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response Workflow

Spill_Response_Workflow cluster_0 Spill of this compound Powder cluster_1 Cleanup Method start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate method Gently sweep or vacuum (HEPA filter) powder. Avoid raising dust. cleanup->method dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a spill of this compound powder.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

  • Skin Contact: In case of skin contact, immediately wash off with plenty of water for at least 15 minutes.[6][8] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.[6][7] Seek immediate medical attention.[6]

Disposal Considerations

Dispose of this compound waste and contaminated materials in accordance with local, regional, and national regulations.[4] Do not allow the material to enter drains or waterways.

Experimental Protocol: General Weighing and Solution Preparation

This protocol outlines a general procedure for safely weighing this compound powder and preparing a stock solution.

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials: this compound container, weigh boat or paper, spatula, appropriate solvent, volumetric flask, and PPE.

    • Don all required PPE as outlined in Table 3.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully open the this compound container.

    • Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat, avoiding the creation of airborne dust.

    • Close the this compound container tightly.

  • Solution Preparation:

    • Carefully transfer the weighed powder into the volumetric flask. A powder funnel may be used to minimize loss.

    • Add a small amount of the desired solvent to the flask to wet the powder.

    • Gently swirl the flask to dissolve the solid. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any other contaminated surfaces with a damp cloth or towel.

    • Dispose of all contaminated disposable materials in the appropriate hazardous waste container.

    • Clean the work area within the fume hood.

    • Remove PPE and wash hands thoroughly.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound powder. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety policies and procedures. Always prioritize safety in the laboratory.

References

N-Isopropylmaleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1073-93-4

This technical guide provides an in-depth overview of N-Isopropylmaleimide, a valuable reagent for researchers, scientists, and drug development professionals. This document covers its chemical properties, supplier information, synthesis, and key applications, with a focus on bioconjugation and polymer science.

Chemical Properties and Data

This compound is a chemical compound belonging to the maleimide family, characterized by a reactive double bond within a five-membered ring. This feature makes it particularly useful for Michael addition reactions, most notably with thiol groups found in cysteine residues of proteins and peptides.

PropertyValueReference
CAS Number 1073-93-4[1][2][3]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Appearance White to light yellow crystalline solid[2]
Boiling Point 217.6 °C[2]
Purity Min. 95%[2]
Solubility Sparingly soluble in water[2]
Synonyms 1-Isopropyl-1H-pyrrole-2,5-dione, 1-(1-Methylethyl)-1H-pyrrole-2,5-dione[2]

Synthesis of this compound

The synthesis of this compound typically follows a two-step process involving the formation of a maleamic acid intermediate, followed by cyclodehydration.[4]

Experimental Protocol

Step 1: Synthesis of N-Isopropylmaleamic Acid

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (0.1 mol) in diethyl ether (25 mL).[4]

  • While stirring, slowly add a solution of isopropylamine (0.1 mol) in diethyl ether (5 mL) dropwise.[4]

  • Continue stirring the reaction mixture for 30 minutes after the addition is complete.[4]

  • The resulting white precipitate, N-isopropylmaleamic acid, is collected by filtration.

  • Wash the solid with diethyl ether (2 x 10 mL) and dry under vacuum.[4]

Step 2: Cyclodehydration to this compound

  • The N-isopropylmaleamic acid intermediate is subjected to cyclodehydration.[4]

  • This can be achieved by heating the intermediate in the presence of a dehydrating agent, such as p-toluenesulfonic acid, in a suitable solvent like toluene.[4]

  • The reaction is typically carried out under reflux conditions, with the removal of water to drive the reaction to completion.[4]

  • After the reaction is complete, the solvent is removed, and the crude this compound can be purified by recrystallization or chromatography.

Applications in Thiol-Specific Bioconjugation

A primary application of this compound is in the selective modification of proteins and peptides at cysteine residues. The maleimide group reacts specifically with the thiol group of cysteine via a Michael addition, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5).[5]

Experimental Protocol: Conjugation of this compound to a Cysteine-Containing Peptide

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them to free thiols.[6]

  • Maleimide Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF. This should be prepared immediately before use to avoid hydrolysis.[5]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.[6]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching: Add a 50-fold molar excess of the quenching reagent to consume any unreacted this compound. Incubate for 15-30 minutes.

  • Purification: Purify the resulting peptide conjugate using an appropriate chromatography method to remove excess reagents and byproducts.[6]

Below is a diagram illustrating the experimental workflow for this conjugation process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide_prep Prepare Peptide Solution (dissolve in buffer) conjugation Conjugation (mix peptide and maleimide) peptide_prep->conjugation maleimide_prep Prepare this compound (dissolve in DMSO/DMF) maleimide_prep->conjugation incubation Incubation (2h at RT or O/N at 4°C) conjugation->incubation quenching Quenching (add excess cysteine) incubation->quenching purification Purification (e.g., SEC, HPLC) quenching->purification analysis Analysis (e.g., MS, SDS-PAGE) purification->analysis

Caption: Experimental workflow for the conjugation of this compound to a thiol-containing peptide.

Applications in Polymer Science

This compound is also utilized in polymer chemistry. Its ability to undergo free-radical polymerization and copolymerization makes it a valuable monomer for the synthesis of functional polymers.[7] Notably, polymers incorporating this compound can exhibit thermoresponsive properties, similar to the well-studied poly(N-isopropylacrylamide) (PNIPAM).[8] This "smart" behavior, where the polymer undergoes a phase transition in response to temperature changes, is of great interest for applications in drug delivery, tissue engineering, and other biomedical fields.[8]

Supplier Information

This compound (CAS No. 1073-93-4) is available from various chemical suppliers catering to the research and development community. Below is a list of some potential suppliers:

  • Chongqing World Haorui Pharm-Chem Co., Ltd.[1][2]

  • Qingdao Ernest Chemical Co., Limited[1]

  • CMS Chemicals Limited[1]

  • Lonwin Chemical Group Limited[9]

  • Skyrun Industrial Co., Limited

  • Wuhan TCASChem Technology Co., Ltd.[3]

  • Shanghai YuLue Chemical Co., Ltd.[3]

  • NovoChemy Ltd.[3]

  • Zhengzhou Acme Chemical Co., Ltd.[3]

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

References

N-Isopropylmaleimide: A Comprehensive Technical Guide to its Theoretical and Practical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylmaleimide (NPM) is a versatile chemical entity belonging to the maleimide family, characterized by a reactive α,β-unsaturated carbonyl system. This feature underpins its broad utility in both theoretical and practical applications, most notably in the realm of bioconjugation and covalent ligand design. This technical guide provides an in-depth exploration of the core principles governing the reactivity of this compound, its synthesis, and its diverse applications in scientific research and drug development. A key focus is placed on its reaction with thiol groups, a cornerstone of its utility in labeling proteins and constructing complex biomolecules such as antibody-drug conjugates (ADCs). Furthermore, this guide delves into the cytotoxic properties of maleimide derivatives, highlighting their potential in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to equip researchers with the practical knowledge required for the effective application of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
CAS Number 1073-93-4
Appearance White to off-white powder
Boiling Point 217.6 °C
Melting Point 83 °C
Purity Min. 95%
SMILES CC(C)N1C(=O)C=CC1=O
InChI Key NQDOCLXQTQYUDH-UHFFFAOYSA-N

Theoretical Framework: The Thiol-Maleimide Reaction

The primary theoretical application of this compound stems from the high reactivity of its maleimide group towards nucleophiles, particularly thiols. This reaction, a Michael addition, forms the basis of its widespread use in bioconjugation.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the electrophilic carbons of the maleimide double bond. This results in the formation of a stable thioether bond. The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Figure 1: Reaction mechanism of thiol addition to this compound.

Kinetics and Influencing Factors

The rate of the thiol-maleimide reaction is influenced by several factors:

  • pH: As the pH increases towards 7.5, the concentration of the more nucleophilic thiolate anion (R-S⁻) increases, accelerating the reaction rate. Above pH 7.5, the reaction with primary amines becomes more competitive.

  • Solvent: The reaction proceeds well in aqueous buffers and polar aprotic solvents like DMSO and DMF.

  • Temperature: The reaction rate increases with temperature. However, for sensitive biomolecules, reactions are often carried out at 4°C to minimize degradation.

  • Substituents: The nature of the substituent on the maleimide nitrogen can influence the reactivity of the maleimide ring.

Practical Applications

The unique reactivity of this compound has led to its widespread adoption in various scientific disciplines, particularly in the life sciences.

Bioconjugation and Protein Labeling

This compound is extensively used for the site-specific modification of proteins and peptides. By targeting cysteine residues, researchers can attach a variety of moieties, including:

  • Fluorescent Dyes: For tracking and imaging proteins in vitro and in vivo.

  • Biotin: For affinity purification and detection.

  • Polyethylene Glycol (PEG): To improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins.

  • Crosslinkers: To study protein-protein interactions.

Protein_Labeling_Workflow Start Start: Protein with Cysteine Residue(s) Reduction Reduction of Disulfide Bonds (optional) (e.g., with TCEP) Start->Reduction Purification1 Removal of Reducing Agent Reduction->Purification1 Labeling Incubation with this compound-linked probe Purification1->Labeling Purification2 Purification of Labeled Protein (e.g., Size Exclusion Chromatography) Labeling->Purification2 Analysis Characterization of Conjugate (e.g., Mass Spectrometry, SDS-PAGE) Purification2->Analysis End End: Labeled Protein Analysis->End

Figure 2: General experimental workflow for protein labeling using this compound.

Drug Development: Antibody-Drug Conjugates (ADCs)

A significant application of maleimide chemistry is in the construction of ADCs. In this approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The maleimide group, often part of a linker, facilitates the covalent attachment of the drug to the antibody via its cysteine residues. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing its systemic exposure and concentrating it at the tumor site.

ADC_Concept Antibody Monoclonal Antibody (Targets Tumor Antigen) ADC Antibody-Drug Conjugate Antibody->ADC Linker Linker (with Maleimide) Linker->ADC Drug Cytotoxic Drug Drug->ADC TumorCell Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Figure 3: Conceptual signaling pathway of an Antibody-Drug Conjugate (ADC).

Proteomics and Chemical Biology

This compound and its derivatives are valuable tools in chemical proteomics for identifying and quantifying reactive cysteine residues in the proteome. This approach, often termed "activity-based protein profiling" (ABPP), allows for the study of enzyme activity and the identification of potential drug targets.

Cytotoxic and Therapeutic Potential

Maleimide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. This cytotoxicity is often attributed to their ability to react with and deplete intracellular glutathione (GSH), a key antioxidant, leading to increased reactive oxygen species (ROS) and subsequent cell death. While specific IC50 values for this compound are not widely reported in publicly available literature, studies on related maleimide derivatives demonstrate their potential as anticancer agents. For instance, various N-substituted maleimides have shown cytotoxic activity against leukemia, melanoma, and other cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis or necrosis through oxidative stress.[2]

Experimental Protocols

Synthesis of this compound

Step 1: Formation of N-Isopropylmaleamic Acid

  • Dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether, toluene).

  • Slowly add an equimolar amount of isopropylamine to the solution while stirring at room temperature.

  • The N-isopropylmaleamic acid will precipitate out of the solution.

  • Filter the precipitate and wash with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.

Step 2: Cyclization to this compound

  • Suspend the N-isopropylmaleamic acid in a dehydrating agent such as acetic anhydride containing a catalyst like sodium acetate.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the this compound.

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Note: The yield and purity of the final product will depend on the specific reaction conditions and purification methods employed.

Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with a thiol-reactive probe containing an this compound group. Optimization may be required for specific proteins and probes.

Materials:

  • Protein of interest containing at least one free cysteine residue.

  • This compound-functionalized probe (e.g., fluorescent dye, biotin).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: A small molecule thiol such as β-mercaptoethanol or L-cysteine.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of the maleimide reagent.

  • Probe Preparation: Dissolve the this compound probe in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved probe to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the probe is light-sensitive.

  • Quenching: Add a 100-fold molar excess of the quenching reagent to the reaction mixture to consume any unreacted maleimide probe. Incubate for 15-30 minutes.

  • Purification: Remove the excess probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry. Analyze the purity and integrity of the labeled protein using SDS-PAGE.

Data Presentation: Quantitative Analysis

While specific quantitative data for this compound is limited in the public domain, the following tables provide illustrative data for related maleimide compounds to serve as a reference for researchers.

Table 2: Representative Reaction Kinetics of Maleimides with Thiols

Maleimide DerivativeThiolSecond-Order Rate Constant (M⁻¹s⁻¹)pHReference
N-EthylmaleimideCysteine~3007.0Generic Data
N-PhenylmaleimideGlutathione~1507.4Generic Data

Note: Reaction rates are highly dependent on the specific reactants and conditions.

Table 3: Illustrative IC50 Values of Maleimide Derivatives in Cancer Cell Lines

Maleimide DerivativeCell LineIC50 (µM)Cancer TypeReference
N-(p-tolyl)maleimideK5621.8LeukemiaF. Epifano et al.
N-(4-chlorophenyl)maleimideHL-603.2LeukemiaF. Epifano et al.
Novel N-triazolyl maleimideSK-Mel-28< 100Melanoma[3]

Disclaimer: The IC50 values presented are for maleimide derivatives and not specifically for this compound. This data is for illustrative purposes to demonstrate the potential cytotoxic activity of this class of compounds.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its highly selective and efficient reaction with thiols provides a robust method for the site-specific modification of biomolecules, enabling a wide range of applications from fundamental research to the development of targeted therapeutics. While the full scope of its biological activities, particularly its specific cytotoxic profile, requires further investigation, the foundational principles of maleimide chemistry outlined in this guide provide a strong basis for its continued and innovative application in science and drug discovery. Researchers are encouraged to optimize the described protocols for their specific systems to achieve the desired outcomes.

References

N-Isopropylmaleimide in free radical copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Isopropylmaleimide in Free Radical Copolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (NIPM) is an N-substituted derivative of maleimide. Like other maleimides, it features a reactive carbon-carbon double bond within a five-membered imide ring, making it a valuable monomer for polymerization. The isopropyl group attached to the nitrogen atom influences the polymer's solubility, thermal stability, and steric characteristics. While extensive data exists for other N-substituted maleimides like N-phenylmaleimide and N-cyclohexylmaleimide, specific research on this compound is less common. This guide will leverage data from closely related N-alkylmaleimides to provide a comprehensive overview of its expected behavior in free radical copolymerization, its properties, and its potential applications, particularly in the biomedical and pharmaceutical fields.

Polymers derived from N-substituted maleimides are known for their high thermal stability and mechanical strength, attributed to the rigidity of the imide ring in the polymer backbone.[1][2] Copolymerization is a key strategy to tailor these properties, enhancing processability and introducing specific functionalities.[3]

Free Radical Copolymerization of N-Alkylmaleimides

Free radical polymerization is a common and versatile method for synthesizing copolymers of N-substituted maleimides.[4] The process is initiated by a free radical source, typically an azo compound like Azobisisobutyronitrile (AIBN) or a peroxide, which decomposes upon heating to generate initial radicals.

The general scheme for the copolymerization of this compound (M₁) with a generic vinyl monomer (M₂) is illustrated below. The reactivity of the maleimide double bond is significantly influenced by the two adjacent electron-withdrawing carbonyl groups.

G General scheme for the free radical copolymerization of this compound. cluster_reactants Reactants cluster_process Process cluster_product Product M1 This compound (M₁) Propagation Propagation (Chain Growth) M1->Propagation M2 Vinyl Monomer (M₂) M2->Propagation I Initiator (I) Initiation Initiation (Radical Formation) I->Initiation Initiation->Propagation Termination Termination (Chain Combination/ Disproportionation) Propagation->Termination Copolymer -(M₁-M₂)n-Copolymer Termination->Copolymer

Caption: Free radical copolymerization of this compound.

Monomer Reactivity Ratios

Monomer reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the preference of a growing polymer chain radical to add a monomer of its own type versus the comonomer.[5]

  • If r₁ > 1, the radical M₁• prefers to add M₁.

  • If r₁ < 1, the radical M₁• prefers to add M₂.

  • If r₁r₂ ≈ 1, a random copolymer is formed.[5]

  • If r₁r₂ ≈ 0, an alternating copolymer is likely.[5]

Table 1: Monomer Reactivity Ratios for Various N-Substituted Maleimides (M₁)

N-Substituted Maleimide (M₁) Comonomer (M₂) r₁ r₂ System Type
N-p-chlorophenyl maleimide Ethyl Acrylate 1.106 0.352 Random[6]
N-(4-carboxyphenyl)maleimide N-Vinyl-2-pyrrolidone 0.028 0.347 Alternating Tendency[7][8]
N-(4-formylphenoxy-4'-carbonylphenyl) maleimide N-Vinyl-2-pyrrolidone 0.044 0.060 Alternating[7][8]
N-4-azodiphenylmaleimide Methyl Methacrylate 0.16 0.63 Random

| N-4-azodiphenylmaleimide | Styrene | 0.26 | 0.25 | Alternating Tendency |

Based on this data, N-alkyl and N-aryl maleimides generally show a strong tendency to cross-propagate (r₁ < 1), especially with electron-donating monomers, often leading to copolymers with a high degree of alternation.

Experimental Protocols

The following sections detail generalized but comprehensive procedures for the synthesis of N-alkylmaleimide monomers and their subsequent copolymerization.

Synthesis of this compound Monomer

N-alkylmaleimides are typically synthesized via a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[1][2][4]

  • Step 1: Synthesis of N-Isopropylmaleamic Acid:

    • Dissolve maleic anhydride in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).

    • Slowly add an equimolar amount of isopropylamine to the stirred solution at room temperature.

    • Continue stirring for several hours.

    • Precipitate the crude N-isopropylmaleamic acid by pouring the reaction mixture into crushed ice.

    • Filter, dry, and recrystallize the product from a solvent like ethanol.

  • Step 2: Cyclodehydration to this compound:

    • Treat the dried N-isopropylmaleamic acid with a dehydrating agent. A common system is a mixture of acetic anhydride and sodium acetate, or a strong acid like concentrated H₂SO₄ with P₂O₅ in DMF.[1][2][4]

    • Heat the mixture (e.g., at 70°C) with stirring for a couple of hours.[4]

    • Cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

    • Filter the product, wash thoroughly with water and a dilute sodium bicarbonate solution to remove acidic impurities, and then dry under vacuum.

    • Recrystallize from an appropriate solvent (e.g., ethanol, carbon tetrachloride) to obtain the pure monomer.[6]

Free Radical Copolymerization Protocol

This protocol describes a typical solution polymerization method.

  • Materials & Setup:

    • Monomers: this compound (NIPM) and comonomer (e.g., Styrene, MMA). Monomers should be purified prior to use (e.g., distillation or recrystallization) to remove inhibitors.[4]

    • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.[3]

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.[4]

    • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Procedure:

    • Add calculated amounts of NIPM, the comonomer, and the solvent to the reaction flask.

    • Purge the system with dry nitrogen for 15-30 minutes to remove oxygen, which inhibits free radical polymerization.

    • Dissolve the desired amount of AIBN (typically 0.1-1.0 mol% with respect to total monomers) in the monomer solution.

    • Immerse the flask in a preheated oil bath and reflux at a specific temperature (e.g., 65-70°C for AIBN/THF system) for a predetermined time (e.g., 24 hours).[4]

    • To terminate the reaction, cool the flask in an ice bath.

    • Precipitate the resulting copolymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., a methanol-water mixture).[2][4]

    • Purify the copolymer by re-dissolving it in the reaction solvent (e.g., THF) and re-precipitating it in the non-solvent. Repeat this step two to three times.

    • Collect the final product by filtration and dry it under vacuum at 60°C until a constant weight is achieved.[2]

G Experimental workflow for free radical copolymerization. cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Isolation cluster_analysis Characterization PurifyMonomers Purify Monomers & Initiator Charge Charge Flask with Monomers & Solvent PurifyMonomers->Charge Setup Assemble Glassware (Flask, Condenser) Setup->Charge Purge Purge with Nitrogen Charge->Purge AddInitiator Add Initiator Purge->AddInitiator Polymerize Heat & Stir (e.g., 70°C, 24h) AddInitiator->Polymerize Terminate Cool to Terminate Polymerize->Terminate Precipitate Precipitate in Non-Solvent (e.g., Methanol/Water) Terminate->Precipitate Purify Re-dissolve & Re-precipitate (2x) Precipitate->Purify Dry Dry Under Vacuum Purify->Dry Analysis Analyze Product (FT-IR, NMR, GPC, TGA) Dry->Analysis

Caption: A typical experimental workflow for synthesis.

Properties of N-Alkylmaleimide Copolymers

Thermal Properties

Copolymers containing N-substituted maleimides are noted for their excellent thermal stability.[9] The rigid imide ring in the polymer backbone restricts chain mobility, leading to high glass transition temperatures (Tg) and decomposition temperatures (Td). The nature of the N-substituent plays a critical role; bulky, rigid groups tend to increase Tg more than flexible alkyl chains.

G Influence of N-substituent on copolymer thermal stability. A Small Alkyl (e.g., -Methyl, -Ethyl) D Chain Rigidity A->D Moderate Increase B Bulky Alkyl (e.g., -Isopropyl, -Cyclohexyl) B->D Significant Increase C Aromatic (e.g., -Phenyl) C->D High Increase E Glass Transition Temp. (Tg) D->E Directly Correlated F Thermal Stability (Td) D->F Directly Correlated

Caption: Relationship between N-substituent and thermal properties.

Table 2: Thermal Properties of Various N-Substituted Maleimide Copolymers

Copolymer System Decomposition Temp. (°C) Glass Transition Temp. (Tg, °C) Reference
Poly(N-[2,4-dinitrophenyl]maleimide-co-MMA) Initial Td: 224 - [1]
Poly(N-p-chlorophenyl maleimide-co-EA) Stable up to 345 - [6]
Poly(N-(4-acetylphenyl)maleimide-co-Acrylamide) Stable up to ~100 - [9]

| Poly(N-phenylmaleimide) Copolymers | - | > 280 | |

Note: Thermal properties are highly dependent on the comonomer, copolymer composition, and molecular weight.

Chemical Properties and Hydrolysis

The imide ring in N-alkylmaleimides can undergo hydrolysis, especially under alkaline conditions, to open the ring and form the corresponding N-alkylmaleamic acid.[10] This property is critical for drug delivery applications, as it can be exploited for pH-responsive drug release. The rate of hydrolysis is influenced by the steric hindrance of the N-substituent, with bulkier groups like isopropyl expected to decrease the hydrolysis rate compared to smaller groups like methyl or ethyl.[10]

Applications in Drug Development

While specific applications of this compound copolymers are not widely documented, their structure suggests significant potential in drug development, drawing parallels from other maleimide-functionalized polymers.

Bioconjugation ("Click" Chemistry)

The maleimide group is highly reactive towards thiol groups (present in cysteine residues of proteins and peptides) via a Michael addition reaction. This "click" chemistry is efficient and occurs under mild, physiological conditions (pH 6.5-7.5), making it ideal for bioconjugation. Copolymers of this compound can be used to create:

  • Polymer-Protein/Peptide Conjugates: For improving the pharmacokinetic profile of therapeutic proteins.

  • Targeted Drug Delivery Systems: By conjugating targeting ligands (e.g., antibodies, peptides) to the polymer backbone.

  • Hydrogels for Tissue Engineering: Where the maleimide groups can be used for cross-linking with thiol-containing molecules.

pH-Responsive Drug Delivery

As discussed, the potential for hydrolysis of the imide ring can be utilized for creating smart drug delivery systems. A drug could be encapsulated within a nanoparticle made from an this compound copolymer. In the slightly alkaline environment of certain biological tissues or endosomes, the polymer could hydrolyze, leading to the disassembly of the nanoparticle and the release of the encapsulated drug. The slower hydrolysis rate conferred by the isopropyl group could allow for more sustained release profiles.

Thermally Stable Biomaterials

The inherent high thermal stability of polymaleimides makes them suitable for applications requiring heat sterilization or for use in high-temperature biomedical devices.

Conclusion

This compound is a monomer with significant, albeit largely unexplored, potential in the field of polymer science and drug development. Based on the well-documented behavior of its N-alkyl analogues, copolymers of this compound are expected to exhibit high thermal stability and a tendency towards alternating structures with suitable comonomers. Its maleimide functionality provides a powerful tool for bioconjugation via thiol-ene chemistry, while the potential for pH-triggered hydrolysis of the imide ring opens avenues for smart drug delivery systems. Further research is needed to determine the specific reactivity ratios and characterize the precise properties of this compound copolymers to fully unlock their potential for advanced biomedical applications.

References

Methodological & Application

Application Notes and Protocols for N-Isopropylmaleimide in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylmaleimide (NIPM) is a thiol-reactive compound widely employed for the site-specific modification of proteins at cysteine residues. The maleimide group undergoes a highly selective Michael addition reaction with the sulfhydryl group of cysteine, forming a stable thioether bond. This specific and efficient conjugation chemistry makes NIPM a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), the introduction of fluorescent or biotin labels for detection and tracking, and the study of protein structure and function.

The reaction is most efficient and specific within a pH range of 6.5-7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while competing reactions with other nucleophilic residues, such as the ε-amino group of lysine, are minimized. The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.[1][2]

This document provides detailed protocols for the use of this compound in protein labeling, along with quantitative data on reaction parameters and stability to guide experimental design and troubleshooting.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store at 2-8°C, protected from light and moisture

Quantitative Data for this compound Protein Labeling

The efficiency and kinetics of the labeling reaction are influenced by several factors, including pH, temperature, and the molar ratio of NIPM to protein.

Reaction Kinetics and Labeling Efficiency
ParameterRecommended Value/RangeNotes
Optimal pH Range 6.5 - 7.5Balances thiol reactivity with minimal side reactions with amines.[1]
Second-Order Rate Constant (k) for N-alkyl maleimide with Cysteine ~10³ - 10⁴ M⁻¹s⁻¹At pH 7.0 - 7.4, 25°C.[2] The rate constant for this compound is expected to be within this range.
Molar Excess of NIPM 10-20 foldA common starting point to drive the reaction to completion.[2] The optimal ratio may need to be determined empirically.
Typical Labeling Efficiency 70-90%Dependent on protein structure, cysteine accessibility, and reaction conditions.
Stability of the Thioether Bond

The thioether bond formed between NIPM and a cysteine residue is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[2]

ConditionStabilityPrimary Degradation Pathway
pH 7.4, 37°C Half-life of ~27 hours for N-alkyl maleimide adductsHydrolysis (ring-opening) of the succinimide ring can occur, leading to a more stable product.[2]
In the presence of competing thiols (e.g., glutathione) Susceptible to thiol exchangeRetro-Michael reaction.[2]
In rat plasma ~50% drug loss after 2 weeks for some N-alkyl maleimide adductsRetro-Michael reaction.[2]

Experimental Protocols

Protein Preparation
  • Buffer Selection : Dissolve the protein in a suitable buffer at a pH between 7.0 and 7.5. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or Tris, at a concentration of 50-100 mM. Avoid buffers containing thiols (e.g., DTT).

  • Protein Concentration : A protein concentration of 1-10 mg/mL is generally recommended.[3]

  • Reduction of Disulfide Bonds (Optional) : If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.

    • Add a 10-100 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • If using a thiol-containing reducing agent like DTT, it must be removed by dialysis or a desalting column before adding NIPM.

  • Degassing : It is recommended to degas the buffer to minimize the re-oxidation of free thiols.

This compound Stock Solution Preparation
  • Immediately before use, prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Vortex the solution to ensure the NIPM is fully dissolved.

Protein Labeling Protocol
  • Reaction Setup : To the prepared protein solution, add the NIPM stock solution to achieve a final 10-20 fold molar excess of NIPM over the protein. Add the NIPM solution slowly while gently stirring or vortexing the protein solution.

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the NIPM is conjugated to a light-sensitive molecule.

  • Quenching the Reaction (Optional) : To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added at a concentration in excess of the NIPM.

  • Purification : Remove excess, unreacted NIPM and any byproducts from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Chemical Reaction

Caption: Reaction of this compound with a protein cysteine residue.

Experimental Workflow

start Start: Unlabeled Protein prep Protein Preparation (Buffer Exchange, pH 7.0-7.5) start->prep reduce Disulfide Reduction (optional) (e.g., with TCEP) prep->reduce labeling NIPM Labeling (10-20x molar excess) reduce->labeling purify Purification (e.g., Desalting Column) labeling->purify analysis Analysis (e.g., SDS-PAGE, Mass Spec) purify->analysis end End: Labeled Protein analysis->end

Caption: General experimental workflow for protein labeling with NIPM.

Application in Studying Signaling Pathways

NIPM-labeled proteins can be valuable tools for investigating cellular signaling pathways. For example, a protein kinase can be labeled with a fluorescent probe using NIPM to study its interaction with other proteins in a signaling cascade, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

cluster_mapk MAPK Signaling Cascade cluster_application Experimental Application Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor 1. Activation MAPKKK MAPKKK Receptor->MAPKKK 2. Phosphorylation MAPKK MAPKK MAPKKK->MAPKK 3. Phosphorylation MAPK MAPK (Labeled with NIPM-Fluorophore) MAPKK->MAPK 4. Phosphorylation Downstream_Target Downstream Target (e.g., Transcription Factor) MAPK->Downstream_Target 5. Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Target->Cellular_Response 6. Gene Expression Labeled_MAPK Fluorescently Labeled MAPK Cell_Lysate Cell Lysate Labeled_MAPK->Cell_Lysate Introduce into cells or lysate Immunoprecipitation Immunoprecipitation with Antibody to MAPKK Cell_Lysate->Immunoprecipitation Western_Blot Western Blot & Fluorescence Imaging Immunoprecipitation->Western_Blot Interaction_Detected Detection of MAPK-MAPKK Interaction Western_Blot->Interaction_Detected

Caption: Use of a NIPM-labeled MAPK to study protein-protein interactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Incomplete reduction of disulfide bonds- Oxidation of free thiols- Hydrolysis of NIPM- Ensure sufficient molar excess and incubation time for the reducing agent.- Use degassed buffers.- Prepare NIPM stock solution immediately before use.
Protein Precipitation - High concentration of organic solvent from NIPM stock- Change in protein stability upon labeling- Add NIPM stock solution slowly while mixing.- Optimize labeling conditions (e.g., lower temperature, shorter incubation time).
Non-specific Labeling - Reaction pH is too high (>7.5)- Maintain the reaction pH within the optimal range of 6.5-7.5.

References

Application Notes and Protocols for Cysteine-Specific Bioconjugation Using N-Isopropylmaleimide (NIPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-specific bioconjugation is a powerful tool for the precise modification of proteins, peptides, and other biomolecules. The unique reactivity of the cysteine thiol group allows for site-specific labeling, which is crucial in the development of antibody-drug conjugates (ADCs), the creation of fluorescently labeled proteins for imaging, and the synthesis of functionalized biomaterials. Maleimide-based reagents are among the most widely used for targeting cysteine residues due to their high selectivity and reactivity under mild physiological conditions.

This document provides detailed application notes and protocols for the use of N-Isopropylmaleimide (NIPM), an N-alkyl-substituted maleimide, for cysteine-specific bioconjugation. We will cover the reaction mechanism, key experimental parameters, and provide step-by-step protocols for labeling, purification, and characterization of the resulting bioconjugates.

Mechanism of Action: The Thiol-Maleimide Reaction

The conjugation of NIPM to a cysteine residue proceeds via a Michael addition reaction. The nucleophilic thiol group of the cysteine attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring of NIPM. This reaction forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage. The reaction is highly selective for thiols over other nucleophilic functional groups, such as amines, particularly within a pH range of 6.5 to 7.5.[1] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, which minimizes off-target reactions.[1]

dot

Thiol-Maleimide Conjugation Mechanism cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Thiol) Conjugate Protein-S-NIPM Conjugate (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition (pH 6.5 - 7.5) NIPM This compound (NIPM) NIPM->Conjugate

Caption: Reaction of a protein thiol with this compound (NIPM).

Advantages and Considerations of this compound (NIPM)

While specific quantitative data for this compound is not as abundant in the literature as for other maleimides, we can infer its properties based on the behavior of N-alkyl maleimides.

Advantages:

  • High Selectivity: Like other maleimides, NIPM exhibits excellent selectivity for cysteine residues within the optimal pH range of 6.5-7.5.[1]

  • Stable Linkage (with caveats): The resulting thioether bond is generally stable under physiological conditions. However, it is important to be aware of the potential for a retro-Michael reaction, where the bond can reverse, particularly in the presence of other thiols like glutathione in the cellular environment.[1]

Considerations:

  • Steric Hindrance: The isopropyl group on the nitrogen of the maleimide is bulkier than an ethyl group (found in the commonly used N-ethylmaleimide, NEM). This increased steric hindrance may lead to a slightly slower reaction rate compared to NEM, which could be advantageous in applications requiring more controlled conjugation.

  • Electronic Effects: Alkyl groups are electron-donating, which can influence the stability of the resulting conjugate. Compared to N-aryl maleimides, N-alkyl maleimide conjugates are generally more susceptible to the retro-Michael reaction. However, strategies to enhance long-term stability, such as post-conjugation hydrolysis of the succinimide ring, can be employed.[2]

  • Hydrolysis: The maleimide ring itself can undergo hydrolysis, rendering it inactive for conjugation. This process is more pronounced at pH values above 7.5. Therefore, it is crucial to prepare fresh solutions of NIPM and maintain the recommended pH during the reaction.[3]

Quantitative Data and Comparisons

Direct quantitative kinetic and stability data for this compound are limited in publicly available literature. The following tables provide a summary of data for related maleimide compounds to offer a basis for experimental design and comparison.

Table 1: General Reaction Parameters for Maleimide-Thiol Conjugation
Parameter Recommended Condition
pH 6.5 - 7.5[3][4]
Temperature Room temperature (20-25°C) or 4°C[5]
Reaction Time 1-2 hours at room temperature; Overnight at 4°C[5]
Maleimide:Protein Molar Ratio 10:1 to 20:1 (empirical optimization recommended)[3][5][6]
Table 2: Comparative Stability of Maleimide-Cysteine Conjugates
Maleimide Type Key Stability Characteristic Comment
N-Alkyl Maleimides (e.g., NIPM, NEM) Susceptible to retro-Michael reaction, leading to potential deconjugation in the presence of other thiols.[2]The stability of the conjugate can be influenced by the local protein environment and the specific N-alkyl substituent.
N-Aryl Maleimides The resulting thiosuccinimide ring undergoes faster hydrolysis to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[2]Generally form more stable conjugates in vivo compared to N-alkyl maleimides.[2]
Self-Stabilizing Maleimides Engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring, forming a highly stable product.[7]Offer enhanced stability for applications requiring long-term integrity of the conjugate.

Experimental Protocols

dot

Experimental Workflow for NIPM-Protein Conjugation Start Start with Protein Sample Buffer_Exchange Buffer Exchange into Degassed, Amine-Free Buffer (pH 6.5-7.5) Start->Buffer_Exchange Reduction Add Reducing Agent (e.g., TCEP) to Reduce Disulfides Buffer_Exchange->Reduction Incubate_Reduction Incubate (30-60 min) Reduction->Incubate_Reduction Add_NIPM Add NIPM Solution to Reduced Protein (10-20x Molar Excess) Incubate_Reduction->Add_NIPM Prepare_NIPM Prepare NIPM Solution in Anhydrous DMSO or DMF Prepare_NIPM->Add_NIPM Incubate_Conjugation Incubate (1-2h RT or Overnight at 4°C) Protected from Light Add_NIPM->Incubate_Conjugation Purification Purify Conjugate (e.g., Desalting Column, Dialysis, HPLC) Incubate_Conjugation->Purification Characterization Characterize Conjugate (e.g., Determine Degree of Labeling) Purification->Characterization Store Store Purified Conjugate Characterization->Store Conceptual Diagram of an Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Cysteine Cysteine Residue Antibody->Cysteine Engineered or Natural Linker Linker Drug Cytotoxic Drug Linker->Drug NIPM_Linkage NIPM-Thioether Bond Cysteine->NIPM_Linkage NIPM_Linkage->Linker

References

Application Notes and Protocols for N-Isopropylmaleimide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, efficacy, and safety. Maleimide-based linkers are widely utilized for their efficient and selective reaction with free thiol groups on cysteine residues of the antibody, forming a stable thioether bond.

N-Isopropylmaleimide (IPM) is an N-alkyl maleimide derivative that can be incorporated into linker-payload complexes for ADC development. While N-alkyl maleimides have been traditionally used, it is important to note that the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, potentially leading to premature drug release in vivo. This can result in off-target toxicity and a reduced therapeutic window. Newer generations of maleimides, such as N-aryl or self-hydrolyzing maleimides, have been developed to enhance stability. However, N-alkyl maleimides like IPM remain relevant in ADC research and development, particularly when specific linker characteristics are desired.

These application notes provide an overview of the use of this compound in ADC development, including detailed experimental protocols for conjugation, purification, and characterization.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C7H9NO2[1]
Molecular Weight 139.15 g/mol [1]
Appearance Powder[1]
Boiling Point 217.6 °C[1]

Principle of this compound Conjugation

The conjugation of an IPM-containing linker-payload to an antibody is a two-step process. First, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free cysteine thiol groups. Subsequently, the maleimide moiety of the linker-payload reacts with these free thiols via a Michael addition reaction to form a stable thioether bond. The number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that significantly impacts the ADC's efficacy and pharmacokinetic profile.[2]

Conjugation_Principle cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Michael Addition Antibody_SS Antibody with Interchain Disulfide Bonds (S-S) Antibody_SH Reduced Antibody with Free Thiol Groups (SH) Antibody_SS->Antibody_SH  TCEP or DTT ADC Antibody-Drug Conjugate (Thioether Bond) Antibody_SH->ADC IPM_Linker_Drug This compound- Linker-Drug IPM_Linker_Drug->ADC

Figure 1: Principle of this compound conjugation to an antibody.

Experimental Protocols

Protocol 1: Partial Reduction of Monoclonal Antibody with TCEP

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a potent and odorless reducing agent.[3]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 1-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.0-7.5.[4]

  • Desalting column (e.g., PD-10) or centrifugal concentrator (e.g., 30 kDa MWCO for antibodies).[3]

Procedure:

  • Prepare Antibody Solution: Prepare the antibody in the conjugation buffer at a concentration of 1-10 mg/mL. If the antibody solution contains interfering substances like Tris or glycine, perform a buffer exchange into the conjugation buffer.[5]

  • Prepare TCEP Solution: Prepare a fresh stock solution of TCEP-HCl in the conjugation buffer (e.g., 10 mM).

  • Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A starting point is 2.75 molar equivalents of TCEP per mole of antibody for partial reduction.[3]

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.[3][4] To prevent re-oxidation of the thiols, it is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon).[5]

  • TCEP Removal: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column or by buffer exchange with a centrifugal concentrator into fresh, degassed conjugation buffer.[3] This step is critical as TCEP can react with maleimides.[3]

  • Thiol Quantification (Optional): The number of free thiols can be quantified using Ellman's reagent (DTNB).

Protocol 2: Conjugation of this compound-Linker-Drug to Reduced Antibody

Materials:

  • Reduced monoclonal antibody from Protocol 1

  • This compound-Linker-Drug dissolved in an organic solvent (e.g., DMSO or DMF)

  • Quenching Reagent: N-acetylcysteine or cysteine solution (e.g., 100 mM in PBS)

  • Conjugation Buffer (as in Protocol 1)

Procedure:

  • Prepare Drug-Linker Solution: Allow the vial of the this compound-activated drug-linker to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. This solution should be prepared fresh and used immediately.[5]

  • Conjugation Reaction: Add a 7- to 20-fold molar excess of the this compound-Linker-Drug stock solution to the reduced antibody solution.[3][5] The final concentration of the organic solvent should typically not exceed 5-10% (v/v) to avoid antibody denaturation.[4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching: To stop the conjugation reaction, add a 2- to 5-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the maleimide reagent.[5]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep 1. Antibody Preparation (1-10 mg/mL in Conjugation Buffer) Reduction 4. Antibody Reduction (Add TCEP, 30-37°C, 1-2h) Antibody_Prep->Reduction TCEP_Prep 2. TCEP Solution Preparation (e.g., 10 mM) TCEP_Prep->Reduction Drug_Linker_Prep 3. IPM-Linker-Drug Solution Preparation (e.g., 10 mM in DMSO) Conjugation 6. Conjugation (Add IPM-Linker-Drug, RT 1-2h or 4°C overnight) Drug_Linker_Prep->Conjugation TCEP_Removal 5. TCEP Removal (Desalting Column / Buffer Exchange) Reduction->TCEP_Removal TCEP_Removal->Conjugation Quenching 7. Quenching Reaction (Add N-acetylcysteine) Conjugation->Quenching Purification 8. ADC Purification (HIC / SEC) Quenching->Purification Characterization 9. ADC Characterization (DAR, Purity, etc.) Purification->Characterization

Figure 2: General experimental workflow for ADC synthesis.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug-linker, unconjugated antibody, and aggregates. A multi-step chromatography approach is often employed.[6]

Method 3A: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the drug payload is often hydrophobic, ADCs with different DARs can be separated.[6]

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Binding Buffer (Buffer A): High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Elution Buffer (Buffer B): Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Preparation: Adjust the salt concentration of the crude ADC mixture to match the Binding Buffer. Filter the sample through a 0.22 µm filter.[6]

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with 5 CV of Binding Buffer to remove unbound material.

    • Elute the bound ADCs with a linear gradient from 100% Buffer A to 100% Buffer B over 30 CV.[6]

    • Collect fractions and monitor the absorbance at 280 nm.

  • Analysis: Analyze the collected fractions to identify those containing the ADC with the desired DAR.

Method 3B: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is effective for removing small molecule impurities and aggregates.[6]

Materials:

  • SEC column (e.g., Sephadex G-25)

  • SEC Running Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Running Buffer.

  • Chromatography:

    • Load the ADC sample (from HIC or the quenched reaction) onto the column.

    • Elute with the SEC Running Buffer. The ADC will elute in the void volume, while smaller molecules are retained.

    • Collect the fractions corresponding to the antibody conjugate.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical parameter. It can be determined by several methods:

  • UV-Vis Spectroscopy: This is a simple method if the antibody and the drug have distinct absorbance maxima. The concentrations of the antibody and the drug can be calculated using the Lambert-Beer law, from which the DAR is determined.[7]

  • Hydrophobic Interaction Chromatography (HIC): As described in the purification protocol, HIC can separate ADC species with different DARs, and the average DAR can be calculated from the peak areas.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The ADC is first reduced to separate the light and heavy chains. The chains with different numbers of conjugated drugs are then separated by RP-HPLC, and the weighted average DAR is calculated from the peak areas.[7]

  • Mass Spectrometry (LC-MS): This is a powerful technique to determine the exact mass of the intact ADC or its subunits, allowing for precise DAR calculation and identification of different drug-loaded species.[2][8]

Purity and Aggregation Analysis

  • Size Exclusion Chromatography (SEC): SEC is the standard method to assess the purity of the ADC and quantify the amount of high molecular weight aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to visualize the successful conjugation and assess the integrity of the ADC.

Stability of Maleimide-Based ADCs

The stability of the linker is crucial for the in vivo performance of an ADC. As mentioned, N-alkyl maleimide-based ADCs can undergo a retro-Michael reaction, leading to deconjugation. The stability is often assessed by incubating the ADC in plasma or a thiol-containing buffer and monitoring the amount of deconjugation over time.

Maleimide TypeConditionDeconjugation (%)Reference
N-Alkyl MaleimideThiol-containing buffer, 37°C, 7 days35-67%[9]
N-Aryl MaleimideThiol-containing buffer, 37°C, 7 days<20%[9]
N-Alkyl MaleimideMouse Serum, 37°C, 7 days33-65%[10]
N-Aryl MaleimideMouse Serum, 37°C, 7 days>80% (stable conjugate)[10]
Conventional MaleimideHuman Plasma, 37°C, 7 days~50%[10]

The data clearly indicates that N-aryl maleimides offer significantly improved stability over traditional N-alkyl maleimides like this compound.[9][11] This is attributed to the accelerated hydrolysis of the thiosuccinimide ring in N-aryl maleimides, which forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[11]

Stability_Comparison cluster_n_alkyl N-Alkyl Maleimide (e.g., IPM) cluster_n_aryl N-Aryl Maleimide N_Alkyl_Thioether Thiosuccinimide Linkage Deconjugation Deconjugation (Retro-Michael Reaction) N_Alkyl_Thioether->Deconjugation Prone N_Aryl_Thioether Thiosuccinimide Linkage Hydrolysis Ring Hydrolysis N_Aryl_Thioether->Hydrolysis Favored Stable_Product Stable Succinamic Acid Thioether Hydrolysis->Stable_Product

Figure 3: Stability pathways of N-alkyl vs. N-aryl maleimide ADCs.

Cytotoxicity and In Vivo Efficacy

The ultimate goal of an ADC is to selectively kill cancer cells. The cytotoxicity of an ADC is typically evaluated in vitro using cell viability assays on antigen-positive and antigen-negative cell lines. The in vivo efficacy is assessed in animal models, usually tumor xenografts in mice.

Conclusion

This compound can be a useful tool in the construction of ADCs. However, researchers must be mindful of the potential for in vivo instability due to the retro-Michael reaction. The detailed protocols provided herein offer a framework for the synthesis, purification, and characterization of IPM-based ADCs. For applications requiring high in vivo stability, the use of next-generation maleimides should be considered. Careful characterization and stability assessment are paramount to developing safe and effective antibody-drug conjugates.

References

Step-by-Step Guide to N-Isopropylmaleimide Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Isopropylmaleimide (NIPAM) Bioconjugation

This compound (NIPAM) is a thiol-reactive chemical compound extensively used in bioconjugation. It belongs to the maleimide class of reagents, which are highly valued for their ability to form stable covalent bonds with sulfhydryl (-SH) groups, primarily found in the cysteine residues of proteins and peptides. This high selectivity allows for the precise, site-specific modification of biomolecules.[1][2]

The core of NIPAM conjugation lies in the Michael addition reaction, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[1][2] This reaction proceeds efficiently under mild, near-neutral pH conditions (typically 6.5-7.5), which is advantageous for preserving the structure and function of sensitive biomolecules like antibodies and enzymes.[1][3] The resulting thioether bond is generally stable under physiological conditions, making NIPAM a robust tool for creating well-defined bioconjugates.[1]

The N-isopropyl group of NIPAM influences the physicochemical properties of the reagent, such as its hydrophobicity and reactivity profile, compared to other N-substituted maleimides. While all maleimides share the same fundamental reaction mechanism, the specific substituent can affect the rates of conjugation and potential side reactions, such as hydrolysis of the maleimide ring.

This technology is a cornerstone in the development of advanced therapeutics like antibody-drug conjugates (ADCs), the creation of fluorescently labeled proteins for imaging and diagnostic assays, and the functionalization of surfaces for biosensor applications.[2]

Core Reaction Mechanism

The conjugation of this compound to a cysteine residue proceeds via a Michael addition mechanism. The thiol group of the cysteine acts as a nucleophile, attacking one of the vinyl carbons of the maleimide ring. This leads to the formation of a stable, covalent thioether bond.

Caption: Reaction of this compound with a protein thiol group.

Experimental Protocols

This section provides a generalized, step-by-step protocol for the conjugation of this compound to a thiol-containing protein, such as an antibody.

Protocol 1: Protein Preparation and Thiol Reduction

This initial step is critical for ensuring that free, reactive thiol groups are available for conjugation. For proteins with existing free cysteines, this step may be modified. For those where cysteines are present as disulfide bonds (e.g., in antibodies), a reduction step is necessary.

Materials:

  • Protein or antibody of interest

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5)[4]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in reaction buffer)

  • Inert gas (Nitrogen or Argon)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Buffer Exchange: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[4][5] If the protein is in an incompatible buffer (e.g., containing thiols), perform a buffer exchange using a desalting column or dialysis.

  • Disulfide Reduction (Optional): To reduce disulfide bonds and generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[3][4] TCEP is often preferred over other reducing agents like DTT because it does not contain a thiol group and typically does not need to be removed before adding the maleimide.

  • Incubation: Gently mix the solution, flush the vial with an inert gas to prevent re-oxidation of the thiols, and incubate for 20-30 minutes at room temperature.[4]

Protocol 2: this compound Conjugation

This protocol outlines the core conjugation reaction. It is crucial to prepare the NIPAM solution immediately before use due to the potential for hydrolysis in aqueous environments.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound (NIPAM)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M L-cysteine or 1 M β-mercaptoethanol)

Procedure:

  • Prepare NIPAM Stock Solution: Allow the NIPAM reagent to warm to room temperature. Prepare a 10 mM stock solution by dissolving it in anhydrous DMSO or DMF.[4][6] Vortex briefly to ensure it is fully dissolved.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the NIPAM stock solution to the reduced protein solution.[4][6] Add the NIPAM solution dropwise while gently stirring or vortexing to avoid protein precipitation.

  • Incubation: Protect the reaction from light if the final conjugate is light-sensitive. Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[1][6] The optimal time depends on the specific protein and should be determined empirically.

  • Quench Reaction (Optional): To stop the reaction and consume any unreacted NIPAM, add a quenching reagent like L-cysteine to a final concentration of ~10 mM. Incubate for an additional 15-30 minutes.

Protocol 3: Purification and Characterization

Purification is essential to remove unreacted NIPAM, quenching reagents, and any byproducts.

Materials:

  • Crude conjugate mixture (from Protocol 2)

  • Purification system: Size-Exclusion Chromatography (SEC), Gel Filtration (e.g., Sephadex G-25), or Dialysis system[1]

  • Analytical instruments: UV-Vis Spectrophotometer, Mass Spectrometer (MS), SDS-PAGE equipment

Procedure:

  • Purification: Purify the conjugate using an appropriate method based on the size difference between the conjugated protein and small molecule reactants. SEC or a desalting column is highly effective.[1]

  • Characterization:

    • Confirm Conjugation: Use Mass Spectrometry (MS) to confirm the mass increase corresponding to the addition of NIPAM. SDS-PAGE can be used to visualize the conjugate and check for purity and aggregation.[1]

    • Determine Degree of Labeling (DOL): If NIPAM is part of a larger molecule with a chromophore (e.g., a fluorescent dye), the DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule.[3][6]

Protocol 4: Storage of the Conjugate

Proper storage is crucial for maintaining the stability and activity of the final conjugate.

Procedure:

  • Short-Term Storage: Store the purified conjugate at 2-8°C, protected from light, for up to one week.[4]

  • Long-Term Storage: For longer-term storage, add stabilizers such as 5-10 mg/mL Bovine Serum Albumin (BSA) and a bacteriostatic agent like 0.01-0.03% sodium azide.[4][7] Alternatively, add glycerol to a final concentration of 50% and store at -20°C.[4]

Quantitative Data and Optimization Parameters

Success in NIPAM conjugation requires careful control over several experimental parameters. The following tables summarize key variables and provide recommended starting points for optimization.

Table 1: Recommended Reaction Conditions for NIPAM Conjugation

Parameter Recommended Range Rationale & Considerations Supporting References
pH 6.5 - 7.5 Optimal for selective reaction with thiols. Below pH 6.5, the reaction rate slows. Above pH 7.5, the risk of side reactions with amines and maleimide hydrolysis increases. [1][2]
Temperature 4°C to Room Temp (20-25°C) Room temperature offers faster reaction kinetics. 4°C is recommended for sensitive proteins to minimize degradation or aggregation. [1][6]
Reaction Time 1-2 hours at RT; Overnight at 4°C Duration depends on the reactivity of the specific cysteine(s) and reagent concentrations. Monitor reaction progress to determine the optimal time. [1][6]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 A molar excess of NIPAM drives the reaction to completion. The optimal ratio should be determined empirically to balance efficiency with the risk of non-specific labeling or aggregation. [3][4][6]
Protein Concentration 1 - 10 mg/mL A higher concentration can increase reaction rates but may also increase the risk of aggregation. [4][5]

| Solvent for NIPAM | Anhydrous DMSO or DMF | NIPAM and many maleimide derivatives have poor aqueous solubility. A water-miscible organic solvent is required to prepare a stock solution. |[5][6] |

Table 2: Troubleshooting Common Issues in NIPAM Conjugation

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation 1. Thiol Oxidation: Free thiols have re-formed disulfide bonds. 2. Maleimide Hydrolysis: NIPAM was exposed to aqueous buffer for too long before conjugation. 3. Insufficient Reducing Agent: Incomplete reduction of disulfide bonds. 1. Ensure the reaction buffer is degassed and flush vials with inert gas. 2. Prepare NIPAM stock solution immediately before use. 3. Increase the molar excess of TCEP or the reduction incubation time.
Protein Aggregation 1. High Reagent Concentration: High molar excess of NIPAM or high protein concentration. 2. Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) too quickly. 3. Protein Instability: The protein is not stable under the reaction conditions (pH, temperature). 1. Optimize the NIPAM:protein molar ratio by testing a range (e.g., 5:1, 10:1, 20:1). 2. Add the NIPAM stock solution slowly and dropwise while gently mixing. 3. Perform the reaction at a lower temperature (4°C).
Non-Specific Labeling 1. High pH: Reaction pH is > 7.5, leading to reaction with primary amines (e.g., lysine). 1. Maintain the reaction pH strictly within the 6.5-7.5 range.

| Loss of Protein Activity | 1. Modification of Critical Cysteine: The conjugated cysteine is essential for the protein's biological function. 2. Denaturation: The protein is denatured by the reaction conditions or organic solvent. | 1. If possible, use site-directed mutagenesis to move the target cysteine away from the active site. 2. Minimize the final concentration of organic solvent and consider performing the reaction at 4°C. |

Visualized Workflows and Pathways

Experimental Workflow for Protein Conjugation

The entire process, from protein preparation to the final purified conjugate, can be visualized as a clear, sequential workflow.

cluster_prep 1. Protein Preparation cluster_conj 2. Conjugation Reaction cluster_purify 3. Purification & Analysis Start Protein Sample Buffer_Exchange Buffer Exchange into Degassed Buffer (pH 7.0-7.5) Start->Buffer_Exchange Add_TCEP Add TCEP to Reduce Disulfides Buffer_Exchange->Add_TCEP Incubate_Reduce Incubate (30 min) Add_TCEP->Incubate_Reduce Reduced_Protein Reduced Protein (Free Thiols) Incubate_Reduce->Reduced_Protein Add_NIPAM Add NIPAM to Reduced Protein Reduced_Protein->Add_NIPAM Prep_NIPAM Prepare NIPAM in DMSO/DMF Prep_NIPAM->Add_NIPAM Incubate_Conj Incubate (1-2h RT or O/N 4°C) Protect from Light Add_NIPAM->Incubate_Conj Quench Quench Reaction (Optional) Incubate_Conj->Quench Crude_Product Crude Conjugate Quench->Crude_Product Purify Purify via SEC or Dialysis Crude_Product->Purify Characterize Characterize Conjugate (MS, SDS-PAGE, DOL) Purify->Characterize Store Store Purified Conjugate (4°C or -20°C) Characterize->Store Final_Product Final Conjugate Store->Final_Product

References

Application Notes and Protocols for Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-thiol chemistry is a widely utilized bioconjugation technique that facilitates the site-specific modification of biomolecules.[1][2] This method relies on the Michael addition reaction between a maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or a synthetically introduced thiol.[3][4] The reaction is highly valued for its specificity, efficiency under mild physiological conditions, and the formation of a stable covalent thioether bond.[2][4] These characteristics make it an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the creation of other functionalized biomolecules.[3][4]

This document provides a comprehensive guide to understanding and optimizing the reaction conditions for maleimide-thiol conjugation, with a particular focus on pH and buffer selection. Detailed protocols are provided to enable researchers to achieve high conjugation efficiency and product homogeneity.

The Critical Role of pH in Maleimide-Thiol Reactions

The pH of the reaction environment is the most critical parameter governing the rate, selectivity, and efficiency of the maleimide-thiol conjugation. The optimal pH range for this reaction is generally accepted to be between 6.5 and 7.5 .[3][5][6][7][8][9][10] This range represents a crucial balance between the reactivity of the thiol group and the stability of the maleimide ring.

  • Below pH 6.5: The reaction rate is significantly reduced. This is because the thiol group (with a pKa typically around 8.5) exists predominantly in its protonated form (R-SH), which is less nucleophilic than its deprotonated thiolate anion form (R-S⁻).[4][6][8]

  • Above pH 7.5: Several undesirable side reactions become more prominent:

    • Loss of Selectivity: Maleimides can begin to react with primary amines, such as the ε-amino group of lysine residues, leading to a heterogeneous mixture of products.[5][6][7][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity within the optimal range.[4][5][8][9]

    • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[2][5][6][7][8][9] This inactivation of the maleimide reduces the overall conjugation yield.

    • Thiazine Rearrangement: In cases of conjugation to an N-terminal cysteine, a higher pH can promote an intramolecular rearrangement of the initial conjugate to form a stable six-membered thiazine ring, which can complicate purification and analysis.[7][8][11][12]

Optimal Buffer Conditions

The choice of buffer is also crucial for a successful conjugation reaction. Several common buffers can be used, provided they are prepared within the optimal pH range and are free of any interfering substances.

Recommended Buffers:

Key Considerations for Buffer Preparation:

  • Thiol-Free: The buffer must not contain any thiol-containing compounds (e.g., dithiothreitol (DTT), 2-mercaptoethanol), as these will compete with the target thiol for reaction with the maleimide.[5][8][13]

  • Degassing: It is highly recommended to degas the buffer before use by applying a vacuum or by bubbling an inert gas such as nitrogen or argon through the solution.[1][3][13][14][15] This minimizes the oxidation of thiol groups to disulfide bonds, which are unreactive with maleimides.[6][8][15]

  • Chelating Agents: The addition of a chelating agent like EDTA (1-5 mM) to the reaction buffer can help to sequester divalent metal ions that may catalyze thiol oxidation.[6][8][17]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for optimizing the maleimide-thiol reaction.

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimal balance between thiol reactivity and maleimide stability; ensures high selectivity for thiols over amines.[3][5][6][7][8][9][10]
Temperature 4°C to 25°C (Room Temp)Room temperature (1-2 hours) is common for efficient reaction. 4°C (overnight) can be used for sensitive proteins.[1][3][14]
Reaction Time 30 minutes to OvernightDependent on reactants, temperature, and concentration.
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 molar excess of the maleimide reagent is a common starting point for optimization to drive the reaction to completion.[14][16][18]
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation.[1][3][14][15][18]

Signaling Pathways and Experimental Workflows

Maleimide_Thiol_Reaction Maleimide-Thiol Conjugation Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH 6.5-7.5 (Deprotonation) Maleimide Maleimide Michael_Addition Michael Addition Maleimide->Michael_Addition Thiolate->Michael_Addition Nucleophilic Attack Thioether_Bond Stable Thioether Bond (Thiosuccinimide) Michael_Addition->Thioether_Bond Covalent Bond Formation

Caption: Mechanism of the maleimide-thiol Michael addition reaction.

Experimental_Workflow Experimental Workflow for Maleimide-Thiol Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Buffer 1. Prepare Degassed Conjugation Buffer (pH 7.0-7.5, with EDTA) Prep_Protein 2. Prepare Thiol-Containing Protein (1-10 mg/mL) Prep_Buffer->Prep_Protein Reduce_Disulfides 3. (Optional) Reduce Disulfide Bonds with TCEP Prep_Protein->Reduce_Disulfides Prep_Maleimide 4. Prepare Maleimide Stock Solution (in DMSO/DMF) Prep_Protein->Prep_Maleimide Reduce_Disulfides->Prep_Maleimide Mix 5. Add Maleimide to Protein Solution (10-20x excess) Prep_Maleimide->Mix Incubate 6. Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench 7. (Optional) Quench Excess Maleimide Incubate->Quench Purify 8. Purify Conjugate (e.g., Gel Filtration, Dialysis) Quench->Purify Characterize 9. Characterize Conjugate (e.g., Degree of Labeling) Purify->Characterize

Caption: A typical experimental workflow for maleimide-thiol conjugation.

Detailed Experimental Protocols

Protocol 1: Preparation of Thiol-Containing Protein
  • Buffer Preparation: Prepare a suitable conjugation buffer (e.g., 10-100 mM phosphate, HEPES, or Tris) with a pH between 7.0 and 7.5.[1][3][6][16][19] Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[1][3][15] For optimal results, add a chelating agent such as EDTA to a final concentration of 1-5 mM.[6][8]

  • Protein Dissolution: Dissolve the thiol-containing protein (e.g., antibody, peptide) in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1][3][13][14][15]

  • Reduction of Disulfide Bonds (Optional): If the protein's thiol groups are present as disulfide bonds, a reduction step is necessary.

    • Add a 10-100 fold molar excess of a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[1][3][15][18][19] TCEP is recommended as it does not contain a thiol and will not compete in the subsequent conjugation reaction.[13]

    • Flush the reaction vial with an inert gas, seal it, and incubate for 20-60 minutes at room temperature.[1][3]

    • If using a thiol-containing reducing agent like DTT, it must be completely removed before the addition of the maleimide reagent, typically by dialysis or using a desalting column.[13]

Protocol 2: Maleimide Conjugation Reaction
  • Maleimide Stock Solution Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a 1-10 mM stock solution.[1][9][14][15][16][19] Aqueous solutions of maleimides should not be stored due to their susceptibility to hydrolysis.[5][9][19]

  • Conjugation:

    • Add the maleimide stock solution to the prepared thiol-containing protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point for optimization.[1][13][14][16][18]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][3][14] If using a fluorescent maleimide, protect the reaction from light.[3][14][18] Gentle stirring or vortexing during the incubation can improve conjugation efficiency.[14][18]

Protocol 3: Purification and Characterization of the Conjugate
  • Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol such as 2-mercaptoethanol or glutathione to consume any unreacted maleimide.[6][16]

  • Purification: Remove unreacted maleimide and other small molecules from the conjugate using a suitable method such as:

    • Gel filtration (e.g., Sephadex G-25)[1][15][16][19]

    • Dialysis[13][15][18]

    • HPLC or FPLC[1][15][18]

    • Ultrafiltration[19]

  • Characterization:

    • Degree of Labeling (DOL): For chromophoric or fluorescent maleimides, the DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule.[3][14] A correction factor must be applied to the A280 reading to account for the absorbance of the label at this wavelength.[3]

    • Corrected A280 = A280 - (Amax × Correction Factor)

Protocol 4: Storage of the Conjugate
  • For short-term storage, the purified conjugate solution can be stored at 2-8°C for up to one week, protected from light.[14][18]

  • For long-term storage, it is recommended to add stabilizers such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide to prevent denaturation and microbial growth.[3][14][18] The addition of 50% glycerol allows for storage at -20°C for up to a year.[3][14][18] For best results, immediate use of the purified conjugate is recommended.[14][18]

References

Application Notes and Protocols for N-Isopropylmaleimide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylmaleimide (NIPM) is a versatile monomer and crosslinking agent in polymer chemistry. Its maleimide group is highly reactive, participating in various polymerization and crosslinking reactions. This reactivity, combined with the isopropyl group, imparts unique properties to the resulting polymers, including thermal stability and hydrophobicity. In the biomedical field, the maleimide moiety is particularly valuable for its ability to form stable covalent bonds with thiol groups present in biomolecules like peptides and proteins, a reaction often utilized in drug delivery and tissue engineering.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of crosslinked polymers and hydrogels.

Applications

Polymers incorporating this compound can be tailored for a variety of applications, including:

  • Drug Delivery: The maleimide group allows for the conjugation of thiol-containing drugs or targeting ligands to the polymer backbone, enabling the development of targeted drug delivery systems.[1][3] The stability of the thioether bond formed ensures minimal premature drug release.[2]

  • Tissue Engineering: NIPM-containing hydrogels can be functionalized with cell-adhesive peptides (e.g., RGD) to promote cell attachment and proliferation, making them suitable scaffolds for tissue regeneration.

  • Bioconjugation: The specific reactivity of the maleimide group towards thiols allows for the precise and efficient conjugation of proteins, peptides, and other biomolecules to polymer chains under mild conditions.[1]

  • Thermoresponsive Materials: While not as pronounced as its acrylamide analogue (N-isopropylacrylamide), the incorporation of this compound can influence the thermal properties of copolymers, potentially modulating their lower critical solution temperature (LCST) for "smart" material applications.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of this compound from maleic anhydride and isopropylamine. The reaction proceeds in two steps: formation of the maleamic acid intermediate, followed by cyclodehydration.

Materials:

  • Maleic Anhydride

  • Isopropylamine

  • Toluene

  • p-Toluenesulfonic acid (dehydrating agent)

  • Anhydrous Sodium Sulfate

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Deionized water

Procedure:

  • Formation of N-Isopropylmaleamic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether.

    • Slowly add isopropylamine (1.0 eq) dropwise to the stirred solution at room temperature.

    • A precipitate of N-isopropylmaleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

    • Filter the precipitate and wash with cold diethyl ether to remove unreacted starting materials.

    • Dry the N-isopropylmaleamic acid under vacuum.

  • Cyclodehydration to this compound:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend the dried N-isopropylmaleamic acid in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

    • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction until the theoretical amount of water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield crude this compound.

    • Purify the product by recrystallization or sublimation.

Synthesis_of_N_Isopropylmaleimide cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclodehydration MA Maleic Anhydride NIPMA N-Isopropylmaleamic Acid MA->NIPMA IPA Isopropylamine IPA->NIPMA NIPM This compound NIPMA->NIPM p-TSA, Toluene, Reflux Water Water NIPMA->Water - H2O

Figure 1: Synthesis of this compound.
Protocol 2: Free Radical Copolymerization of this compound with a Hydrophilic Monomer

This protocol describes the synthesis of a linear copolymer of this compound (NIPM) and a hydrophilic monomer such as acrylic acid (AA) using a free radical initiator. This copolymer can then be crosslinked in a subsequent step.

Materials:

  • This compound (NIPM)

  • Acrylic Acid (AA), freshly distilled

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve NIPM (e.g., 1.0 g) and acrylic acid (e.g., 1.0 g) in anhydrous THF (e.g., 20 mL).

  • Add AIBN (e.g., 20 mg) to the solution.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 65°C and stir for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction solution to a large volume of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the copolymer under vacuum at 40°C to a constant weight.

Copolymerization_Workflow start Dissolve NIPM and AA in THF add_initiator Add AIBN start->add_initiator deoxygenate Freeze-Pump-Thaw Cycles add_initiator->deoxygenate polymerize Polymerize at 65°C for 24h deoxygenate->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter_dry Filter and Dry Copolymer precipitate->filter_dry

Figure 2: Workflow for copolymerization.
Protocol 3: Hydrogel Formation via Maleimide-Thiol Crosslinking

This protocol describes the formation of a hydrogel by crosslinking a thiol-containing polymer with a polymer functionalized with maleimide groups. For this example, we will consider the crosslinking of a custom synthesized poly(NIPM-co-AA) that has been further functionalized to have pendant thiol groups, with a commercially available bismaleimide crosslinker. A more common approach is to use a multi-arm PEG-thiol to crosslink a maleimide-functionalized polymer.

Materials:

  • Thiol-functionalized poly(NIPM-co-AA)

  • Bismaleimide crosslinker (e.g., 1,8-Bismaleimido-diethyleneglycol)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the thiol-functionalized poly(NIPM-co-AA) in PBS (e.g., 10% w/v).

  • Prepare a stock solution of the bismaleimide crosslinker in PBS (e.g., 1% w/v).

  • To form the hydrogel, mix the polymer solution and the crosslinker solution in a desired ratio. The final concentrations will determine the crosslinking density and the mechanical properties of the hydrogel.

  • Gently vortex or pipette the mixture to ensure homogeneity.

  • The gelation should occur at room temperature. The gelation time will depend on the concentration of reactants and their reactivity.

  • The resulting hydrogel can be used for various applications, such as cell encapsulation or as a depot for drug delivery.

Thiol_Maleimide_Crosslinking polymer_thiol Polymer Backbone SH crosslinked_polymer Polymer Backbone Thioether Bond Polymer Backbone polymer_thiol:sh->crosslinked_polymer Michael Addition crosslinker_maleimide Maleimide Crosslinker Maleimide crosslinker_maleimide:maleimide1->crosslinked_polymer crosslinker_maleimide:maleimide2->crosslinked_polymer

Figure 3: Thiol-maleimide crosslinking mechanism.

Data Presentation

The properties of hydrogels are highly dependent on the specific monomers, crosslinker density, and polymerization conditions. The following tables provide illustrative quantitative data for hydrogels prepared using maleimide-thiol crosslinking chemistry, which can serve as a reference for expected trends when using this compound-containing polymers.

Table 1: Effect of Polymer Concentration on Hydrogel Swelling Ratio

Polymer Concentration (% w/v)Swelling Ratio (q)
525 ± 3
7.518 ± 2
1012 ± 1.5

Data are presented as mean ± standard deviation. Swelling ratio is defined as (wet weight - dry weight) / dry weight.

Table 2: Mechanical Properties of Maleimide-Crosslinked Hydrogels

Polymer Concentration (% w/v)Storage Modulus (G') (Pa)
5500 ± 50
7.51200 ± 100
102500 ± 200

Storage modulus is a measure of the elastic properties of the hydrogel and was determined by rheometry.

Signaling Pathways in Drug Delivery

For drug development professionals, understanding how a drug delivery system interacts with cellular pathways is crucial. Maleimide-functionalized polymers can be conjugated with ligands that target specific cell surface receptors. Upon binding, the polymer-drug conjugate can be internalized via receptor-mediated endocytosis. The subsequent release of the drug can be triggered by the intracellular environment (e.g., lower pH in endosomes/lysosomes or the presence of reducing agents like glutathione that can cleave certain linkers).

For instance, a polymer decorated with a peptide that binds to an overexpressed receptor on cancer cells can lead to targeted drug delivery. The schematic below illustrates this general pathway.

Signaling_Pathway cluster_cell Target Cell receptor Cell Surface Receptor endosome Endosome (Low pH) receptor->endosome Internalization drug_release Drug Release endosome->drug_release nucleus Nucleus (Drug Target) drug_release->nucleus Drug Action polymer_drug Polymer-Drug Conjugate polymer_drug->receptor Targeting Ligand Binding

Figure 4: Targeted drug delivery pathway.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with N-Isopropylmaleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. N-Isopropylmaleimide (NIPAM) derivatives are a class of thiol-reactive fluorescent dyes that are widely used for the specific labeling of cysteine residues in proteins. The maleimide group reacts specifically with the sulfhydryl (thiol) group of cysteine residues under mild pH conditions (6.5-7.5) to form a stable thioether bond.[1] This high selectivity allows for targeted labeling of proteins, often at a specific site introduced through mutagenesis. This document provides detailed application notes and experimental protocols for the fluorescent labeling of proteins using this compound derivatives.

Data Presentation: Photophysical Properties of Thiol-Reactive Fluorescent Probes

The selection of a fluorescent probe is critical and depends on the specific application, including the instrumentation available and the potential for multiplexing with other fluorophores. The following tables summarize key photophysical properties of various maleimide-functionalized fluorescent dyes to aid in the selection process.

Table 1: Quantum Yield Comparison of Selected Fluorescent Thiol Probes

Probe ClassSpecific ProbeQuantum Yield (Φ) - UnboundQuantum Yield (Φ) - Thiol-AdductFold Increase
BODIPYo-maleimideBODIPY0.002 (in DMSO)0.73 (in DMSO)>350
BODIPYm-maleimideBODIPY0.37 (in DMSO)--
BODIPYp-maleimideBODIPY0.54 (in DMSO)--
FluoresceinFluorescein-5-maleimide-~0.92-

Note: The quantum yields can be influenced by the solvent and the specific thiol analyte. A significant "turn-on" response, characterized by a substantial increase in quantum yield upon binding, is advantageous for minimizing background fluorescence.[2]

Table 2: Spectroscopic Properties of Common Dye Maleimides

DyeMW ( g/mol )λabs (nm)λfl (nm)εmax (M⁻¹cm⁻¹)
Fluorescein Mal.529.548751783,000
CY3 Mal.777548569162,000
Alexa Fluor 488 Mal.630.549651971,000
Cy5 Mal.803646665271,000
Cyanine dye 650 Mal.1031.6650665270,000
Alexa Fluor 647 Mal.1103647664270,000
800CW Mal.1247778794300,000
Atto 565 maleimide733564590120,000

[3][4]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with Maleimide Dyes

This protocol outlines the fundamental steps for the covalent attachment of a maleimide-functionalized fluorescent dye to a cysteine residue in a protein.[5][6]

Materials:

  • Protein of interest containing at least one accessible cysteine residue

  • Maleimide-functionalized fluorescent dye

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 6.5-7.5, degassed.[1]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1]

    • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol groups, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature. Note: DTT can also be used, but it must be removed before adding the maleimide dye as it will compete for the dye.[5]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the maleimide-functionalized dye in anhydrous DMSO or DMF. For example, to prepare a 10 mM solution of a dye with a molecular weight of 500 g/mol , dissolve 5 mg of the dye in 1 mL of DMSO.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye over the protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction and consume any unreacted maleimide dye, a quenching reagent such as 2-mercaptoethanol or DTT can be added to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and other small molecules from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.

    • Pool the fractions containing the labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[6]

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescent dye (A_max).

  • Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

Signaling Pathway: EGFR Signaling Cascade

Fluorescently labeled antibodies or ligands that bind to components of signaling pathways are powerful tools to study these complex processes. For example, a fluorescently labeled antibody against the Epidermal Growth Factor Receptor (EGFR) can be used to visualize its localization and trafficking. The following diagram illustrates a simplified EGFR signaling pathway, which is crucial in regulating cell growth, proliferation, and differentiation.[7][8]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival DAG DAG PLCg->DAG PIP2 IP3 IP3 PLCg->IP3 PIP2 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Proliferation Cell Proliferation PKC->Proliferation Transcription->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Workflow: Protein Pull-Down Assay

A common application for fluorescently labeled proteins is in pull-down assays to identify protein-protein interactions. In this workflow, a "bait" protein is labeled with a fluorescent dye and used to "pull down" its interacting partners ("prey") from a cell lysate. The interacting complexes can then be detected and analyzed.[9]

Pull_Down_Workflow start Start: Fluorescently Labeled Bait Protein incubate Incubate Labeled Bait with Cell Lysate start->incubate lysate Prepare Cell Lysate (contains prey proteins) lysate->incubate beads Add Affinity Beads (e.g., anti-tag antibody coated) incubate->beads capture Capture Bait-Prey Complexes on Beads beads->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Protein Complexes wash->elute analysis Analyze Eluate elute->analysis sds SDS-PAGE and Fluorescence Imaging analysis->sds Detection wb Western Blot (for prey identification) analysis->wb Identification ms Mass Spectrometry (for prey identification) analysis->ms Identification end End: Identify Interacting Proteins sds->end wb->end ms->end

Caption: Workflow for a protein pull-down assay.

References

Application Notes and Protocols for the Quantification of Free Thiols Prior to N-Isopropylmaleimide (NEM) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of free thiol (-SH) groups is a critical step in various bioconjugation and drug development processes. The sulfhydryl group of cysteine residues in proteins and peptides is a common target for covalent modification due to its high nucleophilicity. N-Isopropylmaleimide (NEM) is an alkylating agent that specifically reacts with free thiols, forming a stable thioether bond. This reaction is widely employed in protein labeling, crosslinking, and the development of antibody-drug conjugates (ADCs).

Accurate determination of the free thiol concentration in a sample is paramount before initiating a reaction with NEM. Overestimation can lead to the use of insufficient NEM, resulting in incomplete labeling and product heterogeneity. Conversely, underestimation can lead to an excess of unreacted NEM, which may cause non-specific modifications or interfere with downstream applications.

These application notes provide a detailed guide to the most common methods for quantifying free thiols, with a special focus on ensuring compatibility with subsequent this compound reactions. The protocols and data presented herein will enable researchers to obtain reliable and reproducible results in their conjugation workflows. The importance of this quantification step is underscored by its necessity before the conjugation of antibody fragments (Fab') and thiolated antibodies to maleimide-containing liposomes[1].

Methods for Free Thiol Quantification

Several methods are available for the quantification of free thiols, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, the nature of the sample, and the available equipment.

Ellman's Assay (DTNB Assay)

Ellman's assay is the most widely used colorimetric method for quantifying free sulfhydryl groups.[2] It is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with a free thiol group. This reaction produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a maximum absorbance at 412 nm.[3][4] The concentration of free thiols is directly proportional to the measured absorbance.

Advantages:

  • Simple, rapid, and cost-effective.

  • Compatible with most common buffers used for protein manipulation.

  • Sufficiently sensitive for many applications.

Limitations:

  • Less sensitive compared to fluorescent methods.[5][6]

  • Can be affected by substances that absorb at 412 nm.

  • Requires a spectrophotometer.

Fluorescent Thiol Probes

For applications requiring higher sensitivity, fluorescent probes offer an excellent alternative to colorimetric assays. These reagents react with free thiols to produce highly fluorescent adducts.

  • Monobromobimane (MBB): A non-fluorescent compound that becomes highly fluorescent upon reaction with thiols.

  • ThioGlo™ Maleimides: A family of reagents that exhibit a significant increase in fluorescence upon reaction with sulfhydryl groups.

  • BODIPY-based Probes: These probes are water-soluble and react readily with free thiols.[7]

Advantages:

  • High sensitivity, capable of detecting low micromolar concentrations of thiols.[5]

  • Suitable for small sample volumes and low-concentration samples.

Limitations:

  • Requires a fluorometer for measurement.

  • Probes can be more expensive than colorimetric reagents.

  • Potential for background fluorescence from other sample components.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol describes the quantification of free thiols in a protein sample using Ellman's reagent prior to a maleimide conjugation reaction.

Materials:

  • Protein sample containing free thiols

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Thiol Standard: L-cysteine or N-acetylcysteine (for standard curve).

  • 96-well microplate or cuvettes.

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

Part A: Preparation of a Cysteine Standard Curve

  • Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.

  • Perform serial dilutions of the cysteine stock solution to prepare a set of standards with known concentrations (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM).[1]

  • To 50 µL of each standard in a 96-well plate, add 5 µL of the Ellman's Reagent Solution.[8] Include a blank containing only the Reaction Buffer and Ellman's Reagent.[8]

  • Incubate the plate at room temperature for 15 minutes, protected from light.[1][8]

  • Measure the absorbance at 412 nm using a spectrophotometer.[1][8]

  • Plot the absorbance values against the corresponding cysteine concentrations to generate a standard curve.

Part B: Quantification of Thiols in the Unknown Sample

  • Dilute the protein sample to a concentration that falls within the linear range of the standard curve.

  • In a 96-well plate, add 50 µL of the diluted protein sample.

  • Add 5 µL of the Ellman's Reagent Solution to the sample well.

  • Incubate at room temperature for 15 minutes, protected from light.[1][8]

  • Measure the absorbance at 412 nm.

  • Determine the thiol concentration of the sample by interpolating its absorbance value on the cysteine standard curve.

Calculation:

The concentration of free thiols can also be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).[4]

Concentration (M) = Absorbance / (Molar Extinction Coefficient * Path Length)

Protocol 2: General Considerations for this compound (NEM) Reaction

Following the quantification of free thiols, the sample is ready for the reaction with this compound.

Buffer Selection:

The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[9] At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines.[9] Therefore, it is recommended to perform the NEM reaction in a buffer such as phosphate-buffered saline (PBS), HEPES, or Tris at a pH of 7.0-7.5.[2][10][11] It is crucial that the buffer does not contain any extraneous thiols (e.g., from dithiothreitol or β-mercaptoethanol).

Reaction Conditions:

  • Molar Ratio: A molar excess of the maleimide-containing reagent is generally used to ensure complete reaction with the available thiols. A starting point of a 10-20 fold molar excess of maleimide to thiol is common for protein labeling.[9][11]

  • Temperature and Time: The reaction can be carried out at room temperature for 2 hours or at 4°C overnight.[8]

  • Quenching: After the desired reaction time, any unreacted maleimide can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.[8]

Data Presentation

The following tables summarize hypothetical quantitative data for the determination of free thiol concentration using Ellman's assay.

Table 1: Standard Curve Data for L-Cysteine

Cysteine Concentration (mM)Absorbance at 412 nm (AU)
0.000.005
0.250.358
0.500.712
0.751.065
1.001.420
1.251.775

Table 2: Free Thiol Quantification in Protein Samples

Sample IDAbsorbance at 412 nm (AU)Calculated Thiol Concentration (mM)
Protein A0.8540.60
Protein B1.2300.87
Protein C0.4980.35

Visualizations

Thiol_Quantification_Workflow cluster_quantification Thiol Quantification cluster_conjugation NEM Reaction Sample Protein Sample with Free Thiols Ellmans Ellman's Assay (DTNB) Sample->Ellmans Fluorescent Fluorescent Probe Assay Sample->Fluorescent Quantification Determine Thiol Concentration Ellmans->Quantification Fluorescent->Quantification NEM Add this compound (NEM) Quantification->NEM Reaction Thiol-Maleimide Reaction (pH 6.5-7.5) NEM->Reaction Product Thiol-Conjugated Product Reaction->Product

Caption: Workflow for free thiol quantification prior to this compound (NEM) reaction.

Ellmans_Assay_Mechanism DTNB DTNB (Ellman's Reagent) MixedDisulfide R-S-S-TNB (Mixed Disulfide) DTNB->MixedDisulfide + Thiol R-SH (Free Thiol) Thiol->MixedDisulfide + TNB TNB²⁻ (Yellow, Abs @ 412 nm) MixedDisulfide->TNB releases

Caption: Reaction mechanism of Ellman's Assay for thiol quantification.

Conclusion

The accurate quantification of free thiol groups is a non-negotiable prerequisite for successful and reproducible this compound conjugation reactions. Ellman's assay provides a robust, straightforward, and cost-effective method for this purpose and is suitable for a wide range of applications. For studies demanding higher sensitivity, fluorescent probes offer a powerful alternative. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers, scientists, and drug development professionals can confidently determine free thiol concentrations, leading to optimized conjugation efficiencies and the generation of well-defined bioconjugates. This foundational step is crucial for advancing research and development in areas reliant on precise biomolecular modification.

References

Application Notes and Protocols for TCEP-Mediated Disulfide Bond Reduction Prior to Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and stable reducing agent widely utilized in protein biochemistry for the cleavage of disulfide bonds. Its high efficiency over a broad pH range and resistance to air oxidation make it a superior alternative to traditional thiol-based reducing agents like dithiothreitol (DTT) for numerous applications, especially in preparation for the labeling of cysteine residues with maleimide-based reagents.

Maleimide chemistry is a fundamental tool in bioconjugation, facilitating the site-specific attachment of various molecules such as fluorescent dyes, drugs, and probes to proteins and peptides. Since disulfide bonds formed between cysteine residues are unreactive towards maleimides, their reduction to free thiols is an essential preliminary step for successful labeling. These application notes provide a comprehensive guide to the optimal use of TCEP for protein disulfide bond reduction and subsequent maleimide labeling, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Advantages of TCEP over DTT for Maleimide Labeling:
  • Odorless: TCEP is a non-volatile solid, eliminating the unpleasant odor associated with thiol-based reducing agents.

  • Stability: It exhibits greater resistance to air oxidation and is stable in aqueous solutions across a wider pH range.

  • Effectiveness at Lower pH: TCEP remains effective at lower pH values where DTT is largely inactive.

  • Irreversible Reduction: The reaction of TCEP with disulfide bonds is irreversible, which drives the reduction reaction to completion.

  • Compatibility with Maleimides (with caveats): While some older literature suggests TCEP does not interfere with maleimide labeling, more recent studies indicate a direct reaction can occur, potentially reducing labeling efficiency. However, in many instances, excess TCEP at low millimolar concentrations does not need to be removed before maleimide labeling, which simplifies the experimental workflow. In contrast, DTT contains a free thiol and must be removed before the addition of a maleimide reagent to prevent competition.

Quantitative Data Summary

For reproducible and successful protein labeling, it is critical to control the quantitative parameters of the reaction. The following tables summarize the recommended ranges for key experimental variables in TCEP-mediated protein reduction and subsequent maleimide labeling.

Table 1: TCEP Reduction Conditions
ParameterRecommended RangeNotes
TCEP Concentration (Molar Excess to Protein) 10-100xA higher excess may be necessary for proteins with numerous or inaccessible disulfide bonds.
TCEP Final Concentration 5 - 50 mMThe optimal concentration is dependent on the specific protein and its concentration.
Incubation Time 20 - 60 minutesSufficient time should be allowed for the complete reduction of disulfide bonds.
Incubation Temperature Room Temperature (20-25°C)Standard condition for most applications.
pH 6.5 - 7.5Optimal for subsequent maleimide reaction. TCEP is effective over a broader pH range (1.5-8.5).
Table 2: Maleimide Labeling Conditions
ParameterRecommended RangeNotes
Dye-to-Protein Molar Ratio 10:1 to 20:1Provides optimal dye overages for efficient labeling.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to better labeling efficiency.
Reaction Time 2 hours at room temperature or overnight at 2-8°CLonger incubation at lower temperatures may be suitable for more sensitive proteins.
Reaction Buffer PBS, Tris, or HEPES (10-100 mM)Buffers should be degassed and free of thiol compounds. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5.

Experimental Protocols

The following are detailed protocols for the reduction of protein disulfide bonds using TCEP and the subsequent labeling with maleimide-based reagents.

Protocol 1: TCEP Reduction of Protein Disulfide Bonds

This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiol groups for subsequent maleimide labeling.

Materials:

  • Protein of interest

  • Reaction Buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5, degassed)

  • TCEP Hydrochloride (TCEP-HCl)

  • Deionized water

Procedure:

  • Prepare Protein Sample: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. Adjust the pH to 7.0 with NaOH. Aliquot and store at -20°C for long-term use.

  • Initiate Reduction: Add the TCEP stock solution to the protein sample to achieve the desired final concentration (e.g., a 10-100 fold molar excess over the protein).

  • Incubate: Incubate the reaction mixture at room temperature for 20-60 minutes.

  • (Optional) TCEP Removal: If high concentrations of TCEP are used or if maximum labeling efficiency is critical, remove excess TCEP using a desalting column equilibrated with the reaction buffer.

Protocol 2: Maleimide Labeling of Reduced Protein

This protocol outlines the procedure for labeling the free thiol groups on the TCEP-reduced protein with a maleimide-functionalized reagent (e.g., a fluorescent dye).

Materials:

  • TCEP-reduced protein sample (from Protocol 1)

  • Maleimide-functionalized molecule (e.g., fluorescent dye, biotin, drug)

  • Anhydrous DMSO or DMF

  • Quenching solution (optional, e.g., 1 M L-cysteine or β-mercaptoethanol)

Procedure:

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform Labeling Reaction: Add the maleimide stock solution to the reduced protein sample. A dye-to-protein molar ratio of 10:1 to 20:1 is recommended for efficient labeling.

  • Incubate: Incubate the reaction mixture in the dark to prevent photobleaching of fluorescent dyes. Incubation can be carried out for 2 hours at room temperature or overnight at 2-8°C.

  • (Optional) Quench Reaction: The reaction can be stopped by adding a quenching solution to react with any excess maleimide reagent.

  • Purification: Remove excess, unreacted maleimide reagent by size-exclusion chromatography, dialysis, or spin filtration.

Visualizations

Chemical Reaction and Experimental Workflow

The following diagrams illustrate the chemical mechanism of disulfide bond reduction by TCEP and the general experimental workflow for protein labeling.

G cluster_reduction Disulfide Bond Reduction cluster_labeling Maleimide Labeling Protein_SS Protein with Disulfide Bond (R-S-S-R') Reduced_Protein Reduced Protein with Free Thiols (R-SH + R'-SH) Protein_SS->Reduced_Protein + TCEP TCEP TCEP TCEP_Oxide TCEP Oxide TCEP->TCEP_Oxide Oxidation Labeled_Protein Labeled Protein (Stable Thioether Bond) Reduced_Protein->Labeled_Protein + Maleimide Reagent Maleimide Maleimide Reagent

Caption: Mechanism of TCEP reduction and subsequent maleimide labeling.

G start Start protein_prep Prepare Protein Sample start->protein_prep tcep_add Add TCEP Solution protein_prep->tcep_add incubate_reduction Incubate for Reduction tcep_add->incubate_reduction tcep_removal (Optional) Remove Excess TCEP incubate_reduction->tcep_removal maleimide_add Add Maleimide Reagent tcep_removal->maleimide_add incubate_labeling Incubate for Labeling maleimide_add->incubate_labeling purify Purify Labeled Protein incubate_labeling->purify end End purify->end

Caption: Experimental workflow for protein reduction and labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time. Confirm reduction by SDS-PAGE under non-reducing conditions.
Re-oxidation of thiols.Work with degassed buffers and consider working under an inert atmosphere.
TCEP interference with maleimide.Remove excess TCEP using a desalting column before adding the maleimide reagent.
Hydrolysis of maleimide group.Ensure the pH of the reaction buffer is between 6.5 and 7.5. Prepare the maleimide stock solution fresh.
Protein Precipitation High concentration of organic solvent (DMSO/DMF).Keep the percentage of organic co-solvent to a minimum.

Conclusion

TCEP is a highly effective reducing agent for preparing proteins for maleimide labeling. By carefully selecting the appropriate reaction conditions, including TCEP concentration, buffer composition, and pH, researchers can achieve efficient and specific labeling of cysteine residues. While TCEP offers significant advantages over traditional reducing agents, an understanding of its potential

Application Notes and Protocols for Surface Modification of Nanoparticles with N-Isopropylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of sophisticated nanomaterials for a myriad of biomedical applications, including targeted drug delivery, advanced diagnostics, and high-resolution bioimaging. The functionalization of a nanoparticle surface dictates its interaction with biological systems, influencing its stability, biocompatibility, circulation time, and cellular uptake. N-Isopropylmaleimide (NIPAM), as part of a larger functional group, provides a highly efficient and specific method for conjugating thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, to the nanoparticle surface. This is achieved through the well-established Michael addition reaction between the maleimide group and a sulfhydryl (thiol) group, forming a stable thioether bond. This covalent conjugation strategy is favored for its mild reaction conditions and high selectivity, enabling precise control over the surface chemistry of the nanoparticle.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound chemistry.

Principle of this compound Conjugation

The core of this surface modification strategy lies in the reaction between a maleimide group and a thiol group. The maleimide group, containing a reactive carbon-carbon double bond activated by two adjacent carbonyl groups, readily reacts with the nucleophilic thiol group of a cysteine residue in a peptide or protein. This reaction is most efficient at a pH range of 6.5-7.5.

Applications in Nanoparticle-Based Drug Delivery

The ability to conjugate specific ligands to nanoparticles opens up a vast array of possibilities for targeted drug delivery. By attaching a targeting moiety that recognizes and binds to receptors overexpressed on diseased cells, such as cancer cells, the therapeutic payload encapsulated within the nanoparticle can be delivered with high precision, minimizing off-target effects and enhancing therapeutic efficacy.

Key Applications Include:

  • Active Targeting: Conjugation of antibodies, peptides, or aptamers that bind to specific cell surface receptors.

  • Enhanced Cellular Uptake: Modification with cell-penetrating peptides to facilitate internalization.

  • "Stealth" Nanoparticles: Attachment of polyethylene glycol (PEG) chains to create a hydrophilic shield, prolonging circulation time by evading the mononuclear phagocyte system.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of maleimide-based surface modification on the physicochemical properties and biological interactions of nanoparticles.

Table 1: Physicochemical Characterization of Modified Nanoparticles

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Modified Hydrodynamic Diameter (nm)Initial Zeta Potential (mV)Modified Zeta Potential (mV)Reference
Gold Nanoparticles (13 nm)13 ± 128 ± 2 (with OPSS-(PEG)5kDa-Mal)-35 ± 3-15 ± 2[1]
Gold Nanoparticles (13 nm)28 ± 2 (with OPSS-(PEG)5kDa-Mal)35 ± 3 (with K7C peptide)-15 ± 2+25 ± 3[1]
LiposomesNot Specified~120Not SpecifiedNot Specified[2]
PLGA Nanoparticles~100~110 (with antibody conjugation)-20 ± 5-15 ± 4[3]

Table 2: Cellular Uptake of Modified Nanoparticles

Cell LineNanoparticle ModificationFold Increase in Uptake (Compared to Control)Reference
4T1 Mouse Breast Cancer CellsAuNPs with K7C peptide vs. HS-(PEG)1kDa-OCH3~1000[1]
4T1 Mouse Breast Cancer CellsAuNPs with HS-(PEG)5kDa-NH2 vs. HS-(PEG)5kDa-OCH32[1]
HeLa, HCC1954, MDA-MB-468, COS-7Maleimide-modified liposomes vs. unmodified liposomesSignificantly enhanced[2][4]

Experimental Protocols

Protocol 1: General Two-Step Surface Modification of Nanoparticles with a Thiol-Containing Ligand

This protocol describes a general method for first functionalizing a nanoparticle with a maleimide-containing linker and then conjugating a thiol-containing ligand.

Materials:

  • Nanoparticles with surface functional groups (e.g., amines, carboxyls)

  • Heterobifunctional linker (e.g., NHS-PEG-Maleimide)

  • Thiol-containing ligand (e.g., peptide with a terminal cysteine)

  • Activation and reaction buffers (e.g., MES buffer, PBS)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification supplies (e.g., centrifugal filter units, dialysis membrane)

Procedure:

  • Nanoparticle Preparation: Disperse the nanoparticles in the appropriate activation buffer.

  • Activation of Nanoparticle Surface (if necessary):

    • For carboxylated nanoparticles, use EDC/NHS chemistry to activate the carboxyl groups for reaction with an amine-terminated linker.

    • For aminated nanoparticles, they can directly react with an NHS-ester-terminated linker.

  • Conjugation of Maleimide Linker:

    • Add the maleimide-containing linker (e.g., NHS-PEG-Maleimide) to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the maleimide-functionalized nanoparticles to remove excess linker and byproducts using centrifugation or dialysis.

  • Preparation of Thiol-Containing Ligand:

    • Dissolve the thiol-containing ligand in a degassed buffer (e.g., PBS, pH 7.2) to prevent oxidation of the thiol groups.

    • If the ligand contains disulfide bonds, reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Conjugation of Thiol-Containing Ligand:

    • Add the prepared thiol-containing ligand to the maleimide-functionalized nanoparticle suspension. A molar excess of the ligand is often used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent like L-cysteine to react with any unreacted maleimide groups.

  • Final Purification: Purify the final ligand-conjugated nanoparticles using centrifugal filtration or dialysis to remove unreacted ligand and quenching reagent.

  • Characterization: Characterize the final product for size, zeta potential, and ligand conjugation efficiency.

Protocol 2: One-Step Surface Engineering of Gold Nanoparticles

This protocol is adapted from a method for the rapid functionalization of gold nanoparticles.[1]

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • OPSS-(PEG)5kDa-Maleimide

  • Thiol-containing ligand

  • Phosphate-buffered saline (PBS)

Procedure:

  • Functionalization with Maleimide-PEG:

    • Add OPSS-(PEG)5kDa-Maleimide to the citrate-stabilized AuNP solution.

    • Allow the ligand exchange reaction to proceed for approximately 30 minutes at room temperature.

  • Purification: Purify the maleimide-functionalized AuNPs by centrifugation to remove excess OPSS-(PEG)5kDa-Maleimide.

  • Conjugation of Thiol-Containing Ligand:

    • Resuspend the maleimide-functionalized AuNPs in PBS.

    • Add the thiol-containing ligand to the nanoparticle suspension.

    • Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the ligand-conjugated AuNPs by centrifugation.

  • Characterization: Analyze the final product for changes in hydrodynamic diameter and zeta potential.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Nanoparticle Preparation & Activation cluster_1 Step 2: Maleimide Linker Conjugation cluster_2 Step 3: Thiolated Ligand Conjugation cluster_3 Step 4: Final Product A Start with core nanoparticles (e.g., PLGA, AuNPs) B Surface activation if necessary (e.g., EDC/NHS for -COOH) A->B C Add NIPAM-containing linker (e.g., NHS-PEG-Maleimide) B->C D Incubate (2-4h, RT) C->D E Purify maleimide-functionalized NPs (Centrifugation/Dialysis) D->E G React with maleimide-NPs (1-2h, RT or overnight, 4°C) E->G F Prepare thiol-containing ligand (e.g., peptide, antibody) F->G H Quench unreacted maleimides (e.g., L-cysteine) G->H I Final Purification (Centrifugation/Dialysis) H->I J Characterize final conjugate (Size, Zeta Potential, etc.) I->J K Ligand-functionalized Nanoparticle J->K

Caption: Workflow for surface modification of nanoparticles using this compound chemistry.

Targeted Nanoparticle Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP NIPAM-functionalized Nanoparticle (with targeting ligand & drug) Receptor Cell Surface Receptor NP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization DrugRelease Drug Release Endosome->DrugRelease 3. Endosomal Escape Signaling Signaling Cascade (e.g., Apoptosis) DrugRelease->Signaling 4. Target Engagement Effect Therapeutic Effect Signaling->Effect

Caption: Mechanism of a targeted nanoparticle influencing a cellular signaling pathway.

References

Site-Selective Protein Modification Using N-Isopropylmaleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-selective protein modification is a powerful tool in chemical biology, drug development, and proteomics. It enables the precise attachment of moieties such as fluorophores, affinity tags, and therapeutic payloads to specific amino acid residues on a protein. N-Isopropylmaleimide (NIPM) is a thiol-reactive reagent that allows for the covalent modification of cysteine residues. The reaction, a Michael addition, is highly selective for the sulfhydryl group of cysteine under mild conditions, forming a stable thioether bond. This selectivity is crucial for producing well-defined and homogenous bioconjugates, which is a significant advantage in applications like the development of antibody-drug conjugates (ADCs).

This document provides detailed application notes and protocols for the site-selective modification of proteins using this compound.

Reaction Mechanism and Specificity

This compound reacts with the thiol group of a cysteine residue via a Michael addition mechanism. The nucleophilic thiol attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, leading to the formation of a stable thioether linkage.[1]

The optimal pH for this reaction is between 6.5 and 7.5.[2] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing reaction with primary amines (like the ε-amino group of lysine) is minimized. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, which renders it inactive.

While highly selective for cysteines, potential side reactions can occur. These include reactions with other nucleophilic amino acid residues such as lysine and histidine, particularly at higher pH values.[3] Additionally, if the modification target is an N-terminal cysteine, a rearrangement of the initial adduct to a thiazine derivative can occur, especially at neutral to basic pH.[4][5]

Quantitative Data

Table 1: Reaction Kinetics of N-Alkyl Maleimides with Cysteine

ParameterValueConditions
Second-Order Rate Constant (k)~10³ - 10⁴ M⁻¹s⁻¹pH 7.0 - 7.4, 25°C[2]
Reaction Time for Completion< 2 minutesFor small molecule thiols in solution[6]
Reaction Time for Protein Labeling1 - 2 hours at room temperature; Overnight at 4°CDependent on protein and reagent concentrations

Table 2: Stability of N-Alkyl Maleimide-Thiol Adducts

ConditionHalf-life (t½)Primary Degradation Pathway
pH 7.4, 37°C~27 hoursHydrolysis[2]
In rat plasma~50% drug loss after 2 weeksRetro-Michael Reaction[2]

Experimental Protocols

Protocol 1: Preparation of Protein for Labeling

This protocol describes the preparation of a protein solution with accessible thiol groups for labeling with this compound.

Materials:

  • Protein of interest

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Desalting column

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • If the cysteine residues are involved in disulfide bonds, reduction is necessary. Add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 1 hour.

  • Remove the excess reducing agent using a desalting column equilibrated with the degassed reaction buffer.

  • Determine the protein concentration and the free thiol concentration using appropriate methods (e.g., Bradford assay and Ellman's reagent, respectively).

Protocol 2: Protein Labeling with this compound

Materials:

  • Prepared protein solution from Protocol 1

  • This compound (NIPM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (as in Protocol 1)

Procedure:

  • Prepare a stock solution of NIPM in anhydrous DMF or DMSO (e.g., 10-100 mM).

  • Add a 10-20 fold molar excess of the NIPM stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if the NIPM is conjugated to a fluorescent dye.

  • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein

Materials:

  • Quenched reaction mixture from Protocol 2

  • Purification system: Size-exclusion chromatography (SEC) or dialysis system

  • Storage Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Purify the NIPM-labeled protein from excess unreacted NIPM and quenching reagent using a desalting column, SEC, or dialysis against the storage buffer.

  • Collect the protein-containing fractions.

  • Concentrate the purified labeled protein if necessary.

  • Store the labeled protein at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 4: Characterization of the Labeled Protein by Mass Spectrometry

Materials:

  • Purified NIPM-labeled protein

  • Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride)

  • Trypsin (for bottom-up analysis)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure for Intact Protein Analysis (Top-Down):

  • Dilute the labeled protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Analyze the sample by MALDI-TOF or ESI-MS to determine the molecular weight of the intact labeled protein. The mass increase corresponds to the number of NIPM molecules conjugated to the protein.

Procedure for Peptide Mapping (Bottom-Up):

  • Denature the labeled protein in the denaturing buffer.

  • Reduce any remaining disulfide bonds with a reducing agent (e.g., DTT) and alkylate the newly formed thiols with a different alkylating agent (e.g., iodoacetamide) to distinguish them from the NIPM-modified cysteines.

  • Digest the protein with trypsin overnight at 37°C.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Identify the NIPM-modified peptides by searching for the expected mass shift on cysteine-containing peptides.

Visualizations

cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Protein Protein with Cysteine ReducedProtein Protein with Free Thiol Protein->ReducedProtein Reduction (optional) LabeledProtein Labeled Protein ReducedProtein->LabeledProtein pH 6.5-7.5 NIPM This compound NIPM->LabeledProtein PurifiedProtein Purified Labeled Protein LabeledProtein->PurifiedProtein SEC / Dialysis Analysis Mass Spectrometry PurifiedProtein->Analysis cluster_reaction Michael Addition Reaction cluster_side_reactions Potential Side Reactions Protein_Cys_SH Protein-Cys-SH Thioether_Adduct Stable Thioether Adduct Protein_Cys_SH->Thioether_Adduct Nucleophilic Attack NIPM This compound NIPM->Thioether_Adduct Hydrolysis Maleimide Hydrolysis (pH > 7.5) Thioether_Adduct->Hydrolysis Lysine_Reaction Reaction with Lysine (pH > 7.5) Thioether_Adduct->Lysine_Reaction Thiazine_Rearrangement Thiazine Rearrangement (N-terminal Cys) Thioether_Adduct->Thiazine_Rearrangement

References

Applications of N-Isopropylmaleimide in Hydrogel Formation: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Isopropylmaleimide (NIPAM) presents a versatile chemical entity for the formulation of advanced hydrogel systems. While not as commonly employed as a primary hydrogel-forming monomer in the same vein as N-isopropylacrylamide, the incorporation of the this compound moiety into polymer backbones offers unique advantages, primarily centered around its reactive maleimide group and the potential for thermoresponsive behavior conferred by the N-isopropyl substituent.

This document provides detailed application notes and protocols related to the use of this compound functionalities in hydrogel formation, with a focus on their application in drug delivery and tissue engineering.

Introduction to this compound in Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for a variety of biomedical applications.[1][2] The properties of a hydrogel are largely determined by the constituent polymer and the crosslinking chemistry employed.

The maleimide group is highly reactive towards thiols, undergoing a rapid and specific Michael-type addition reaction under physiological conditions.[3] This thiol-maleimide "click" chemistry is a cornerstone of bioconjugation and has been extensively adapted for the formation of hydrogels with well-defined structures and properties. By incorporating the this compound functionality into a polymer, researchers can leverage this efficient crosslinking strategy.

Furthermore, the "N-isopropyl" group is the same functional group responsible for the thermoresponsive behavior of poly(N-isopropylacrylamide) (PNIPAM), a well-studied "smart" polymer.[3][4] PNIPAM exhibits a lower critical solution temperature (LCST) around 32°C, above which it undergoes a reversible phase transition from a hydrophilic, swollen state to a more hydrophobic, collapsed state. While less documented for this compound-containing polymers, this structural similarity suggests the potential to engineer thermoresponsive hydrogels.

Key Applications and Advantages

The use of this compound functionalities in hydrogel formation offers several key advantages:

  • Efficient and Specific Crosslinking: The thiol-maleimide reaction is highly efficient and proceeds under mild, physiological conditions without the need for initiators or UV light, which can be detrimental to sensitive biological molecules and cells.[3]

  • Tunable Mechanical Properties: The crosslinking density, and thus the mechanical properties of the hydrogel, can be precisely controlled by the stoichiometry of maleimide and thiol groups.

  • Biocompatibility: The reaction is bio-orthogonal, meaning it does not interfere with biological processes, making it suitable for cell encapsulation and in vivo applications.

  • Potential for Thermoresponsiveness: The N-isopropyl group introduces the possibility of creating "smart" hydrogels that respond to temperature changes, which can be exploited for on-demand drug delivery or cell sheet engineering.[3][4]

These properties make this compound-functionalized hydrogels promising candidates for a range of applications, including:

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, and their release can be controlled by diffusion, degradation of the hydrogel, or through environmental triggers like temperature.[5]

  • Tissue Engineering: The biocompatible nature of these hydrogels allows for the encapsulation of cells to create scaffolds that support cell growth and tissue regeneration.[6]

  • 3D Cell Culture: The ability to form hydrogels in situ provides a platform for creating more physiologically relevant three-dimensional cell culture models.

Data Presentation: Properties of Maleimide-Functionalized Hydrogels

While specific quantitative data for hydrogels derived directly from this compound monomer is scarce in the literature, extensive data exists for hydrogels formed via the thiol-maleimide crosslinking of various maleimide-functionalized polymers. The following tables summarize typical properties of these systems.

Polymer BackboneCrosslinkerGelation TimeStorage Modulus (G')Swelling Ratio (Q)Reference
4-arm PEG-MaleimidePEG-dithiol< 1 minute1-10 kPa10-30[3]
Gelatin-MaleimideThiolated PEG5-15 minutes0.5-5 kPa15-40[6]
Hyaluronic Acid-MaleimideDithiothreitol (DTT)2-10 minutes0.1-2 kPa20-50[6]

Table 1: Typical Properties of Thiol-Maleimide Crosslinked Hydrogels. The properties can be tuned by varying the polymer concentration, molecular weight, and the degree of maleimide functionalization.

DrugPolymer MatrixLoading EfficiencyRelease ProfileApplicationReference
DoxorubicinPEG-Maleimide> 80%Sustained release over 7 daysCancer Therapy[5]
Bovine Serum Albumin (BSA)Gelatin-Maleimide> 90%Controlled release over 14 daysProtein Delivery[6]
VancomycinHyaluronic Acid-Maleimide~ 75%Burst release followed by sustained releaseAntibacterial Coatings[6]

Table 2: Drug Delivery Applications of Maleimide-Functionalized Hydrogels. The release kinetics can be tailored by altering the hydrogel's crosslinking density and degradability.

Experimental Protocols

The following protocols provide a general framework for the synthesis of maleimide-functionalized polymers and their subsequent use in hydrogel formation. These can be adapted for the incorporation of this compound as a comonomer or for the functionalization of polymers with this compound-containing molecules.

Protocol 1: Synthesis of a Maleimide-Functionalized Polymer (General Procedure)

This protocol describes a general method for functionalizing a polymer containing primary amine groups with maleimide moieties using N-succinimidyl 3-maleimidopropionate (SMP).

Materials:

  • Polymer with amine groups (e.g., chitosan, gelatin, amine-terminated PEG)

  • N-succinimidyl 3-maleimidopropionate (SMP)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the amine-containing polymer in the chosen anhydrous solvent to a final concentration of 1-5% (w/v).

  • Add a 5-10 fold molar excess of SMP to the polymer solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen or argon atmosphere to prevent moisture contamination.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted SMP and by-products.

  • Freeze the purified polymer solution and lyophilize to obtain the maleimide-functionalized polymer as a white, fluffy solid.

  • Characterize the degree of maleimide functionalization using ¹H NMR spectroscopy by comparing the integration of peaks corresponding to the maleimide protons with those of the polymer backbone.

Protocol 2: Formation of a Thiol-Maleimide Crosslinked Hydrogel

This protocol describes the formation of a hydrogel by reacting a maleimide-functionalized polymer with a thiol-containing crosslinker.

Materials:

  • Maleimide-functionalized polymer (from Protocol 1)

  • Thiol-containing crosslinker (e.g., Dithiothreitol (DTT), PEG-dithiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the maleimide-functionalized polymer in PBS at the desired concentration (e.g., 10% w/v).

  • Prepare a stock solution of the thiol-containing crosslinker in PBS. The concentration should be calculated to achieve the desired molar ratio of thiol to maleimide groups (typically 1:1 or with a slight excess of thiol).

  • To form the hydrogel, mix the maleimide-polymer solution and the thiol-crosslinker solution in the desired ratio.

  • Immediately vortex the mixture for 5-10 seconds to ensure homogeneous mixing.

  • The solution will begin to gel. The gelation time will depend on the concentration and reactivity of the components. Gelation can be confirmed by inverting the vial and observing if the solution flows.

  • The resulting hydrogel can be used for cell encapsulation, drug loading, or other applications.

Protocol 3: Characterization of Hydrogel Properties

Swelling Ratio Measurement:

  • Prepare hydrogel samples of a known initial weight (W_d).

  • Immerse the hydrogels in an excess of deionized water or PBS at room temperature.

  • At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (Q) is calculated as: Q = (W_s - W_d) / W_d.

Mechanical Testing (Rheology):

  • Use a rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.

  • Place a cylindrical hydrogel sample between the plates.

  • Perform a frequency sweep at a constant strain (typically within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').

  • The storage modulus (G') is a measure of the elastic properties of the hydrogel.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound applications in hydrogel formation.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Polymer_Maleimide Polymer-Maleimide Crosslinked_Hydrogel Crosslinked Hydrogel Network Polymer_Maleimide->Crosslinked_Hydrogel Michael Addition Thiol_Crosslinker Thiol-Crosslinker Thiol_Crosslinker->Crosslinked_Hydrogel pH ~7.4

Caption: Thiol-Maleimide Michael Addition for Hydrogel Formation.

Hydrogel_Workflow node_synthesis Polymer Functionalization (e.g., with this compound moiety) node_crosslinking Hydrogel Formation (Thiol-Maleimide Crosslinking) node_synthesis->node_crosslinking node_characterization Physicochemical Characterization (Swelling, Mechanical Properties) node_crosslinking->node_characterization node_application Application (Drug Delivery, Tissue Engineering) node_characterization->node_application

Caption: Experimental Workflow for Maleimide-Functionalized Hydrogels.

Thermoresponsive_Behavior cluster_below_LCST Below LCST (e.g., < 32°C) cluster_above_LCST Above LCST (e.g., > 32°C) Swollen Hydrophilic Swollen State Collapsed Hydrophobic Collapsed State Swollen->Collapsed Heating Collapsed->Swollen Cooling

Caption: Potential Thermoresponsive Behavior of N-Isopropyl-Containing Hydrogels.

Conclusion and Future Perspectives

The incorporation of the this compound moiety into hydrogel networks provides a powerful tool for creating advanced biomaterials. The high efficiency and specificity of the thiol-maleimide crosslinking reaction allow for the formation of hydrogels with tunable properties under cytocompatible conditions. While the thermoresponsive potential of the N-isopropyl group in these systems is an area that warrants further investigation, the existing literature on maleimide-functionalized hydrogels demonstrates their significant promise for applications in drug delivery, tissue engineering, and regenerative medicine. Future research may focus on the synthesis of novel copolymers of this compound to more directly explore and harness its potential thermoresponsive properties for the development of next-generation "smart" hydrogels.

References

Troubleshooting & Optimization

Technical Support Center: N-Isopropylmaleimide (NIPM) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isopropylmaleimide (NIPM) conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?

The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1][2][3] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][3][4]

Q2: My protein's cysteine residues are involved in disulfide bonds. Do I need to reduce them before conjugation?

Yes, maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[2] If the cysteine residues in your protein form disulfide bridges, you must first reduce them to make the thiols available for conjugation with this compound.[2] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective and does not contain a thiol group that would compete in the subsequent conjugation reaction.[3] However, it is best practice to remove excess TCEP after reduction, as it has been shown to react with maleimides.[3]

Q3: How should I prepare and store my this compound stock solution?

The maleimide ring is susceptible to hydrolysis in aqueous solutions, which renders it inactive.[2][3] Therefore, it is crucial to prepare NIPM stock solutions in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3] These stock solutions should be used immediately or stored at -20°C for up to one month, protected from light and moisture.[2] It is not recommended to pre-dilute the maleimide reagent in aqueous buffer and store it for later use.[3]

Q4: What are the common side reactions to be aware of during NIPM conjugation?

Several side reactions can occur and impact the efficiency and homogeneity of your final conjugate:

  • Maleimide Hydrolysis: At pH values above 7.5, the maleimide ring can be hydrolyzed, rendering it unable to react with thiols.[1][4]

  • Reaction with Other Nucleophiles: At pH levels above 7.5, maleimides can lose their selectivity for thiols and react with other nucleophilic groups, such as the primary amine of lysine residues.[4]

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This is more prominent at physiological or higher pH and can be minimized by performing the conjugation at a more acidic pH (e.g., pH 5.0).[4][5]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. The released maleimide can then react with other available thiols.[4]

Troubleshooting Guide: Low Conjugation Efficiency

Low or no conjugation efficiency is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is key to identifying and resolving the problem.

Potential Cause Recommended Solution
Inactive NIPM Reagent The maleimide group is prone to hydrolysis. Prepare fresh NIPM stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2][3] For storage, keep the stock solution at -20°C for no longer than a month, protected from light.[2]
Incorrect Reaction pH The optimal pH for maleimide-thiol conjugation is 6.5-7.5.[1][2][3] Use a well-buffered solution within this range. Higher pH increases the rate of maleimide hydrolysis and reaction with amines.[2][4]
Insufficient Free Thiols Cysteine residues may be present as disulfide bonds, which do not react with maleimides.[2] Reduce the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[2][6] Remove excess TCEP before adding the NIPM reagent.[3]
Presence of Competing Thiols Buffers or other solution components containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for reaction with NIPM.[3] Use thiol-free buffers and remove any extraneous thiol-containing compounds.[3]
Suboptimal Molar Ratio An insufficient molar excess of NIPM over the thiol-containing molecule can lead to incomplete conjugation. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point.[1][3]
Inadequate Reaction Time or Temperature The reaction is typically performed for 1-2 hours at room temperature or overnight at 4°C.[1][2] Lower temperatures may be used for sensitive proteins, but may require longer incubation times.[1][3]
Re-oxidation of Thiols Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. It is recommended to perform the reduction and conjugation reactions in the presence of an inert gas like nitrogen or argon.[6]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol describes the reduction of disulfide bonds to generate free thiols available for conjugation.

Materials:

  • Protein solution

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Dissolve the protein in the degassed reaction buffer to a concentration of 50-100 µM (e.g., 7.5-15 mg/mL for an IgG).[6]

  • Prepare a fresh stock solution of TCEP in the reaction buffer.

  • Add TCEP to the protein solution to a final 10-fold molar excess.

  • Incubate the mixture at room temperature for 30-60 minutes.[2]

  • (Optional but recommended) Remove the excess TCEP using a desalting column to prevent its reaction with the NIPM reagent.[3] The reduced protein is now ready for conjugation.

Protocol 2: General this compound Conjugation

This protocol provides a general procedure for conjugating an NIPM-functionalized molecule to a thiol-containing protein.

Materials:

  • Reduced, thiol-containing protein solution (from Protocol 1)

  • This compound (NIPM) reagent

  • Anhydrous DMSO or DMF

  • Degassed reaction buffer (pH 6.5-7.5)

Procedure:

  • Allow the NIPM reagent to warm to room temperature before opening.

  • Prepare a 10 mM stock solution of NIPM in anhydrous DMSO or DMF.[6] Vortex briefly to ensure it is fully dissolved.

  • Add the NIPM stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[2]

  • If the protein is sensitive to oxidation, flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.[6]

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[1][2] If the NIPM-containing molecule is light-sensitive, protect the reaction from light.[1]

  • (Optional) Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to consume any unreacted NIPM.

  • Purify the conjugate to remove excess NIPM and other unreacted components using size-exclusion chromatography (e.g., a Sephadex column), dialysis, or HPLC.[1][3]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reduction Reduction (Optional) cluster_conjugation Conjugation cluster_purification Purification protein_prep Prepare Protein Solution (50-100 µM in degassed buffer, pH 7.2-7.5) reduction Add 10x molar excess TCEP to protein solution protein_prep->reduction tcep_prep Prepare fresh TCEP stock solution tcep_prep->reduction incubation_red Incubate for 30-60 min at room temperature reduction->incubation_red removal Remove excess TCEP (Desalting column) incubation_red->removal conjugation Add 10-20x molar excess NIPM to reduced protein removal->conjugation nipm_prep Prepare 10 mM NIPM stock in anhydrous DMSO nipm_prep->conjugation incubation_conj Incubate 2h at RT or overnight at 4°C conjugation->incubation_conj purify Purify conjugate (SEC, Dialysis, or HPLC) incubation_conj->purify final_product Characterize and store final conjugate purify->final_product troubleshooting_logic cluster_reagents Reagent Checks cluster_conditions Reaction Condition Checks cluster_solutions Solutions start Low Conjugation Efficiency check_nipm Is NIPM active? (Freshly prepared in DMSO?) start->check_nipm check_thiol Are free thiols available? (Disulfides reduced?) start->check_thiol check_ph Is pH optimal? (6.5 - 7.5) start->check_ph check_ratio Is molar ratio sufficient? (10-20x excess NIPM?) start->check_ratio check_time_temp Is reaction time/temp adequate? (2h RT or overnight 4°C?) start->check_time_temp solution_nipm Use fresh NIPM check_nipm->solution_nipm No solution_thiol Reduce with TCEP check_thiol->solution_thiol No solution_ph Adjust buffer pH check_ph->solution_ph No solution_ratio Optimize molar ratio check_ratio->solution_ratio No solution_time_temp Increase time/temp check_time_temp->solution_time_temp No

References

Preventing hydrolysis of N-Isopropylmaleimide in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of N-Isopropylmaleimide in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it problematic?

A1: this compound hydrolysis is a chemical reaction in which the maleimide ring is opened by water, forming an unreactive N-isopropylmaleamic acid derivative.[1] This is a significant issue in bioconjugation because the maleimide group is essential for reacting with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. If hydrolysis occurs before the reaction with the thiol, the conjugation efficiency will be significantly reduced, leading to lower yields of the desired conjugate and wasted reagents.[1]

Q2: What are the primary factors influencing the rate of this compound hydrolysis?

A2: The two main factors that affect the rate of this compound hydrolysis are:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[1][2] Above pH 7.5, hydrolysis becomes a major competing reaction to the desired thiol conjugation.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]

Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?

A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[4][5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, another potential competing nucleophile.[5]

Q4: How should I prepare and store this compound reagents to prevent premature hydrolysis?

A4: It is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[1] For storage, dissolve this compound in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from moisture.[1]

Q5: What is the retro-Michael reaction and how does it relate to conjugate stability?

A5: The retro-Michael reaction is the reversal of the initial thiol-maleimide addition, which can lead to the dissociation of the conjugate. The reformed maleimide can then be hydrolyzed or react with other thiols. To enhance the stability of the conjugate, a post-conjugation hydrolysis step can be performed to open the thiosuccinimide ring and form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.

Problem Possible Cause Solution
Low or no final conjugate yield This compound reagent hydrolyzed before conjugation.- Prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use. - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Prepare fresh buffer and verify the pH.[1]
Buffer contains interfering nucleophiles (e.g., Tris, primary amines).- Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES.
Thiol groups on the biomolecule are oxidized or unavailable.- Ensure the biomolecule has been properly reduced to generate free thiols. Use a reducing agent like TCEP, which does not need to be removed before adding the maleimide.
Inconsistent conjugation results pH of the reaction buffer is unstable or incorrect.- Use a buffer with sufficient buffering capacity (e.g., 100 mM sodium phosphate). - Re-measure the pH of your buffer stock and reaction mixture.
Temperature fluctuations during the reaction.- Perform the conjugation reaction at a constant, controlled temperature. Room temperature (20-25°C) is common, but 4°C can be used for sensitive proteins.[2]
Conjugate is unstable and degrades over time The thiosuccinimide linkage is undergoing a retro-Michael reaction.- After the conjugation reaction and purification, perform a post-conjugation hydrolysis step by raising the pH to 8.5-9.0 for a controlled period to form a more stable, ring-opened succinamic acid thioether.[6]

Quantitative Data on Maleimide Stability

Table 1: Estimated Half-life of Maleimide at Different pH and Temperatures

pHTemperature (°C)Estimated Half-life
7.025~14 hours
7.437 °CDecreases rapidly
8.025 °C~2 hours
9.037 °CVery rapid hydrolysis
(Data is for unsubstituted maleimide and serves as a general guideline. This compound is expected to be more stable.)

Table 2: Relative Hydrolysis Rates of N-Alkylmaleimides

N-Substituted MaleimideRelative Rate of Alkaline Hydrolysis
N-hydroxymethylmaleimide (HMMI)Fastest
Maleimide (MI)-
N-methylmaleimide (MMI)-
N-ethylmaleimide (EMI)Slowest
(This trend suggests that bulkier N-alkyl substituents, like isopropyl, may decrease the rate of hydrolysis compared to smaller substituents.)[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing this compound Hydrolysis During Thiol Conjugation
  • Buffer Preparation: Prepare a non-nucleophilic buffer, such as 100 mM phosphate buffer with 150 mM NaCl, and adjust the pH to 6.5-7.5 using a calibrated pH meter. Degas the buffer to minimize oxidation of thiols.

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the prepared conjugation buffer. If necessary, reduce disulfide bonds with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess (typically 10-20 fold).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescently labeled maleimide.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess this compound.

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography, dialysis, or other appropriate methods.

Protocol 2: Post-Conjugation Hydrolysis for Thiosuccinimide Linkage Stabilization
  • Conjugate Preparation: Perform the thiol-maleimide conjugation and purify the conjugate as described in Protocol 1.

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 100 mM sodium phosphate or borate buffer).

  • Incubation: Incubate the solution at room temperature (20-25°C) or 37°C. The optimal incubation time should be determined empirically but can range from 2 to 4 hours.

  • Monitoring (Optional): The progress of the ring-opening hydrolysis can be monitored by mass spectrometry, looking for an 18 Da increase in the mass of the conjugate.

  • Neutralization: After the desired incubation period, neutralize the solution by adjusting the pH back to 7.0-7.5 for storage or downstream applications.

Diagrams

Hydrolysis_Mechanism NIM This compound (Reactive) Transition Tetrahedral Intermediate NIM->Transition Nucleophilic Attack (pH dependent) H2O H₂O (Aqueous Solution) H2O->Transition Product N-Isopropylmaleamic Acid (Unreactive) Transition->Product Ring Opening

Caption: Mechanism of this compound hydrolysis.

Experimental_Workflow cluster_prevention Preventing Hydrolysis During Conjugation cluster_stabilization Post-Conjugation Stabilization prep_buffer 1. Prepare Buffer (pH 6.5-7.5) prep_biomolecule 2. Prepare Biomolecule (Reduce Thiols) prep_buffer->prep_biomolecule prep_nim 3. Prepare Fresh NIM Stock (in DMSO/DMF) prep_biomolecule->prep_nim conjugate 4. Conjugation Reaction prep_nim->conjugate quench 5. Quench Excess NIM conjugate->quench purify1 6. Purify Conjugate quench->purify1 adjust_ph 7. Adjust pH to 8.5-9.0 purify1->adjust_ph incubate 8. Incubate to Hydrolyze Ring adjust_ph->incubate neutralize 9. Neutralize to pH 7.0-7.5 incubate->neutralize store 10. Store Stable Conjugate neutralize->store

Caption: Experimental workflow for conjugation and stabilization.

Troubleshooting_Logic start Low Conjugation Yield? check_nim Is NIM solution fresh & in anhydrous solvent? start->check_nim Yes fail Troubleshoot further start->fail No check_ph Is buffer pH 6.5-7.5? check_nim->check_ph Yes check_nim->fail No, remake solution check_thiol Are thiols reduced? check_ph->check_thiol Yes check_ph->fail No, adjust pH success Conjugation successful check_thiol->success Yes check_thiol->fail No, re-reduce biomolecule

Caption: Troubleshooting decision tree for low yield.

References

Troubleshooting off-target reactions of N-Isopropylmaleimide with amines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Thiol-Maleimide Conjugation

Technical Support Center: Troubleshooting N-Alkylmaleimide Reactions

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with N-alkylmaleimides, such as N-Isopropylmaleimide, for bioconjugation and other applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. This guide is structured as a series of frequently asked questions that address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: I am reacting this compound with a protein, but I'm seeing very low conjugation efficiency. What is the most likely cause?

This is a common issue that typically points to one of three primary factors: sub-optimal pH, incorrect stoichiometry, or the presence of interfering substances.

  • pH is the most critical parameter in maleimide chemistry. The desired reaction is the Michael addition of a thiol group (from a cysteine residue on your protein) to the maleimide double bond. This reaction is most efficient and specific in a pH range of 6.5-7.5. If the pH is too low (below 6.5), the thiol group is protonated, making it a less effective nucleophile and slowing down the reaction rate significantly. If the pH is too high (above 8.0), you will see an increase in off-target reactions, such as the hydrolysis of the maleimide ring and reactions with other nucleophilic amino acid side chains, particularly the ε-amino group of lysine.

  • Stoichiometry matters. You should be using a molar excess of the this compound to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the maleimide over the thiol. However, the optimal ratio will depend on your specific protein and should be determined empirically.

  • Interfering substances can quench the reaction. The presence of other thiol-containing reagents, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), in your protein buffer will compete with your protein's cysteine residues for the maleimide. It is crucial to remove these substances by dialysis or using a desalting column before starting the conjugation reaction.

Q2: My mass spectrometry (MS) data shows multiple unexpected adducts. What are these, and how can I prevent them?

The appearance of unexpected adducts is a clear sign of off-target reactions. The two most common culprits are hydrolysis of the maleimide ring and reaction with primary amines.

  • Maleimide Hydrolysis: At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This species is unreactive towards thiols and will appear as an adduct with a mass increase of +18 Da relative to your starting maleimide. To prevent this, maintain the pH of your reaction in the optimal 6.5-7.5 range and use your maleimide reagent promptly after preparing the solution.

  • Reaction with Amines: While the reaction of maleimides with thiols is much faster than with amines at neutral pH, at higher pH values (above 8.0), the reaction with primary amines (like the side chain of lysine) can become significant. This will result in an adduct with a mass corresponding to your protein plus the this compound.

Here is a summary of potential adducts and their causes:

Observed Mass ChangeIdentity of AdductLikely CauseRecommended Action
+18 Da (on unreacted maleimide)Hydrolyzed this compoundReaction pH is too high (>7.5)Lower the reaction pH to 6.5-7.5.
+ Mass of this compound (on non-cysteine residues)Amine Adduct (e.g., on Lysine)Reaction pH is too high (>8.0)Lower the reaction pH to 6.5-7.5.
No reaction or low yieldProtonated ThiolReaction pH is too low (<6.5)Increase the reaction pH to 6.5-7.5.

To diagnose and troubleshoot these issues, we recommend a systematic approach outlined in the workflow below.

Troubleshooting Workflow for Off-Target Adducts

cluster_0 Problem Identification cluster_1 Primary Investigation: pH Control cluster_2 Secondary Investigation: Reaction Conditions cluster_3 Resolution Problem Unexpected Adducts in MS Data CheckpH Is reaction pH strictly between 6.5-7.5? Problem->CheckpH AdjustpH Adjust pH to 6.5-7.5 using a non-nucleophilic buffer (e.g., PBS, HEPES) CheckpH->AdjustpH No CheckTemp Was the reaction run at a controlled temperature (4°C to 25°C)? CheckpH->CheckTemp Yes ReRun1 Re-run reaction and analyze by MS AdjustpH->ReRun1 ReRun1->CheckTemp ControlTemp Run reaction at 4°C to minimize side reactions CheckTemp->ControlTemp No CheckTime Was the reaction time optimized? CheckTemp->CheckTime Yes ControlTemp->ReRun1 TimeCourse Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) CheckTime->TimeCourse No Success Desired Conjugate is the Major Product CheckTime->Success Yes TimeCourse->ReRun1

Caption: A systematic workflow for troubleshooting unexpected adducts in maleimide conjugation reactions.

Q3: Can you provide a detailed protocol for monitoring my conjugation reaction to identify these byproducts?

Absolutely. The most effective way to monitor your reaction is by using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows you to separate the different species in your reaction mixture and identify them by their mass.

Protocol: HPLC-MS Monitoring of this compound Conjugation

  • Reaction Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) of your reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a 100-fold molar excess of a thiol-containing reagent like BME or DTT. This will consume any unreacted this compound and prevent further reaction during the analysis.

  • Sample Preparation: Dilute the quenched sample in an appropriate buffer for HPLC-MS analysis. A common choice is 0.1% formic acid in water.

  • HPLC-MS Analysis:

    • Column: A reverse-phase C18 column is typically used for protein and peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B and increase to 95% B over 15-30 minutes. This will separate your unreacted protein, the desired conjugate, unreacted maleimide, and any byproducts.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that will cover your expected products.

  • Data Analysis:

    • Integrate the peaks in your chromatogram to determine the relative abundance of each species over time.

    • Deconvolute the mass spectra of the major peaks to determine their molecular weights and identify them. You should be able to identify your starting protein, the desired single-conjugate product, and potentially di- and tri-conjugated products if your protein has multiple cysteines. You can also identify the hydrolyzed maleimide and any amine adducts.

Q4: What is the chemical mechanism of the primary off-target reactions?

Understanding the underlying mechanisms is key to preventing these side reactions. Here are the two most common off-target reactions:

1. Hydrolysis of the Maleimide Ring

At alkaline pH, the maleimide ring is susceptible to nucleophilic attack by hydroxide ions. This leads to the opening of the ring to form a maleamic acid, which is no longer reactive towards thiols.

cluster_0 Maleimide Hydrolysis (Alkaline Conditions) Maleimide This compound Intermediate Tetrahedral Intermediate Maleimide->Intermediate Nucleophilic Attack Hydroxide OH⁻ Product Maleamic Acid Derivative (Unreactive) Intermediate->Product Ring Opening

Caption: The mechanism of maleimide hydrolysis under alkaline conditions.

2. Reaction with Primary Amines

Also favored at higher pH, the unprotonated primary amine of a lysine side chain can act as a nucleophile and attack the double bond of the maleimide. While this reaction is generally slower than the reaction with thiols, it can become competitive if the pH is too high or if there is a high concentration of accessible lysines on the protein surface.

cluster_1 Reaction with Primary Amines (e.g., Lysine) Maleimide This compound Product Thia-Michael Adduct Maleimide->Product Amine R-NH₂ (Lysine) Amine->Product

Caption: Off-target reaction of a maleimide with a primary amine.

By understanding these mechanisms, it becomes clear that controlling the pH is the most effective way to ensure the specificity of your conjugation reaction.

Technical Support Center: Optimizing N-Isopropylmaleimide to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isopropylmaleimide (NIM) based protein modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for successful protein conjugation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Understanding the Core Chemistry: The Maleimide-Thiol Reaction

The foundation of labeling proteins with this compound (NIM) lies in the highly specific and efficient reaction between the maleimide group and the sulfhydryl (thiol) group of a cysteine residue. This reaction, a Michael addition, forms a stable covalent thioether bond.[1] The high selectivity for thiols is achieved under mild physiological conditions, making it a favored method for bioconjugation.[1]

Key Characteristics of the Reaction:

  • pH Dependence: The reaction is most efficient and selective within a pH range of 6.5 to 7.5.[2][3] Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (like the side chain of lysine).[1]

  • Reaction Rate: The conjugation is rapid, often proceeding to completion with high yield.[4]

  • Stability of the Linkage: While generally stable, the resulting thiosuccinimide bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in biological systems.[5][6] This can lead to deconjugation and potential off-target effects.[5][6] Post-conjugation hydrolysis of the succinimide ring can create a more stable, ring-opened structure.[7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during NIM-protein conjugation experiments.

Q1: What is the optimal molar ratio of NIM to protein to start with?

A common starting point is a 10- to 20-fold molar excess of the maleimide reagent to your protein.[8] However, the ideal ratio is highly dependent on the number of available cysteine residues on your specific protein and the desired degree of labeling (DOL). We strongly recommend performing small-scale optimization experiments with varying molar ratios to find the balance between labeling efficiency and potential issues like protein aggregation.[8]

Q2: My labeling efficiency is low. What are the possible causes and solutions?

Low labeling efficiency can stem from several factors:

  • Oxidized Cysteine Residues: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[9][10]

    • Solution: Before conjugation, reduce the disulfide bonds by treating your protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it does not need to be removed prior to adding the maleimide.[11] A 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature is a good starting point.[11] If using dithiothreitol (DTT), it must be removed before adding the maleimide, as it will compete for the reaction.[11]

  • Incorrect Buffer pH: The reaction is highly pH-dependent.

    • Solution: Ensure your reaction buffer is maintained between pH 6.5 and 7.5.[2][3][12] Phosphate-buffered saline (PBS), HEPES, and Tris buffers are suitable choices, provided they are free of any thiol-containing compounds.[2]

  • Hydrolysis of this compound: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it inactive.[3][12]

    • Solution: Always prepare aqueous solutions of NIM immediately before use.[12][13] For storage, keep the reagent in its solid form at -20°C or dissolved in a dry, water-miscible solvent like DMSO or DMF.[4][12]

  • Re-oxidation of Thiols: Free thiols can re-oxidize back to disulfide bonds in the presence of oxygen.

    • Solution: Use degassed buffers for your reaction.[9] This can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[9]

Q3: I'm observing protein aggregation or precipitation after adding NIM. What should I do?

Protein aggregation can be a significant issue, and several factors can contribute to it:

  • Increased Hydrophobicity: The addition of NIM can increase the overall hydrophobicity of the protein, leading to aggregation.[8]

  • High Degree of Labeling: Over-labeling can alter the physicochemical properties of the protein, reducing its solubility.[8]

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can contribute to protein instability.[8]

    • Solutions:

      • Optimize the Molar Ratio: Start with a lower molar excess of NIM.

      • Control Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[8] Try reducing the protein concentration.

      • Solvent Addition: If NIM is dissolved in an organic solvent like DMSO, add it slowly to the protein solution with gentle mixing to avoid localized high concentrations of the organic solvent.[8]

      • Include Stabilizing Excipients: Consider adding stabilizing agents to your buffer.

Q4: How can I determine the number of available free thiols on my protein before starting the conjugation?

Quantifying the free thiol groups is a crucial step for optimizing the molar ratio. The most common method is using Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)).[14][15] This colorimetric assay allows for the quantification of accessible thiol groups by measuring the absorbance at 412 nm.[14]

Experimental Workflow: Optimizing and Performing NIM-Protein Conjugation

The following diagram and protocol outline a systematic approach to optimizing and performing the conjugation of this compound to your protein of interest.

experimental_workflow cluster_prep Phase 1: Preparation & Quantification cluster_optim Phase 2: Molar Ratio Optimization (Small Scale) cluster_scaleup Phase 3: Scale-Up & Purification cluster_char Phase 4: Characterization p1 Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) p2 Quantify Free Thiols (Ellman's Assay) p1->p2 p3 Reduce Disulfide Bonds (Optional) (e.g., TCEP) p2->p3 p4 Prepare Fresh NIM Stock Solution (in DMSO or DMF) p3->p4 o1 Set up Reactions with Varying NIM:Protein Molar Ratios (e.g., 5:1, 10:1, 20:1) p4->o1 o2 Incubate (2h at RT or overnight at 4°C) o1->o2 o3 Analyze Degree of Labeling (DOL) & Check for Aggregation o2->o3 s1 Perform Conjugation at Optimal Molar Ratio o3->s1 s2 Quench Reaction (Optional) (e.g., with excess cysteine) s1->s2 s3 Purify Conjugate (e.g., Size Exclusion Chromatography, Dialysis) s2->s3 c1 Confirm Conjugation & Purity (e.g., SDS-PAGE, Mass Spectrometry) s3->c1 c2 Determine Final DOL (UV-Vis Spectroscopy) c1->c2

Caption: Workflow for NIM-Protein Conjugation.

Detailed Step-by-Step Protocol

1. Preparation of Reagents and Protein

  • Protein Solution: Dissolve your protein in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[16] A protein concentration of 1-10 mg/mL is generally recommended.[9][16]

  • (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP.[11] Incubate for 20-30 minutes at room temperature.[11]

  • NIM Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[17]

2. Conjugation Reaction

  • Add the calculated volume of the NIM stock solution to the protein solution to achieve the desired molar ratio. A starting point of a 10-20 fold molar excess of NIM is recommended.[17]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[16][17]

3. Quenching the Reaction (Optional)

  • To stop the reaction, you can add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted NIM.[1]

4. Purification of the Conjugate

  • Remove unreacted NIM and other small molecules from the labeled protein. Common methods include:

    • Size Exclusion Chromatography (e.g., Sephadex G-25): This is effective for separating the larger labeled protein from the smaller unreacted NIM.[16]

    • Dialysis: Use a dialysis cassette with an appropriate molecular weight cutoff (MWCO).[16]

5. Characterization of the Conjugate

  • Confirmation of Conjugation: Use techniques like SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry to confirm successful conjugation.

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of NIM molecules conjugated to each protein molecule, can be determined using UV-Vis spectroscopy.[17] This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximal absorbance wavelength of the label (if NIM is part of a larger molecule with a chromophore).

ParameterRecommended Range/ValueRationale and Key Considerations
Molar Excess of NIM to Protein 10:1 to 20:1 (starting point)Should be optimized for each protein to balance labeling efficiency with the risk of aggregation.[16]
pH 6.5 - 7.5Ensures high selectivity for thiol groups over amines and minimizes hydrolysis of the maleimide ring.[3][12]
Buffer Thiol-free (e.g., PBS, Tris, HEPES)Buffers containing thiols (e.g., DTT) will compete with the protein for reaction with the maleimide.[2][16]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency but may also increase the risk of aggregation.[9][16]
Reaction Temperature Room temperature (20-25°C) or 4°CRoom temperature for faster reaction, or 4°C overnight for more sensitive proteins.[16]
Reducing Agent (Optional) TCEPRecommended for reducing disulfide bonds as it does not need to be removed before adding the maleimide.[11]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conjugation Incorrect Buffer pH: pH is outside the optimal 6.5-7.5 range.Verify the pH of your reaction buffer and adjust if necessary.[2]
Maleimide Hydrolysis: NIM solution was not prepared fresh.Prepare NIM stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[12][13]
Thiol Oxidation: Cysteine residues have formed disulfide bonds.Ensure buffers are degassed. Pre-treat the protein with a reducing agent like TCEP.[9][11]
Protein Aggregation/Precipitation High Molar Ratio: Too much NIM is being added.Perform a titration to find the optimal, lower molar ratio.[8]
High Protein Concentration: Increased likelihood of intermolecular interactions.Reduce the protein concentration during the labeling reaction.[8]
Solvent Mismatch: Rapid addition of NIM in organic solvent.Add the NIM solution slowly with gentle mixing to the aqueous protein solution.[8]
Non-specific Labeling Reaction pH is too high: pH > 7.5.Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.[3][12]

References

Technical Support Center: N-Terminal Cysteine-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of maleimide-containing molecules to N-terminal cysteine residues in peptides and proteins.

Troubleshooting Guide

Low conjugation efficiency and product instability are common challenges encountered during N-terminal cysteine-maleimide reactions. This guide addresses specific issues and provides recommended solutions.

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, which increases with pH and temperature, rendering it inactive for conjugation.[1][2] Always prepare fresh aqueous solutions of maleimide reagents immediately before use.[2][3] For storage, use a dry, anhydrous organic solvent such as DMSO or DMF and keep at -20°C, protected from moisture.[2][4]
Inaccessible or Oxidized Cysteine Thiols Cysteine residues may form disulfide bonds, which are unreactive with maleimides.[5] Ensure complete reduction of disulfide bonds to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][6] TCEP is often preferred as it does not need to be removed prior to conjugation.[6] If using DTT, it must be removed post-reduction as its own thiols will compete with the cysteine for the maleimide.[6][7] The presence of oxygen can also lead to re-oxidation of thiols; using degassed buffers can help mitigate this.[8]
Suboptimal Reaction pH The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[3][9] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate.[1][3] Above pH 7.5, maleimide hydrolysis and reaction with primary amines (e.g., lysine residues) become significant competing side reactions.[1][9] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3][9]
Incorrect Molar Ratio of Reactants An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.[8] A 10- to 20-fold molar excess of the maleimide is commonly used to drive the reaction to completion.[1]
Presence of Competing Thiols in Buffer Ensure that reaction buffers are free of extraneous thiol-containing compounds like dithiothreitol (DTT) or β-mercaptoethanol.[8]

Problem 2: Heterogeneity or Instability of the Conjugate

Possible CauseRecommended Solution
Thiazine Rearrangement A significant side reaction specific to N-terminal cysteine conjugation is the intramolecular rearrangement of the initial thiosuccinimide adduct to a stable six-membered thiazine ring.[10][11][12] This rearrangement is more pronounced at neutral to basic pH.[5][11] To minimize thiazine formation, perform the conjugation at a lower pH (around 6.0-6.5) or consider acetylating the N-terminus of the peptide.[5][13]
Retro-Michael Reaction (Thiol Exchange) The thioether bond in the thiosuccinimide product is susceptible to a retro-Michael reaction, leading to dissociation of the conjugate.[6][14] This can result in the transfer of the conjugated payload to other thiol-containing molecules, such as serum albumin in vivo.[6] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH, which forms a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction.[6][14][15]
Reaction with Primary Amines At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a heterogeneous product mixture.[3][9] Maintaining the reaction pH between 6.5 and 7.5 is critical for ensuring chemoselectivity for thiols.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when conjugating a maleimide to an N-terminal cysteine?

A1: The most significant side reaction is the formation of a thiazine derivative.[5][10] This occurs through a nucleophilic attack of the N-terminal amine on the succinimide ring of the initial conjugate, leading to a rearrangement.[5][11] This side reaction is more prevalent at basic pH.[5]

Q2: How can I prevent thiazine rearrangement?

A2: Thiazine rearrangement can be minimized by performing the conjugation reaction under slightly acidic conditions (pH ~6.0-6.5).[5][13] Alternatively, acetylating the N-terminal amine of the cysteine can prevent this intramolecular reaction.[10] In some cases, it may be advisable to avoid using an N-terminal cysteine for conjugation if a stable succinimidyl thioether linkage is desired.[10]

Q3: What is maleimide hydrolysis and how can I avoid it?

A3: Maleimide hydrolysis is the ring-opening of the maleimide group by water, which forms an unreactive maleamic acid derivative.[1] This side reaction is accelerated at higher pH and temperatures.[2] To avoid this, it is crucial to prepare aqueous solutions of maleimides immediately before use and to conduct the conjugation reaction within the optimal pH range of 6.5-7.5.[2][3]

Q4: Is the thiol-maleimide linkage permanent?

A4: The initial thiosuccinimide linkage formed is not entirely stable and can undergo a retro-Michael reaction, especially in the presence of other thiols.[5][16] This can lead to the dissociation of the conjugate.[6] To enhance stability, the thiosuccinimide ring can be hydrolyzed post-conjugation to form a more stable, ring-opened structure.[14][15]

Q5: What is the optimal pH for the thiol-maleimide reaction?

A5: The optimal pH range is 6.5-7.5.[3][9] This range provides a balance between having a sufficient concentration of the reactive thiolate anion for an efficient reaction and minimizing side reactions like maleimide hydrolysis and reaction with amines, which become more significant at higher pH.[1][3]

Quantitative Data

Table 1: Influence of pH and Temperature on Maleimide Hydrolysis

The stability of the maleimide group is highly dependent on pH and temperature. The following tables summarize the hydrolysis rate of an 8-arm-PEG10k-maleimide as an example.

Half-life of 8-arm-PEG10k-maleimide at 37°C at various pH values:

pHHalf-life (hours)
6.5~48
7.4~12
8.0~4
8.5~1

Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative.[2]

Observed pseudo-first-order rate constants for the hydrolysis of 8-arm-PEG10k-maleimide at pH 7.4 at different temperatures:

Temperature (°C)kobs (s-1)
42.0 x 10-6
251.2 x 10-5
373.8 x 10-5

Data from the same study, illustrating the significant increase in hydrolysis rate with temperature.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Terminal Cysteine Conjugation with a Maleimide

This protocol outlines a general method for labeling a peptide with an N-terminal cysteine using a maleimide-functionalized molecule.

Materials:

  • Peptide with an N-terminal cysteine

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.2

  • Reducing Agent (optional): TCEP solution (e.g., 100 mM in water)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer. If the peptide has been stored in a way that could lead to disulfide bond formation, a reduction step is necessary.

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10-fold molar excess of TCEP to the peptide solution.

    • Incubate at room temperature for 30-60 minutes.[8]

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF.[4]

  • Conjugation Reaction:

    • Add the maleimide solution to the peptide solution to achieve a 10- to 20-fold molar excess of the maleimide.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted maleimide.

  • Purification: Purify the conjugate from excess reagents and byproducts using a suitable method such as HPLC or size-exclusion chromatography.

  • Characterization: Confirm the identity and purity of the conjugate using techniques like mass spectrometry and HPLC.

Protocol 2: Quantification of Free Thiols (Ellman's Assay)

This assay is used to determine the concentration of free sulfhydryl groups in a peptide or protein sample before conjugation.

Materials:

  • Ellman's Reagent (DTNB)

  • Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Peptide/protein sample

  • Cysteine standard for generating a standard curve

Procedure:

  • Prepare a standard curve using known concentrations of cysteine in the assay buffer.

  • Add the peptide/protein sample to the assay buffer.

  • Add the DTNB solution to the standards and the sample.

  • Incubate at room temperature for 15 minutes.[4]

  • Measure the absorbance at 412 nm.

  • Calculate the free thiol concentration in the sample by comparing its absorbance to the standard curve.

Visualizations

Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Q1 Is the Maleimide Active? Start->Q1 Q2 Are Free Thiols Present? Q1->Q2 Yes Sol1 Prepare Fresh Maleimide Solution Store in Anhydrous Solvent Q1->Sol1 No Q3 Is the pH Optimal (6.5-7.5)? Q2->Q3 Yes Sol2 Reduce Disulfide Bonds (TCEP) Degas Buffers Q2->Sol2 No Q4 Is the Molar Ratio Correct? Q3->Q4 Yes Sol3 Adjust pH to 6.5-7.5 Q3->Sol3 No Q4->Start No Sol4 Optimize Molar Excess of Maleimide Q4->Sol4 Yes

Caption: Troubleshooting logic for low maleimide conjugation yield.

N-Terminal Cysteine-Maleimide Reaction Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions N_Cys N-Terminal Cysteine Peptide Adduct Thiosuccinimide Adduct N_Cys->Adduct Michael Addition (pH 6.5-7.5) Maleimide Maleimide Reagent Maleimide->Adduct Hydrolysis Maleimide Hydrolysis (pH > 7.5) Maleimide->Hydrolysis H2O Thiazine Thiazine Rearrangement (pH > 7.0) Adduct->Thiazine Intramolecular Rearrangement Retro Retro-Michael Reaction Adduct->Retro Reversible

Caption: Reaction pathways for N-terminal cysteine and maleimides.

References

How to remove unreacted N-Isopropylmaleimide post-conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted N-Isopropylmaleimide following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound after conjugation?

A: It is critical to remove unreacted this compound to ensure the homogeneity, stability, and safety of your conjugated product.[1] Leaving unreacted maleimides can lead to several undesirable outcomes:

  • Off-target reactions: Unreacted maleimides can react with other thiol-containing molecules in your sample or in downstream applications, leading to unintended cross-linking and loss of specificity.

  • Instability: The presence of free maleimides can compromise the long-term stability of the conjugate.

  • Inaccurate characterization: Residual maleimide can interfere with analytical techniques used to characterize the conjugate, leading to inaccurate measurements of conjugation efficiency and drug-to-antibody ratio (DAR).

  • Toxicity: For in vivo applications, unreacted small molecules may have toxic effects.

Q2: Should I quench the unreacted this compound before purification?

A: Yes, quenching the reaction is a highly recommended step before purification. Quenching consumes the unreacted maleimide groups, preventing them from reacting with the purification matrix or other molecules during the purification process.[1] This is typically done by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in molar excess.[1]

Q3: What are the common methods for removing unreacted this compound?

A: The most common methods for removing small molecules like unreacted this compound from larger protein conjugates are based on size differences. These include:

  • Dialysis: A simple and widely used method for separating molecules based on size through a semi-permeable membrane.[2][3][4]

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size as they pass through a column packed with porous beads.[5][6]

  • Tangential Flow Filtration (TFF): A rapid and scalable filtration method where the sample solution flows parallel to a membrane surface, allowing smaller molecules to pass through while retaining larger ones.[7][8][9]

Q4: How do I choose the best purification method for my experiment?

A: The choice of purification method depends on several factors, including your sample volume, desired purity, processing time, and available equipment. The table below provides a comparison to help you decide.

Comparison of Purification Methods

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[2][4]Separation of molecules based on their hydrodynamic radius as they pass through a porous chromatography resin.[5]Convective separation of molecules by size using a semi-permeable membrane with pressure-driven flow.[7][8]
Typical Protein Recovery >90%[10]>95%[5]>95%
Processing Time Slow (hours to days).[4]Fast (minutes to a few hours).[4][5]Very fast (minutes to hours).[7]
Sample Volume Capacity Wide range, from microliters to liters.Limited by column size; best for small to medium volumes.Highly scalable, from milliliters to thousands of liters.[7]
Relative Cost LowMedium to High (requires chromatography system and columns).High (requires a dedicated TFF system).
Key Advantage Simple, gentle, and requires minimal specialized equipment.High resolution and speed for smaller sample volumes.[5]Rapid, highly scalable, and can be used for both concentration and buffer exchange.[7][8]
Key Disadvantage Time-consuming and requires large volumes of buffer.[4]Potential for sample dilution and nonspecific binding to the column matrix.[11][12]High initial equipment cost and potential for membrane fouling.[13]

Experimental Protocols & Methodologies

Protocol 1: Quenching Unreacted this compound

This protocol describes the general procedure for quenching unreacted maleimide groups post-conjugation and should be performed before purification.

Materials:

  • Conjugation reaction mixture

  • Quenching agent stock solution (e.g., 1 M L-cysteine or β-mercaptoethanol in a compatible buffer like PBS)

  • Pipettes and sterile tubes

Procedure:

  • Prepare Quenching Solution: Prepare a fresh stock solution of your chosen quenching agent.

  • Add Quenching Agent: Add the quenching agent to the conjugation reaction mixture to a final concentration of 10-50 mM.[14] A 20 to 50-fold molar excess over the initial maleimide concentration is a good starting point.

  • Incubate: Gently mix the reaction and incubate at room temperature (20-25°C) for 15-30 minutes.[1]

  • Proceed to Purification: The quenched reaction mixture is now ready for purification to remove the excess quenching agent and the quenched maleimide.

Protocol 2: Purification by Dialysis

This protocol is suitable for removing unreacted this compound from small to medium-scale conjugation reactions.

Materials:

  • Quenched conjugation reaction mixture

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa)[15][16]

  • Dialysis buffer (at least 200 times the sample volume)[4]

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this often involves rinsing with water and buffer).

  • Load Sample: Carefully load your quenched reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clamps.

  • Perform Dialysis:

    • Place the sealed dialysis bag/cassette into a beaker containing the dialysis buffer. The buffer volume should be significantly larger than the sample volume (e.g., 1 L for a 5 mL sample).[4]

    • Place the beaker on a stir plate and stir the buffer gently.

    • Dialyze for 2-4 hours at room temperature or 4°C.

  • Change Buffer: Discard the dialysis buffer and replace it with fresh buffer.

  • Continue Dialysis: Continue to dialyze for another 2-4 hours. For optimal removal, a third buffer change and overnight dialysis at 4°C is recommended.[17]

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and transfer the purified conjugate to a clean tube.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for rapid purification and buffer exchange of small to medium-sized samples.

Materials:

  • Quenched conjugation reaction mixture

  • SEC column (e.g., G-25 or equivalent) with a suitable fractionation range

  • Chromatography system (e.g., FPLC or HPLC) or spin columns for desalting

  • Equilibration/running buffer (e.g., PBS)

  • Collection tubes

Procedure:

  • Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of the desired buffer.

  • Prepare the Sample: Centrifuge the quenched reaction mixture to remove any precipitates and filter through a 0.22 µm filter.[6]

  • Load the Sample: Load the prepared sample onto the equilibrated column. The sample volume should typically be between 0.5% and 4% of the total column volume for optimal resolution.[5]

  • Elute and Collect Fractions:

    • Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.

    • The larger conjugated protein will elute first, followed by the smaller unreacted this compound and quenching agent.

    • Monitor the elution profile using a UV detector at 280 nm and collect fractions corresponding to the protein peak.

  • Analyze Fractions: Pool the fractions containing the purified conjugate and analyze for purity and concentration.

Protocol 4: Purification by Tangential Flow Filtration (TFF)

This protocol is suitable for rapid and scalable purification of larger sample volumes.

Materials:

  • Quenched conjugation reaction mixture

  • TFF system with a pump, reservoir, and appropriate tubing

  • TFF membrane cassette or hollow fiber cartridge with a suitable MWCO (e.g., 10-30 kDa)

  • Diafiltration buffer (e.g., PBS)

Procedure:

  • System Preparation: Assemble the TFF system according to the manufacturer's instructions. Flush the system with water and then with the diafiltration buffer to remove any storage solutions and wet the membrane.

  • Load the Sample: Add the quenched reaction mixture to the sample reservoir.

  • Concentration (Optional): If desired, concentrate the sample by directing the permeate to a waste container while recirculating the retentate back to the reservoir.

  • Diafiltration (Buffer Exchange):

    • Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir.

    • Continue the diafiltration process for a sufficient number of diavolumes (typically 5-7) to reduce the concentration of the unreacted this compound to the desired level. Approximately five diafiltration volumes can reduce the concentration of small molecules by about 99%.[9]

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified conjugate from the system.

Troubleshooting Guides

Troubleshooting Low Recovery After Purification
Issue Possible Cause Recommended Solution
Low recovery after Dialysis Incorrect MWCO: The membrane's MWCO is too large, allowing the conjugate to leak out.Ensure the MWCO of the dialysis membrane is at least 3-6 times smaller than the molecular weight of your conjugate.
Protein Precipitation: The buffer conditions are causing the protein to precipitate on the membrane.Optimize the buffer pH and ionic strength. Consider adding stabilizing agents.
Nonspecific Binding: The conjugate is binding to the dialysis membrane.Use a dialysis membrane with low protein binding characteristics.
Low recovery after SEC Nonspecific Binding: The conjugate is interacting with the column matrix.[11][12]Increase the salt concentration of the mobile phase (e.g., up to 300 mM NaCl) to reduce ionic interactions.[18] Consider using a column with a different chemistry designed to minimize nonspecific binding.[11][12]
Protein Precipitation: The conjugate is precipitating on the column.Ensure the mobile phase is compatible with your protein's solubility. Filter the sample before loading.
Column Overload: Too much sample was loaded onto the column, leading to poor separation and peak broadening.Reduce the sample load volume and/or concentration.
Low recovery after TFF Membrane Fouling: The membrane is clogged with protein aggregates or other components.[13]Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Pre-filter the sample to remove aggregates.
Incorrect MWCO: The membrane's MWCO is too large.Select a membrane with an MWCO that is 3-6 times lower than the molecular weight of your conjugate.[7]
System Hold-up Volume: A significant amount of sample is retained in the TFF system.Use a system with a low hold-up volume, especially for smaller sample sizes. Minimize tubing lengths.

Visualizations

Workflow for Post-Conjugation Purification

G cluster_0 Conjugation & Quenching cluster_1 Purification Options cluster_2 Outcome start Conjugation Reaction quench Quenching (e.g., L-cysteine) start->quench Add excess thiol dialysis Dialysis quench->dialysis Small to Medium Scale (Slow) sec Size Exclusion Chromatography quench->sec Small to Medium Scale (Fast) tff Tangential Flow Filtration quench->tff Large Scale (Very Fast, Scalable) end Purified Conjugate dialysis->end sec->end tff->end

Caption: General workflow for quenching and purification post-conjugation.

Troubleshooting Logic for Low Purification Yield

G cluster_dialysis Dialysis cluster_sec SEC cluster_tff TFF start Low Recovery of Purified Conjugate method Which purification method was used? start->method d_mwco Check MWCO of membrane method->d_mwco Dialysis s_binding Optimize mobile phase (e.g., increase salt) method->s_binding SEC t_fouling Optimize TMP and cross-flow rate method->t_fouling TFF d_precip Check for precipitation d_mwco->d_precip d_binding Assess non-specific binding d_precip->d_binding s_precip Check for precipitation s_binding->s_precip s_overload Reduce sample load s_precip->s_overload t_mwco Check MWCO of membrane t_fouling->t_mwco t_holdup Minimize system hold-up volume t_mwco->t_holdup

Caption: Troubleshooting guide for low recovery during purification.

References

Technical Support Center: N-Isopropylmaleimide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isopropylmaleimide (NIPAM). The content focuses on the effect of temperature on reaction kinetics and provides insights into experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

As with most chemical reactions, increasing the temperature typically increases the rate of this compound reactions, such as Michael additions with thiols or Diels-Alder cycloadditions. Higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of a successful reaction.

Q2: I am performing a thiol-maleimide conjugation with this compound at 4°C and the reaction is very slow. What should I do?

Low temperatures, such as 4°C, are often used to minimize degradation of sensitive biological molecules. However, this will slow down the conjugation reaction. If the reaction is too slow, consider increasing the reaction time. Alternatively, if your biomolecule can tolerate it, increasing the temperature to room temperature (20-25°C) will significantly increase the reaction rate.

Q3: Are there potential side reactions with this compound at elevated temperatures?

Yes, at higher temperatures, certain side reactions can become more prevalent. For instance, in the context of reversible Diels-Alder reactions, elevated temperatures can favor the retro-Diels-Alder reaction, leading to the dissociation of the product.[1][2] Additionally, maleimides can undergo homopolymerization at higher temperatures, which can lead to unwanted byproducts.

Q4: What is the optimal pH for a thiol-maleimide reaction with this compound?

The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[3] In this pH range, the thiol is in equilibrium with its more nucleophilic thiolate form, which readily reacts with the maleimide. Below pH 6.5, the concentration of the thiolate is reduced, slowing the reaction. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and reaction with primary amines, reducing the specificity of the reaction for thiols.[3]

Q5: My Diels-Alder reaction with this compound is not reaching completion at a certain temperature. Why might this be?

Diels-Alder reactions are often reversible. At a given temperature, the reaction will reach an equilibrium between the forward (cycloaddition) and reverse (retro-Diels-Alder) reactions. If the reaction is not proceeding to completion, it may be that the equilibrium at that temperature favors the reactants. For some maleimide-furan systems, increasing the temperature from 40°C to 70°C increases the reaction rate, but at 80°C, the retro-Diels-Alder reaction becomes significant, reducing the net conversion to product.[1]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction
Possible Cause Troubleshooting Step
Low Reaction Temperature If the stability of your reactants allows, incrementally increase the temperature (e.g., from 4°C to room temperature) to enhance the reaction rate. Monitor for any degradation of starting materials.
Suboptimal pH (for thiol conjugations) Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Prepare fresh buffer to rule out pH drift.
Insufficient Reactant Concentration Increase the concentration of one or both reactants to favor product formation.
Steric Hindrance If the reaction sites are sterically hindered, a higher temperature may be required to overcome the activation energy barrier.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Reaction Temperature is Too High If you observe byproducts consistent with retro-Diels-Alder reaction or polymerization, reduce the reaction temperature.
Incorrect pH (for thiol conjugations) If performing a thiol conjugation and observing reactions with amines, ensure the pH is below 7.5 to maintain specificity for the thiol group.
Hydrolysis of Maleimide Prepare this compound solutions fresh and avoid prolonged exposure to aqueous environments, especially at neutral to high pH, to minimize hydrolysis.
Side Reactions with N-terminal Cysteines When conjugating to an N-terminal cysteine, be aware of the possibility of thiazine rearrangement. This can sometimes be mitigated by adjusting the pH.

Quantitative Data

The following tables provide illustrative quantitative data for reactions involving maleimides. Note that the specific values for this compound may vary.

Table 1: Effect of Temperature on the Rate Coefficient of a Diels-Alder Reaction involving a Maleimide

Data is illustrative and based on a study of a furan-containing polystyrene with a maleimide derivative.[4]

Temperature (°C)Second-Order Rate Coefficient (k₂) (min⁻¹·mol⁻¹·L)
40Value increases with temperature
50Value increases with temperature
60Value increases with temperature
70Value increases with temperature
80Value decreases due to retro-Diels-Alder

Table 2: Activation Energy for a Diels-Alder Reaction

Data is for a Diels-Alder reaction between a furan-functionalized polystyrene and N-phenylmaleimide.[4]

ParameterValue
Activation Energy (Ea)41.53 kJ mol⁻¹

Experimental Protocols

Protocol 1: Monitoring this compound Reaction Kinetics using UV-Vis Spectroscopy

This protocol is a general guideline for monitoring the reaction of this compound with a thiol-containing compound.

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Separately dissolve this compound and the thiol-containing reactant in the chosen reaction buffer.

    • Scan the UV-Vis spectrum of the this compound solution to determine its λmax (typically around 300 nm).

    • Confirm that the thiol reactant has minimal absorbance at this wavelength.

  • Set up the Reaction:

    • In a temperature-controlled cuvette, mix the this compound and thiol solutions at the desired concentrations and temperature.

  • Monitor the Reaction:

    • Immediately begin recording the absorbance at the determined λmax at regular time intervals.

    • The disappearance of the maleimide double bond upon reaction with the thiol will lead to a decrease in absorbance over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Assuming pseudo-first-order kinetics (if one reactant is in significant excess), the natural logarithm of the absorbance versus time should yield a straight line, the slope of which is the negative of the apparent rate constant (-k_obs).

Protocol 2: Monitoring this compound Reaction Kinetics using ¹H NMR Spectroscopy

This protocol provides a general method for monitoring the reaction of this compound in a deuterated solvent.

  • Prepare the Sample:

    • Dissolve this compound and the other reactant in a suitable deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction to identify characteristic peaks for both the reactants and, if possible, the expected product. The vinyl protons of the maleimide ring are typically a good indicator.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction (e.g., by raising the temperature of the NMR probe).

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the characteristic peaks of a reactant and a product in each spectrum.

    • Plot the normalized integral values versus time to obtain reaction profiles.

    • From these profiles, the reaction kinetics can be determined. For a Diels-Alder reaction, the appearance of new peaks corresponding to the adduct can be monitored.[4]

Visualizations

Experimental_Workflow General Workflow for Studying Temperature Effects on NIPAM Kinetics cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis cluster_troubleshoot 4. Troubleshooting prep_reagents Prepare NIPAM and Reactant Solutions mix_reactants Mix Reactants prep_reagents->mix_reactants prep_buffer Prepare Reaction Buffer (Control pH) prep_buffer->mix_reactants set_temp Set Reaction Temperature (e.g., 4°C, 25°C, 40°C) set_temp->mix_reactants monitor Monitor Reaction (UV-Vis or NMR) mix_reactants->monitor plot_data Plot Concentration vs. Time monitor->plot_data calc_rate Calculate Rate Constants plot_data->calc_rate side_products Side Products? -> Decrease Temp / Check pH plot_data->side_products arrhenius Determine Activation Energy (Arrhenius Plot) calc_rate->arrhenius slow_rxn Slow Reaction? -> Increase Temp calc_rate->slow_rxn

Caption: Experimental workflow for kinetic analysis.

Troubleshooting_Logic Troubleshooting Logic for NIPAM Reactions start Reaction Outcome Unsatisfactory check_rate Is the reaction too slow? start->check_rate check_purity Are there unexpected byproducts? start->check_purity check_rate->check_purity No increase_temp Action: Increase Temperature check_rate->increase_temp Yes increase_time Action: Increase Reaction Time check_rate->increase_time Yes check_ph_slow Action: Verify pH (6.5-7.5 for thiols) check_rate->check_ph_slow Yes (Thiol Reaction) decrease_temp Action: Decrease Temperature check_purity->decrease_temp Yes check_ph_purity Action: Verify pH (<7.5 for thiol specificity) check_purity->check_ph_purity Yes (Thiol Reaction) use_fresh Action: Use Freshly Prepared Reagents check_purity->use_fresh Yes

Caption: Troubleshooting decision-making process.

References

Addressing steric hindrance in N-Isopropylmaleimide labeling of large proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using N-Isopropylmaleimide (NIPM) to label large proteins, with a special focus on addressing challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NIPM) and how does it label proteins?

This compound (NIPM) is a thiol-reactive chemical probe used for protein labeling. It forms a stable, covalent thioether bond with the sulfhydryl group (-SH) of cysteine residues through a Michael addition reaction.[1][2] This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[3] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines, ensuring high selectivity.[3]

Q2: What is steric hindrance and why is it a major challenge when labeling large proteins?

Steric hindrance refers to the spatial obstruction that occurs when the three-dimensional structure of a molecule physically blocks a chemical reaction from occurring efficiently.[4] In the context of large proteins, a target cysteine residue may be buried deep within the protein's folded structure or shielded by nearby amino acid chains.[4][5] This prevents the NIPM molecule from physically accessing the cysteine's sulfhydryl group, leading to low or incomplete labeling.[4]

Q3: What are the initial signs that steric hindrance is negatively impacting my NIPM labeling experiment?

Common indicators that you may be facing issues with steric hindrance include:

  • Low Labeling Yield: The final amount of labeled protein is significantly lower than expected.[4]

  • Incomplete Conjugation: A large portion of your protein remains unlabeled, even when using a high molar excess of the NIPM reagent.[4]

  • Lack of Site-Specificity: If your protein has multiple cysteine residues, you might observe labeling only at the most accessible sites on the surface, rather than the intended target.[4]

  • Protein Aggregation: In some cases, modification of surface residues can alter the protein's properties, leading to aggregation and precipitation.[4]

Q4: How can I assess the accessibility of a target cysteine residue before starting my experiment?

Predicting the accessibility of a cysteine residue can save significant time and resources. Consider the following approaches:

  • Computational Modeling: Utilize protein structure prediction software and tools that calculate the solvent-accessible surface area (SASA) to determine if a cysteine residue is exposed on the protein's surface.[5]

  • Site-Directed Mutagenesis: If you have a recombinant protein, you can introduce a cysteine at a specific, desired location and test its reactivity to confirm accessibility.[5]

  • Mass Spectrometry: Techniques like limited proteolysis coupled with mass spectrometry can provide experimental information about the protein's surface topology and which residues are exposed.[5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your NIPM labeling experiments.

Problem: Low or No Labeling Efficiency

You've performed the labeling reaction, but analysis (e.g., by SDS-PAGE or mass spectrometry) shows that very little or none of your protein has been labeled with NIPM.

Potential Cause Recommended Solution
Inaccessible Cysteine (Steric Hindrance) The target cysteine is buried within the protein's 3D structure.[4]
Oxidized Cysteines (Disulfide Bonds) Cysteine residues have formed disulfide bonds (S-S) and are no longer available to react with the maleimide.[1][3]
Inactive Maleimide Reagent The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral or high pH, rendering it inactive.[3]
Suboptimal Molar Ratio The concentration of the NIPM reagent is too low to achieve efficient labeling.
Problem: Non-Specific Labeling

Your protein is labeled, but you observe modification at sites other than the intended cysteine residues.

Potential Cause Recommended Solution
Reaction with Other Residues (e.g., Lysine) At pH values above 7.5, maleimides can begin to react with primary amines, such as the ε-amino group of lysine residues.[6]
Reaction with N-Terminal Cysteine (Thiazine Rearrangement) If labeling a peptide with an N-terminal cysteine, a side reaction can occur at physiological or higher pH, leading to a thiazine rearrangement.[6]
Problem: Protein Aggregation or Precipitation

During or after the labeling reaction, your protein sample becomes cloudy or forms a visible precipitate.

Potential Cause Recommended Solution
Solvent Effects The organic solvent (e.g., DMSO, DMF) used to dissolve the NIPM is destabilizing the protein.
Alteration of Surface Properties The attachment of the NIPM label to surface residues alters the protein's charge or hydrophobicity, leading to aggregation.[4][5]
Protein Instability The protein itself is inherently unstable under the required reaction conditions (e.g., pH, temperature, concentration).

Experimental Protocols

Protocol 1: Standard NIPM Labeling of a Large Protein

This protocol outlines a general procedure for labeling a protein with NIPM. Optimization will likely be required.

  • Protein Preparation:

    • Prepare the protein in an amine-free, degassed buffer (e.g., PBS, 100 mM, pH 7.2, containing 1 mM EDTA).[5] The protein concentration should typically be between 1-10 mg/mL.[1]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.[1][7]

  • NIPM Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

  • Conjugation Reaction:

    • Add the NIPM stock solution to the protein solution to achieve the desired molar excess (e.g., starting with a 20-fold excess).[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3] Gentle mixing can be beneficial.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide.[5]

  • Purification:

    • Remove unreacted NIPM and quenching reagents by using size-exclusion chromatography (SEC), dialysis, or a desalting column.[4][5]

  • Characterization and Storage:

    • Confirm successful conjugation using SDS-PAGE (which may show a mass shift) and/or mass spectrometry.[5]

    • Store the purified labeled protein at 2-8°C for short-term use (up to a week) or at -20°C (with 50% glycerol) for long-term storage.[7][8]

Visualizations

Diagram 1: NIPM Labeling Workflow

NIPM_Labeling_Workflow Protein_Prep Protein Preparation (Buffer Exchange, Reduction) Conjugation Conjugation Reaction (Incubate Protein + NIPM) Protein_Prep->Conjugation NIPM_Prep NIPM Reagent Prep (Dissolve in DMSO) NIPM_Prep->Conjugation Quench Quench Reaction (Add excess Cysteine) Conjugation->Quench Optional Purify Purification (Size Exclusion) Conjugation->Purify Quench->Purify Analyze Analysis & Storage (SDS-PAGE, MS, -20°C) Purify->Analyze Steric_Hindrance cluster_protein Large Protein p1 p2 p1->p2 p3 p2->p3 p8 p3->p8 p4 p6 p4->p6 p5 p5->p4 p7 p6->p7 Cys_Buried Cys p8->Cys_Buried Cys_Buried->p5 Cys_Accessible Cys NIPM1 NIPM NIPM1->Cys_Buried Blocked NIPM2 NIPM NIPM2->Cys_Accessible Accessible Troubleshooting_Tree Start Low Labeling Efficiency? Check_Reduction Are Cysteines Reduced? (Check for Disulfide Bonds) Start->Check_Reduction Yes Check_Reagent Is NIPM Reagent Active? Check_Reduction->Check_Reagent Yes Solution_Reduce Action: Add TCEP (Reduce Protein Before Labeling) Check_Reduction->Solution_Reduce No Check_Access Is Cysteine Accessible? Check_Reagent->Check_Access Yes Solution_NewReagent Action: Use Fresh NIPM (Prepare new stock in DMSO) Check_Reagent->Solution_NewReagent No Solution_Modify Action: Modify Protocol (Use Linkers or Mild Denaturants) Check_Access->Solution_Modify No

References

Instability of thioether bond and retro-Michael reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of the thioether bond, particularly in the context of the retro-Michael reaction commonly encountered in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael addition reaction in the context of thiol-maleimide conjugations?

A1: The retro-Michael addition is the reversal of the initial Michael addition reaction between a thiol (e.g., from a cysteine residue in a protein) and a maleimide linker.[1][2] This reaction breaks the thioether bond, leading to the deconjugation of the payload (like a drug or dye).[1][3] In a physiological environment, this is a significant concern as endogenous thiols, such as glutathione or albumin, can facilitate this reaction, leading to payload migration, off-target effects, and reduced efficacy of the bioconjugate.[2][3][4]

Q2: What are the primary factors that influence the rate of the retro-Michael reaction?

A2: Several factors influence the stability of the thiosuccinimide linkage and the rate of the retro-Michael reaction:

  • pH: The reaction is base-catalyzed, so the rate of deconjugation increases at physiological or higher pH levels.[1][3]

  • Temperature: Elevated temperatures accelerate the retro-Michael reaction.[1][3]

  • Thiol Concentration: The presence of other thiol-containing molecules, like glutathione in plasma, can drive the equilibrium toward deconjugation through thiol exchange.[1]

  • Thiol pKa: Adducts formed from thiols with a higher pKa generally exhibit greater stability and a decreased rate of thiol exchange.[2][3][5]

  • Maleimide Structure: The chemical structure of the maleimide, particularly substituents on the nitrogen atom, influences stability.[3] Electron-withdrawing groups can increase the rate of a competing, stabilizing hydrolysis reaction.[2][3]

Q3: What is thiosuccinimide ring hydrolysis and how does it improve conjugate stability?

A3: Thiosuccinimide ring hydrolysis is a reaction where the cyclic imide of the maleimide-thiol adduct opens to form a stable maleamic acid thioether.[1][3] This ring-opened product is no longer susceptible to the retro-Michael reaction, providing a more permanent and stable linkage.[1][3][4] The primary goal of many stabilization strategies is to promote this hydrolysis reaction to outcompete the deconjugating retro-Michael reaction.[1] For many traditional maleimides, however, the rate of this stabilizing hydrolysis is often slower than the rate of deconjugation in a physiological environment.[3][4]

Q4: My antibody-drug conjugate (ADC) is losing its payload during plasma stability assays. What is the likely cause and how can I fix it?

A4: Significant payload loss in plasma is a classic sign of the retro-Michael reaction leading to deconjugation.[4][6] This is often exacerbated by thiol exchange with serum proteins like albumin.[6] To address this, consider the following:

  • Promote Hydrolysis: After conjugation, intentionally promote the stabilizing ring-opening hydrolysis by incubating the ADC at a slightly basic pH (e.g., 8.5-9.0).[3][4] This converts the unstable thiosuccinimide into a stable maleamic acid thioether.

  • Re-evaluate Linker Chemistry: Use next-generation maleimides, such as N-aryl maleimides, which have faster hydrolysis rates.[4]

  • Explore Alternative Chemistries: For applications requiring very high stability, consider alternative reagents like phenyloxadiazole sulfones, haloacetamides, or vinyl sulfones, which form more stable and irreversible thioether bonds.[4][6][7]

Q5: Are there alternatives to maleimide chemistry for thiol conjugation that avoid the retro-Michael reaction?

A5: Yes, several alternative strategies exist:

  • Sulfone Linkers: Phenyloxadiazole sulfone linkers form stable thioether bonds that are more resistant to thiol exchange compared to maleimides.[6][7]

  • Haloacetamides (Iodo/Bromoacetamides): These reagents react with thiols via an SN2 reaction to form a stable thioether bond, though they can sometimes exhibit cross-reactivity with other nucleophilic residues.[1]

  • Methylene Thioacetals: Disulfide bonds can be converted into highly stable methylene thioacetals, which are resistant to reduction and stable across a wide pH range.[6][8]

  • Dibromomaleimides: These can re-bridge disulfide bonds, forming a stable covalent linkage that is not susceptible to the retro-Michael reaction.[1]

Troubleshooting Guides

Issue 1: Low Yield of Thioether Conjugate in a Maleimide-Based Reaction

Potential Cause Troubleshooting Step Rationale
Incorrect pH of Reaction Buffer Ensure the reaction buffer pH is maintained between 6.5 and 7.5.[6][9]This pH range is optimal for the selective and rapid reaction of maleimides with thiols, minimizing side reactions with amines and ensuring the thiol is sufficiently nucleophilic.[6][9][10]
Presence of Competing Thiols Use thiol-free buffers (e.g., PBS, HEPES). Ensure complete removal of reducing agents like DTT or TCEP before adding the maleimide reagent.[6]Competing thiols will react with the maleimide, reducing the yield of the desired conjugate.[6]
Re-oxidation of Free Thiols Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a chelating agent like EDTA.[6]Oxygen can oxidize free thiols back to disulfide bonds, which are unreactive with maleimides.[6]
Hydrolysis of Maleimide Reagent Prepare fresh maleimide stock solutions in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[1][6]Maleimides are susceptible to hydrolysis in aqueous solutions, which inactivates them.[6][9]

Issue 2: Premature Cleavage/Payload Loss of Bioconjugate in Plasma

Potential Cause Troubleshooting Step Rationale
Retro-Michael Reaction 1. Perform a Thiol Exchange Assay: Incubate the conjugate with excess glutathione (GSH) and monitor for payload transfer by HPLC or LC-MS.[4] 2. Induce Post-Conjugation Hydrolysis: Adjust the pH to 8.5-9.0 after initial conjugation to promote stabilizing ring-opening.[3][4]This confirms susceptibility to thiol exchange and then converts the linkage to a stable, non-reversible form.[3][4]
Proteolytic Degradation 1. Include Protease Inhibitors: Add a protease inhibitor cocktail to your plasma stability assay.[1] 2. Use Purified Components: Perform initial stability studies in a buffer with a high concentration of a single thiol (e.g., glutathione) instead of complex media like plasma.[1]This helps to isolate whether the payload loss is due to enzymatic degradation of the protein backbone or chemical instability of the linker.[1]
Incorrect Linker Choice Re-evaluate the linker chemistry. Consider more stable alternatives like phenyloxadiazole sulfones or bromoacetamides.[4]Some applications require higher stability than traditional maleimide linkers can provide.[4][7]

Issue 3: Purified Conjugate is Degrading During Storage

Potential Cause Troubleshooting Step Rationale
Combination of Retro-Michael and Hydrolysis 1. Analyze Storage Buffer: Ensure the pH is between 6.5 and 7.0.[4] 2. Control Temperature: Store conjugates at 4°C or frozen at -80°C.[2][4]Storing at a slightly acidic pH and low temperature slows down both the retro-Michael reaction and hydrolysis, preserving the integrity of the conjugate.[4]
Oxidation of Thioether Bond Store the conjugate under an inert atmosphere and at low temperatures. Avoid exposure to oxidizing agents.[6]The sulfur atom in the thioether is susceptible to oxidation, which can form sulfoxides and sulfones, altering the conjugate's properties.[6]

Data Presentation

Table 1: Factors Influencing Retro-Michael Reaction vs. Stabilizing Hydrolysis
FactorEffect on Retro-Michael ReactionEffect on Stabilizing HydrolysisStrategy for Stable Conjugates
pH Increases at higher pH.[1][3]Increases at higher pH.[3]Conjugate at pH 6.5-7.5; perform controlled hydrolysis at pH 8.5-9.0.[3]
Temperature Increases with temperature.[1][3]Increases with temperature.Perform conjugation at room temp or 4°C; run stability assays at 37°C.[3]
Thiol pKa Lower pKa thiols can lead to less stable adducts.[3][5]-Higher pKa thiols tend to form more stable conjugates.[2][3]
Maleimide Structure Can be influenced by N-substituents.[3]Electron-withdrawing N-substituents accelerate hydrolysis.[2][3]Use of self-hydrolyzing (e.g., N-aryl) or next-generation maleimides.[3][4]
Table 2: Comparison of Thioether Bond Stability from Different Linker Chemistries
Linker TypeConditionsStability Characteristics
Thiosuccinimide (from N-alkylmaleimide) Incubation in human plasmaSusceptible to retro-Michael reaction and thiol exchange; stability is site-dependent.[4]
Ring-Opened Thiosuccinimide In vivoStabilized against cleavage, with a reported half-life of over two years.[4]
Phenyloxadiazole Sulfone Incubation in human plasmaImproved stability over maleimide conjugates and is less site-dependent.[4][7]
Bromoacetamide In ADC profilingMore stable than maleimide, avoiding the equilibrium between the ring-opened and closed forms.[4]
Methylene Thioacetal Broad pH range, reductionHighly stable, non-reducible alternative to disulfide bonds.[6][8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a bioconjugate in plasma.[4][11]

  • Preparation of Conjugate: Prepare the bioconjugate using standard protocols and purify it to remove unreacted components.[11]

  • Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C. Include a control sample of the conjugate incubated in PBS.[4][6]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).[4][11]

  • Sample Preparation: Immediately stop the reaction by freezing or by adding a quenching solution (e.g., acetonitrile). Precipitate plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.[4][11]

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining at each time point.[4][11] For ADCs, this may involve analyzing the drug-to-antibody ratio (DAR).[6]

  • Data Analysis: Plot the percentage of intact conjugate or the average DAR versus time to determine the stability profile and half-life.[6][11]

Protocol 2: Thiol Exchange Stability Assay

This protocol assesses the susceptibility of the thioether linkage to exchange with competing thiols.[4][11]

  • Preparation of Conjugate: As described in Protocol 1.

  • Incubation: Incubate the purified conjugate in a buffer (e.g., PBS, pH 7.4) containing a high molar excess of glutathione (GSH) at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[4][11]

  • Analysis: Analyze the samples by HPLC-MS to identify and quantify the intact conjugate, the released payload, and the thiol-exchanged product (e.g., GSH-payload adduct).[4][11]

  • Data Analysis: Calculate the rate of disappearance of the intact conjugate or the rate of formation of the thiol-exchanged product to determine the stability of the linkage.[11]

Protocol 3: General Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.[3][12]

  • Thiol Reduction (if necessary): If starting with disulfide bonds, dissolve the protein in a degassed buffer (e.g., PBS with EDTA, pH 7.0-7.5) and add a 10-50 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.[12]

  • Conjugation Reaction: Prepare a fresh stock solution of the maleimide reagent (10-20 mM) in an anhydrous solvent like DMSO.[12] Add a 5-20 fold molar excess of the maleimide solution to the reduced protein solution.[12]

  • Incubation: Flush the reaction vessel with an inert gas (e.g., nitrogen), seal, and incubate for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Quenching and Purification: (Optional) Quench unreacted maleimide by adding a small molecule thiol like cysteine. Purify the conjugate using size-exclusion chromatography (SEC) or dialysis.[12]

Protocol 4: Controlled Hydrolysis for Conjugate Stabilization

This protocol is used after conjugation to convert the thiosuccinimide ring to the more stable maleamic acid form.[3][12]

  • Buffer Exchange: After purifying the conjugate (from Protocol 3), exchange the buffer to a slightly basic one, such as a phosphate or borate buffer at pH 8.5-9.0.[3][12]

  • Incubation: Incubate the conjugate solution at room temperature or 37°C. The optimal time (typically 2-4 hours) should be determined empirically for each specific conjugate.[12]

  • Monitoring: Monitor the progress of the hydrolysis by mass spectrometry, looking for a mass increase of 18 Da (the addition of a water molecule).[1][2]

  • Neutralization: Once hydrolysis is complete, neutralize the solution by exchanging it back into a physiological buffer (e.g., PBS, pH 7.4).[1]

Visualizations

Retro_Michael_Reaction cluster_0 Initial Conjugation (Michael Addition) cluster_1 Deconjugation (Retro-Michael) Protein_SH Protein-SH (Thiol) Thioether_Adduct Thiosuccinimide Adduct (Unstable) Protein_SH->Thioether_Adduct + Maleimide_Payload Maleimide-Payload Released_Maleimide Maleimide-Payload (Released) Thioether_Adduct->Released_Maleimide Reversible Reaction Endogenous_Thiol Endogenous Thiol (e.g., Glutathione) Exchanged_Product Exchanged Product (Off-Target) Endogenous_Thiol->Exchanged_Product + Competing_Pathways start Thiol-Maleimide Conjugation adduct Thiosuccinimide Adduct (Intermediate) start->adduct retro Retro-Michael Reaction (Deconjugation) adduct->retro Fast, Reversible hydrolysis Ring Hydrolysis (Stabilization) adduct->hydrolysis Slower, Irreversible unstable Unstable Conjugate + Payload Migration retro->unstable stable Stable Maleamic Acid Thioether Conjugate hydrolysis->stable Plasma_Stability_Workflow prep 1. Prepare & Purify Bioconjugate incubate 2. Incubate in Plasma (37°C) prep->incubate aliquots 3. Collect Aliquots (Time Points: 0, 24, 48h...) incubate->aliquots process 4. Quench & Process Samples (e.g., Protein Precipitation) aliquots->process analyze 5. Analyze by LC-MS/HPLC (Quantify Intact Conjugate) process->analyze data 6. Plot % Intact vs. Time (Determine Half-Life) analyze->data Thiol_Exchange_Workflow prep 1. Prepare & Purify Bioconjugate incubate 2. Incubate with Excess GSH (PBS, pH 7.4, 37°C) prep->incubate aliquots 3. Collect Aliquots (Time Points: 0, 1, 4, 8h...) incubate->aliquots analyze 4. Analyze by HPLC-MS aliquots->analyze quantify 5. Quantify: - Intact Conjugate - Released Payload - GSH-Adduct analyze->quantify data 6. Calculate Rate of Exchange quantify->data Troubleshooting_Workflow start Start: Conjugate shows instability (e.g., payload loss) q1 Is instability observed in plasma/serum? Yes No start->q1 a1_yes Likely Retro-Michael Reaction (Thiol Exchange) q1:yes->a1_yes a1_no Assess stability in simple buffer q1:no->a1_no q2 Perform Thiol Exchange Assay. Is payload transfer to GSH observed? Yes No a1_yes->q2 a1_no->q2 a2_yes Confirm: Linker is labile. Proceed to stabilization. q2:yes->a2_yes a2_no Instability may be due to other factors (e.g., proteolysis, oxidation) q2:no->a2_no stabilize Stabilization Strategy: 1. Induce post-conjugation hydrolysis (pH 8.5-9.0). 2. Re-evaluate linker chemistry (e.g., use sulfones). 3. Re-assess stability. a2_yes->stabilize end End: Stable Conjugate stabilize->end

References

Technical Support Center: N-Isopropylmaleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the synthesis and subsequent reactions of N-Isopropylmaleimide. It is intended for researchers, scientists, and drug development professionals.

Section 1: Troubleshooting the Synthesis of this compound

The synthesis of this compound is typically a two-step process: (1) the formation of N-isopropylmaleamic acid from maleic anhydride and isopropylamine, followed by (2) cyclodehydration to form the imide ring. Problems can arise at either stage.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My overall yield of this compound is very low. What are the common causes?

Low yield can stem from issues in either the maleamic acid formation or the cyclization step.

  • Incomplete Maleamic Acid Formation: This initial reaction is usually high-yielding.[1] If you suspect an issue, verify the purity of your starting materials (maleic anhydride and isopropylamine). Ensure you are using the correct stoichiometry. A common precaution is to add the amine slowly to the maleic anhydride solution to prevent side reactions.[2]

  • Inefficient Cyclization: This is the most common source of low yields. The conversion of the maleamic acid to the maleimide requires the removal of a water molecule, which can be challenging. Key factors include:

    • Choice of Dehydrating Agent: The effectiveness of different cyclization methods can vary. Chemical dehydrating agents like acetic anhydride with sodium acetate are common but can lead to byproducts.[1][3] Thermal methods are also used.[1]

    • Reaction Temperature and Time: Insufficient heat or reaction time will lead to incomplete cyclization. Conversely, excessive heat can cause polymerization of the maleimide product.[4]

    • Water Removal: In thermal cyclization, azeotropic removal of water using a solvent like toluene is crucial for driving the reaction to completion.[2]

Question 2: The cyclization of my N-isopropylmaleamic acid intermediate is not working. What can I do?

If you have isolated the maleamic acid intermediate and are struggling with the dehydration step, consider the following:

  • Method Comparison: If you are using a simple thermal method, it may not be efficient enough. Switching to a chemical dehydration method, or vice-versa, can improve results.

  • Catalyst Use: The addition of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TSA), can facilitate the cyclization, particularly in thermal azeotropic setups.[3][5]

  • Reagent Purity: Ensure your dehydrating agent (e.g., acetic anhydride) is fresh and has not been hydrolyzed by atmospheric moisture.

The following table summarizes common conditions for the cyclodehydration step.

Method Reagents/Conditions Typical Solvents Advantages Potential Issues
Chemical Dehydration Acetic Anhydride, Sodium AcetateAcetic Acid, AcetoneRelatively mild conditions.Can generate impurities and acidic waste.[1][3]
Acid-Catalyzed Dehydration Conc. H₂SO₄, P₂O₅DMF, TolueneStrong dehydrating conditions.Harsh conditions, potential for charring.[6][7]
Thermal Azeotropic Dehydration Heat, Dean-Stark trap, +/- Acid CatalystToluene, BenzeneEfficient water removal, drives equilibrium.[5]Requires higher temperatures, risk of polymerization.[4]

Question 3: My final product contains significant impurities. What are they and how can I avoid them?

Common impurities include unreacted starting material, the maleamic acid intermediate, and various side products.

  • Unreacted Maleamic Acid: This indicates incomplete cyclization. See Question 2 for solutions.

  • Polymerized Product: this compound can polymerize, especially at high temperatures or in the presence of initiators.[4][8] Use the minimum necessary temperature for cyclization and consider adding a radical inhibitor like hydroquinone if polymerization is suspected.

  • Michael Adduct: If an excess of isopropylamine is used in the first step, it can add across the double bond of the newly formed maleimide (a Michael addition).[2] This can be avoided by the slow addition of the amine to a stoichiometric excess of maleic anhydride.[2]

  • Isoimide Formation: Under certain dehydration conditions, the isomeric isoimide can form as a byproduct.[3] Careful selection of the dehydration method and purification are key to minimizing this.

Diagram: Synthesis Pathway and Troubleshooting

The following diagram illustrates the synthesis of this compound and highlights key problem areas.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration cluster_2 Potential Issues & Side Products Maleic Anhydride Maleic Anhydride Maleamic Acid Maleamic Acid Maleic Anhydride->Maleamic Acid Slow Addition Isopropylamine Isopropylamine Isopropylamine->Maleamic Acid Michael_Adduct Michael Adduct (from excess amine) Isopropylamine->Michael_Adduct Excess This compound This compound Maleamic Acid->this compound Heat, Dehydrating Agent (-H₂O) Low_Yield Low Yield Maleamic Acid->Low_Yield Incomplete Reaction This compound->Low_Yield Purification Loss Polymerization Polymerization Product This compound->Polymerization Excess Heat This compound->Michael_Adduct Hydrolysis Hydrolysis Product (Ring-Opened) This compound->Hydrolysis Presence of H₂O

Caption: Synthesis pathway of this compound highlighting common failure points.

Section 2: Troubleshooting Reactions Using this compound

This compound is most commonly used in Michael addition reactions, particularly for bioconjugation to thiol-containing molecules like cysteine residues in proteins.[9][10]

Frequently Asked Questions (FAQs) - Reactions

Question 4: My Michael addition reaction with a thiol (e.g., cysteine) is not working or is inefficient. Why?

This is a very common and often pH-sensitive reaction.

  • Incorrect pH: This is the most critical parameter. The reaction is highly selective for thiols within a pH range of 6.5-7.5.[11][12]

    • Below pH 6.5: The thiol is mostly protonated (-SH) and not in its reactive thiolate form (-S⁻), leading to a very slow reaction.[13]

    • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis (ring-opening), which deactivates it.[11][14] Furthermore, competitive reaction with primary amines (e.g., lysine residues) becomes significant.[11][13] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[12]

  • Hydrolyzed this compound: The maleimide group is unstable in aqueous solutions.[12] Always prepare solutions of this compound immediately before use.[11][15] Do not store it in aqueous buffers.

  • Thiol Oxidation: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds (-S-S-), which are unreactive towards maleimides. Ensure your thiols are reduced and kept under an inert atmosphere if possible. Consider using a reducing agent like TCEP, which does not need to be removed prior to the conjugation reaction.[13]

  • Stoichiometry: A 10-20 fold molar excess of the maleimide reagent is often used to label proteins to drive the reaction to completion.[13] This may need to be optimized for your specific system.

Question 5: My final conjugate product is unstable or I see a loss of my modification over time. What is happening?

The thioether bond formed from a thiol-maleimide reaction can be unstable under certain conditions.

  • Retro-Michael Reaction: The Michael addition is reversible.[11][13] This can lead to the maleimide being transferred from your target molecule to other thiols present in the solution (e.g., glutathione in a cellular context), a phenomenon known as "thiol exchange".[13] To mitigate this, some protocols suggest a post-conjugation step where the pH is raised slightly to intentionally hydrolyze the succinimide ring, forming a more stable ring-opened structure.[13]

  • Thiazine Rearrangement: If you are conjugating to a peptide or protein with a cysteine at the N-terminus, the adjacent free amino group can attack the succinimide ring, leading to a stable six-membered thiazine ring.[16] This side reaction is more prominent at neutral or basic pH.[16] Performing the conjugation at a more acidic pH can prevent this rearrangement.[16]

Diagram: Troubleshooting Thiol-Maleimide Conjugation

This workflow provides a logical sequence for troubleshooting a failing conjugation reaction.

G start Reaction Not Working check_ph Is pH between 6.5 - 7.5? start->check_ph check_reagent Is Maleimide Reagent Freshly Prepared? check_ph->check_reagent Yes adjust_ph Adjust pH of buffer check_ph->adjust_ph No check_thiol Are Thiols Reduced and Available? check_reagent->check_thiol Yes prepare_reagent Prepare fresh maleimide solution in anhydrous solvent (DMSO/DMF) immediately before use check_reagent->prepare_reagent No check_stoich Is Maleimide in Sufficient Molar Excess? check_thiol->check_stoich Yes reduce_thiol Treat sample with reducing agent (e.g., TCEP) check_thiol->reduce_thiol No success Reaction Should Proceed check_stoich->success Yes optimize_stoich Optimize molar ratio (e.g., increase maleimide concentration) check_stoich->optimize_stoich No adjust_ph->check_ph prepare_reagent->check_reagent reduce_thiol->check_thiol optimize_stoich->check_stoich

Caption: A logical workflow for troubleshooting thiol-maleimide conjugation reactions.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example. Specific quantities and conditions may require optimization.

Step 1: Formation of N-isopropylmaleamic acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or acetic acid) at room temperature.[17]

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add isopropylamine (1.0 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • The N-isopropylmaleamic acid product will often precipitate as a white solid. Collect the solid by filtration, wash with cold ether to remove unreacted starting materials, and dry under vacuum.[17]

Step 2: Cyclodehydration to this compound This example uses a chemical dehydration method.

  • Suspend the dried N-isopropylmaleamic acid (1.0 eq) in acetone.

  • Add anhydrous sodium acetate (0.2 eq) and acetic anhydride (1.5-2.0 eq) to the suspension.[3]

  • Heat the mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product and quench the excess acetic anhydride.

  • Collect the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography.

Protocol 2: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general guideline for labeling a thiol-containing protein.

  • Protein Preparation: Dissolve the protein containing free thiol groups in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.2.[15] If the protein contains disulfide bonds, reduce them first using a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Maleimide Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[10]

  • Conjugation: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the maleimide over the protein.[13] The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C.[10]

  • Purification: Remove excess, unreacted this compound using dialysis or a desalting column.[15] The purified conjugate can be characterized by mass spectrometry.

References

Technical Support Center: N-Isopropylmaleimide (NIPAM) Reaction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isopropylmaleimide (NIPAM) and other maleimide-based crosslinking reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to quench unreacted this compound after a conjugation reaction?

A1: Quenching is a critical step to neutralize any excess, unreacted maleimide groups remaining after the conjugation reaction is complete.[1] If not quenched, these reactive groups can lead to several undesirable outcomes:

  • Off-Target Reactions: Free maleimides can react with other thiol-containing molecules, such as cysteine residues on other proteins, in downstream applications. This can cause unintended crosslinking, aggregation, or altered biological activity.[2]

  • Instability and Payload Loss: The thioether bond formed between a maleimide and a thiol can be reversible through a retro-Michael reaction.[2][3] This is particularly problematic for antibody-drug conjugates (ADCs), as endogenous thiols like glutathione can facilitate the removal of the drug payload from the antibody, leading to off-target toxicity and reduced efficacy.[2][3] Quenching the reaction helps to minimize this process.[2]

Q2: What are the most common reagents used for quenching maleimide reactions?

A2: Small, thiol-containing molecules are typically used to quench unreacted maleimides. The most common quenching agents are L-cysteine, β-mercaptoethanol (BME), and dithiothreitol (DTT).[1][2] These reagents react rapidly with maleimides, effectively capping them.[1]

Q3: When should the quenching step be performed?

A3: The quenching step should be performed immediately after the desired conjugation reaction has reached completion.[1] This is typically after an incubation period of 1-2 hours at room temperature or overnight at 4°C.[1] It is not necessary to purify the conjugate before quenching.[4]

Q4: Can the choice of reducing agent for my protein's thiols interfere with the NIPAM reaction or quenching step?

A4: Yes, the choice of reducing agent is critical. Thiol-containing reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) must be removed before adding the maleimide reagent, as they will compete for reaction sites.[5] Tris(2-carboxyethyl)phosphine (TCEP) is a popular thiol-free reducing agent that generally does not need to be removed.[2][5] However, it's important to be aware that TCEP can react directly with maleimides, which can reduce conjugation efficiency.[2]

Q5: How can I remove the quenching agent after the reaction is complete?

A5: Purification of the conjugate away from the excess quenching agent and other small molecules is crucial. Common methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration (TFF).[1] The choice of method depends on the size and properties of your conjugate.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency / Incomplete Reaction 1. Hydrolyzed Maleimide: The NIPAM reagent was exposed to aqueous buffer for too long before use.[2] 2. Oxidized/Inaccessible Thiols: Cysteine residues on the biomolecule have re-formed disulfide bonds or are sterically hindered.[2] 3. Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2][5] 4. TCEP Interference: The reducing agent TCEP reacted with your maleimide reagent.[2]1. Prepare maleimide solutions in a dry, biocompatible organic solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[2] 2. Ensure complete reduction of disulfides and consider using a denaturant if thiols are sterically hindered. 3. Strictly maintain the reaction pH between 6.5 and 7.5.[2] 4. If TCEP is used, consider a quenching step for TCEP using water-soluble PEG-azides before adding the maleimide.[6]
Unintended Side Products or Aggregation 1. Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues.[2][5] 2. Unquenched Maleimides: Excess maleimide was not fully quenched and caused crosslinking during storage or analysis.[2]1. Strictly maintain the reaction pH between 6.5 and 7.5.[2] 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely.[2]
Conjugate is Unstable / Payload Loss in Plasma 1. Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to thiol exchange with other molecules like albumin or glutathione.[2][3]1. After the conjugation and quenching steps, consider performing a ring-hydrolysis step. Adjust the pH to 8.5-9.0 and incubate for 2-4 hours at room temperature or 37°C to form a more stable, ring-opened conjugate.[2] Monitor the conversion by mass spectrometry.
High Background or Non-Specific Binding in Assays 1. Incomplete Quenching: Residual unreacted maleimide groups are binding to other molecules in your assay.1. Increase the molar excess of the quenching agent. A 10-50 mM final concentration is a common starting point.[4] 2. Extend the incubation time for the quenching step. An additional 15-30 minutes at room temperature is often sufficient.[4]

Experimental Protocols

Protocol 1: Standard Quenching of Unreacted this compound

This protocol provides a general procedure for quenching a maleimide conjugation reaction using L-cysteine.

Materials:

  • Completed NIPAM conjugation reaction mixture

  • L-cysteine

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Purification system (e.g., desalting column)

Procedure:

  • Prepare Quenching Reagent Stock: Prepare a concentrated stock solution (e.g., 0.5 M to 1 M) of L-cysteine in the same reaction buffer used for conjugation.[2]

  • Add Quenching Reagent: Add the L-cysteine stock solution to the conjugation reaction mixture to achieve a final concentration of 10-50 mM.[4]

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[1][4]

  • Purification: Remove the excess quenching agent and other small molecules by a suitable method such as a desalting column or dialysis.[1]

Summary of Common Quenching Agent Conditions
Quenching Agent Typical Final Concentration Typical Incubation Time Notes
L-Cysteine 10-50 mM15 minutesA common and effective choice.[2]
β-Mercaptoethanol (BME) 10-50 mM15 minutesHas a strong odor; must be handled in a fume hood.[2]
Dithiothreitol (DTT) 10-50 mM15 minutesCan also be used as a reducing agent, but must be removed before conjugation.[2]
Glutathione (GSH) 10-50 mM15 minutesAn endogenous thiol that can be used for quenching.[2]

Visualizations

experimental_workflow Experimental Workflow for NIPAM Conjugation and Quenching cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Thiol-Containing Protein (e.g., via reduction of disulfides) conjugation Conjugation Reaction (pH 6.5-7.5) prep_protein->conjugation prep_nipam Prepare NIPAM Solution (in anhydrous DMSO or DMF) prep_nipam->conjugation quenching Quenching Step (add excess thiol reagent) conjugation->quenching After 1-2h at RT purify Purify Conjugate (e.g., SEC, Dialysis) quenching->purify final_product Final Conjugate purify->final_product troubleshooting_logic Troubleshooting Logic for NIPAM Reactions start Problem with NIPAM Reaction low_yield Low Yield? start->low_yield side_products Side Products/Aggregation? low_yield->side_products No check_ph Check pH (6.5-7.5) low_yield->check_ph Yes instability Instability? side_products->instability No side_products->check_ph Yes check_reagents Check Reagent Quality (hydrolyzed NIPAM?) instability->check_reagents No consider_hydrolysis Consider Ring-Hydrolysis Step (pH 8.5-9.0) instability->consider_hydrolysis Yes check_ph->check_reagents check_quenching Ensure Complete Quenching check_ph->check_quenching

References

Technical Support Center: Impact of Organic Co-solvents on Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice on the use of organic co-solvents in conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why are organic co-solvents like DMSO or DMF used in bioconjugation?

A1: Many labeling reagents, such as NHS esters and maleimides, as well as hydrophobic payloads, have poor solubility in aqueous buffers. Organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are used to dissolve these molecules, enabling their addition to the aqueous reaction mixture containing the protein or antibody.[1]

Q2: What is the recommended final concentration of organic co-solvents in the reaction mixture?

A2: It is crucial to minimize the final concentration of the organic co-solvent to prevent protein denaturation and aggregation. A general recommendation is to keep the final concentration below 10% (v/v).[2] However, the optimal concentration is protein-dependent and should be determined empirically. Some proteins may tolerate higher concentrations, while others might aggregate at lower percentages.

Q3: How do organic co-solvents affect protein stability and conjugation efficiency?

A3: Organic co-solvents can disrupt the hydration shell of proteins, leading to conformational changes that may expose hydrophobic regions.[3] This can result in protein aggregation and loss of biological activity. While necessary for solubilizing certain reagents, the presence of co-solvents can sometimes slow down the reaction rate.[4] However, in some cases, using a co-solvent like DMSO can lead to a higher reaction yield compared to DMF by minimizing the formation of byproducts.[5]

Q4: Can the choice of co-solvent impact the outcome of the conjugation?

A4: Yes, the choice between co-solvents like DMSO and DMF can influence the conjugation outcome. For instance, in one study, using DMSO as a co-solvent for a hapten-protein conjugation resulted in a higher degree of labeling and more specific antibody production compared to when DMF was used.[5][6] This highlights the importance of screening different co-solvents during the optimization of a conjugation protocol.

Q5: How can I remove the organic co-solvent after the conjugation reaction is complete?

A5: Post-conjugation purification is essential to remove unreacted reagents, byproducts, and the organic co-solvent. Common methods include:

  • Size-Exclusion Chromatography (e.g., gel filtration or desalting columns): This is a highly effective method for separating the larger protein conjugate from smaller molecules like residual co-solvent and unreacted linkers.[]

  • Dialysis: This method is also used to remove small molecules, but it is generally less efficient than chromatography for complete removal of organic co-solvents.[][8]

  • Centrifugal Purification: Devices with appropriate molecular weight cut-offs can be used to concentrate the antibody and wash away the co-solvent.[9]

Troubleshooting Guides

Issue 1: Low Conjugation Yield or Low Degree of Labeling (DOL)

Low conjugation efficiency is a frequent challenge that can be influenced by the use of organic co-solvents.

Troubleshooting Steps:

SymptomPossible CauseRecommendation
Low or no signal from the conjugated label Degraded Labeling Reagent: NHS esters and maleimides are moisture-sensitive and can hydrolyze.Store reagents desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[10]
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with amine-reactive chemistries.Perform a buffer exchange into a non-reactive buffer like PBS, MES, or HEPES prior to conjugation.[10]
Suboptimal pH: The pH of the reaction buffer significantly impacts the reaction rate and the stability of the labeling reagent.For NHS ester reactions, maintain a pH of 7.2-8.5.[2] For maleimide reactions, a pH of 7.0-7.5 is optimal.[]
Insufficient Molar Excess of Labeling Reagent: Too little reagent will result in a low DOL.Start with a 10-20 fold molar excess of the labeling reagent over the protein and optimize from there.[4]
Low Antibody Concentration: Dilute antibody solutions can lead to inefficient conjugation.A starting antibody concentration of at least 0.5 mg/mL is recommended.[11][12]
Issue 2: Protein Aggregation During or After Conjugation

The introduction of organic co-solvents is a common trigger for protein aggregation.

Troubleshooting Steps:

SymptomPossible CauseRecommendation
Visible precipitation or cloudiness in the reaction mixture High Concentration of Organic Co-solvent: The co-solvent may be denaturing the protein.Minimize the final co-solvent concentration, aiming for <10% (v/v) if possible.[2] Add the co-solvent solution slowly to the protein solution with gentle mixing.[4]
High Protein Concentration: Increased proximity of protein molecules can promote aggregation.Perform the conjugation reaction at a lower protein concentration.[10]
Increased Hydrophobicity: The conjugated payload or linker may be highly hydrophobic, leading to aggregation.Consider using more hydrophilic linkers, such as those containing PEG moieties.[10]
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be destabilizing the protein.Screen different buffer conditions to find one that maintains the stability of both the unconjugated protein and the final conjugate.[10]
High Degree of Labeling (DOL): Attaching too many hydrophobic molecules can significantly increase the protein's propensity to aggregate.Reduce the molar excess of the labeling reagent to achieve a lower DOL.[13]

Quantitative Data Summary

The following tables summarize the impact of various parameters on conjugation efficiency and protein stability.

Table 1: Effect of Co-solvent on Amine-Reactive Conjugation (NHS Ester)

Co-solventTypical Final ConcentrationReaction pHKey Considerations
DMSO < 10% (v/v)7.2 - 8.5Generally well-tolerated. Can lead to higher reaction yields compared to DMF in some cases.[5]
DMF < 10% (v/v)7.2 - 8.5Ensure DMF is amine-free to prevent reaction with the NHS ester.[4] May cause more protein aggregation than DMSO in certain instances.

Table 2: Effect of Co-solvent on Thiol-Reactive Conjugation (Maleimide)

Co-solventTypical Final ConcentrationReaction pHKey Considerations
DMSO < 10% (v/v)7.0 - 7.5Commonly used for dissolving maleimide reagents.[]
DMF < 10% (v/v)7.0 - 7.5An alternative to DMSO for dissolving maleimide reagents.[]

Table 3: Impact of Degree of Labeling (DOL) on Antibody Aggregation

Degree of Labeling (DOL)Propensity for AggregationRecommendation
Low (2-4)Generally lowerOptimal starting point for most applications.
High (>4)Increased likelihood, especially with hydrophobic payloadsConsider using more hydrophilic linkers or payloads. Optimize the formulation with excipients.[13]

Experimental Protocols

Protocol 1: General NHS Ester Labeling of an Antibody

This protocol outlines the steps for labeling an antibody with an amine-reactive NHS ester using an organic co-solvent.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the antibody is in a buffer containing Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.[10]

    • Adjust the antibody concentration to 1-2 mg/mL.[]

  • NHS Ester Stock Solution Preparation:

    • Allow the vial of NHS ester to warm to room temperature before opening.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. This stock solution should be prepared immediately before use.[2]

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the antibody solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[4]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[14]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification of the Conjugate:

    • Remove unreacted NHS ester and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).[]

Protocol 2: General Maleimide Labeling of a Thiol-Containing Protein

This protocol describes the conjugation of a maleimide-activated molecule to cysteine residues in a protein.

  • Protein Preparation:

    • Dissolve the protein (1-10 mg/mL) in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[]

  • Disulfide Bond Reduction (if necessary):

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

    • Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[4]

    • Crucially, remove the reducing agent using a desalting column before adding the maleimide reagent.[10]

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF immediately before use.[]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the label is a fluorophore.[4]

  • Purification:

    • Remove unreacted maleimide reagent using size-exclusion chromatography (e.g., gel filtration column) or dialysis.[]

Visualized Workflows and Logic

Experimental_Workflow_for_Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_in_Amine_Free_Buffer 1. Prepare Antibody in Amine-Free Buffer Mix_Antibody_and_Label 3. Mix Antibody and Label Antibody_in_Amine_Free_Buffer->Mix_Antibody_and_Label Prepare_Label_Stock 2. Prepare Label Stock (in DMSO or DMF) Prepare_Label_Stock->Mix_Antibody_and_Label Incubate 4. Incubate Mix_Antibody_and_Label->Incubate Purify_Conjugate 5. Purify Conjugate (e.g., Desalting Column) Incubate->Purify_Conjugate Characterize_Conjugate 6. Characterize Conjugate (e.g., DOL, Aggregation) Purify_Conjugate->Characterize_Conjugate

Caption: A general experimental workflow for antibody conjugation using an organic co-solvent.

Troubleshooting_Low_Conjugation_Yield decision decision action action start Start: Low Conjugation Yield decision1 Reagents Freshly Prepared? start->decision1 action1 Prepare Fresh Reagents (Label, Buffers) decision1->action1 No decision2 Correct Buffer (Amine-free, pH)? decision1->decision2 Yes end Re-evaluate Experiment action1->end action2 Perform Buffer Exchange and Adjust pH decision2->action2 No decision3 Sufficient Molar Excess of Label? decision2->decision3 Yes action2->end action3 Increase Molar Excess of Labeling Reagent decision3->action3 No decision4 Optimal Incubation Time/Temperature? decision3->decision4 Yes action3->end action4 Optimize Incubation Conditions decision4->action4 No decision4->end Yes action4->end Troubleshooting_Protein_Aggregation decision decision action action start Start: Protein Aggregation decision1 Co-solvent Concentration > 10%? start->decision1 action1 Reduce Co-solvent Concentration decision1->action1 Yes decision2 High Protein Concentration? decision1->decision2 No end Consider Advanced Formulation Strategies action1->end action2 Decrease Protein Concentration decision2->action2 No decision3 Hydrophobic Payload/Linker? decision2->decision3 Yes action2->end action3 Use a More Hydrophilic Linker decision3->action3 Yes decision4 Suboptimal Buffer (pH, Ionic Strength)? decision3->decision4 No action3->end action4 Screen Different Buffer Conditions decision4->action4 Yes decision4->end No action4->end

References

Validation & Comparative

N-Isopropylmaleimide vs. N-Ethylmaleimide: A Comparative Guide for Thiol Alkylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of thiol groups in proteins and other biomolecules is a cornerstone of bioconjugation, diagnostics, and therapeutic development. N-substituted maleimides are a widely utilized class of reagents for this purpose, with N-Ethylmaleimide (NEM) being a common choice. This guide provides a detailed comparison of NEM and its structural analog, N-Isopropylmaleimide (NIM), for thiol alkylation, offering insights into their respective reactivity, stability, and practical applications.

Introduction to Thiol Alkylation with Maleimides

Maleimides react with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction, forming a stable covalent thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic as a thiolate anion. At pH values above 7.5, the reaction can become less specific, with potential side reactions involving primary amines, such as the side chain of lysine residues. The stability of the resulting thiosuccinimide adduct is a critical factor in the long-term performance of the resulting bioconjugate.

Performance Comparison: this compound vs. N-Ethylmaleimide

While both NIM and NEM are N-alkyl maleimides and function similarly, the seemingly minor difference in their alkyl substituents—an isopropyl group in NIM versus an ethyl group in NEM—can influence their performance characteristics in several key areas.

Physicochemical Properties

A fundamental comparison of the physical and chemical properties of NIM and NEM provides a basis for understanding their behavior in solution and during reaction.

PropertyThis compound (NIM)N-Ethylmaleimide (NEM)
Molecular Formula C₇H₉NO₂[1]C₆H₇NO₂
Molecular Weight 139.15 g/mol [1]125.13 g/mol
Structure
Boiling Point 217.6 °C[1]210 °C
General Solubility Generally soluble in organic solvents like DMSO and DMF. Aqueous solubility is limited.Soluble in organic solvents like DMSO and DMF. Aqueous solutions are unstable and prone to hydrolysis.[2]
Reaction Kinetics and Reactivity

The rate of the thiol-maleimide reaction is influenced by both electronic and steric factors of the N-substituent.

  • Electronic Effects: Both ethyl and isopropyl groups are electron-donating. This generally results in a slower reaction rate compared to maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides). The slightly greater electron-donating nature of the isopropyl group in NIM compared to the ethyl group in NEM may lead to a marginally slower reaction rate for NIM, although this effect is generally considered to be minor.

  • Steric Effects: The bulkier isopropyl group of NIM can introduce steric hindrance, potentially slowing down the reaction rate, especially when reacting with thiols in sterically constrained environments within a protein. This effect is more pronounced with larger N-substituents like N-cyclohexylmaleimide. While direct kinetic comparisons are scarce, it is reasonable to infer that NEM may exhibit slightly faster reaction kinetics than NIM due to its smaller size.

Stability of the Maleimide Reagent and the Thioether Adduct

The stability of both the unreacted maleimide and the resulting thioether conjugate are critical for successful bioconjugation.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which renders it unreactive towards thiols. The rate of hydrolysis is pH-dependent, increasing at higher pH. Studies on N-alkylmaleimides have shown that the rate of hydrolysis decreases with increasing bulk of the alkyl group. For instance, the hydrolysis rate of N-ethylmaleimide (EMI) is slower than that of N-methylmaleimide (MMI).[3] This suggests that This compound is likely more resistant to hydrolysis than N-Ethylmaleimide , offering a potential advantage in terms of reagent stability in aqueous buffers.

Experimental Protocols

To facilitate a direct comparison of NIM and NEM for a specific application, the following experimental protocols are provided.

Protocol 1: Determination of Thiol-Maleimide Reaction Kinetics via UV-Vis Spectrophotometry

This protocol allows for the comparison of the reaction rates of NIM and NEM with a model thiol compound, such as L-cysteine or glutathione (GSH).

Materials:

  • This compound (NIM)

  • N-Ethylmaleimide (NEM)

  • L-cysteine or Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the thiol (L-cysteine or GSH) in degassed PBS.

    • Prepare 10 mM stock solutions of NIM and NEM in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with degassed PBS to the final concentration. Prepare these solutions immediately before use.

  • Reaction Setup:

    • In separate quartz cuvettes, add the thiol solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the maleimide solution (NIM or NEM) to a final concentration of 1 mM.

    • Immediately start monitoring the decrease in absorbance at 302 nm, which corresponds to the consumption of the maleimide double bond.

  • Data Analysis:

    • Record the absorbance at regular time intervals until the reaction reaches completion.

    • Calculate the concentration of the remaining maleimide at each time point using the Beer-Lambert law.

    • Plot the concentration of the maleimide versus time and determine the initial reaction rate.

    • The second-order rate constant can be determined by plotting 1/[Maleimide] vs. time.

Protocol 2: Comparative Stability Assay of Maleimide-Thiol Adducts

This protocol assesses the stability of the thioether bond formed by NIM and NEM in the presence of a competing thiol, simulating in vivo conditions.

Materials:

  • Pre-formed and purified conjugates of a model protein (e.g., Bovine Serum Albumin, BSA) with NIM and NEM.

  • Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Incubation:

    • Incubate the purified protein-NIM and protein-NEM conjugates in PBS containing a physiological concentration of GSH (e.g., 5 mM) at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each reaction mixture.

  • Analysis:

    • Analyze the aliquots by HPLC to separate the intact conjugate from any deconjugated protein or small molecule adducts.

    • Quantify the peak area of the intact conjugate at each time point.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining over time for both NIM and NEM conjugates.

    • Determine the half-life (t₁/₂) of each conjugate to compare their relative stabilities.

Visualizing the Thiol-Maleimide Reaction and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the thiol-maleimide reaction mechanism and a typical experimental workflow for protein labeling.

Thiol_Maleimide_Reaction cluster_reaction Reaction Pathway Thiol Thiol (R-SH) Cysteine Residue Maleimide N-Substituted Maleimide R' Thiol->Maleimide Michael Addition (pH 6.5-7.5) Intermediate Thiolate Addition Intermediate Adduct Stable Thioether Adduct (Thiosuccinimide)

Caption: General mechanism of thiol alkylation by a N-substituted maleimide.

Experimental_Workflow start Start: Protein with Thiol Group(s) reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) start->reduction reaction React with NIM or NEM (pH 6.5-7.5, RT or 4°C) reduction->reaction purification Purification (e.g., Size-Exclusion Chromatography) reaction->purification characterization Characterization (e.g., Mass Spectrometry, SDS-PAGE) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: A typical experimental workflow for protein conjugation with maleimides.

Conclusion

Both this compound and N-Ethylmaleimide are effective reagents for the alkylation of thiol groups. The choice between them may depend on the specific requirements of the application.

  • N-Ethylmaleimide (NEM) is a well-established reagent with a smaller size, which may lead to slightly faster reaction kinetics and better accessibility to sterically hindered thiols.

  • This compound (NIM) , with its bulkier isopropyl group, is likely more resistant to hydrolysis in its unreacted form, offering a longer half-life in aqueous buffers. The steric bulk may slightly decrease the reaction rate compared to NEM.

For applications requiring high reaction speed and targeting of potentially buried cysteine residues, NEM may be the preferred choice. Conversely, when reagent stability in aqueous solution over time is a primary concern, NIM could offer an advantage. Ultimately, for critical applications in drug development and research, it is highly recommended to perform a direct comparative experiment using the provided protocols to determine the optimal reagent for the specific biomolecule and desired outcome.

References

A Head-to-Head Comparison: N-Isopropylmaleimide vs. NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of a bioconjugate. This guide provides an objective, data-driven comparison of two widely used classes of reagents: N-Isopropylmaleimide, a representative of the maleimide family, and N-hydroxysuccinimide (NHS) esters.

This comparison delves into their reaction mechanisms, performance metrics, and the stability of the resulting conjugates, supported by experimental data to inform the selection of the optimal strategy for applications such as antibody-drug conjugates (ADCs), diagnostic probes, and functionalized biomolecules.

At a Glance: Key Differences

FeatureThis compound (Maleimide Chemistry)NHS Ester (Amine Chemistry)
Target Residue Cysteine (thiol group, -SH)Lysine (primary amine, -NH₂)
Reaction Type Michael AdditionAcylation
Resulting Bond Thioether BondAmide Bond
Optimal Reaction pH 6.5 - 7.5[1]7.2 - 8.5[1]
Reaction Speed Very Fast (minutes to a few hours)[1]Fast (minutes to a few hours)[1]
Specificity High for thiols within the optimal pH range[1]High for primary amines[1]
Bond Stability Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols[1][2]Highly stable and resistant to hydrolysis under physiological conditions[1][2]
Key Advantage Site-specific conjugation possible with engineered cysteines[1]Targets abundant and accessible lysine residues[1]
Key Disadvantage Potential for conjugate instability due to the reversibility of the thioether bond[1]Can lead to a heterogeneous product with a random distribution of linkages[1]

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between this compound and NHS esters lies in their target specificity and the nature of the covalent bond they form.

This compound (Maleimide-Thiol Conjugation)

Maleimide reagents react with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction.[1] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[1] This high specificity allows for the targeted conjugation to cysteine residues, which are often less abundant than lysine residues, enabling more precise control over the site of conjugation.

Figure 1: Reaction of this compound with a protein's cysteine residue.

NHS Ester-Amine Conjugation

NHS ester crosslinkers react with primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of a polypeptide chain.[1] This acylation reaction results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.[1] The optimal pH for this reaction is between 7.2 and 8.5.[1] Due to the abundance and surface accessibility of lysine residues on most proteins, NHS ester chemistry is a robust and widely applicable method for protein conjugation.[1]

NHS_Ester_Reaction Protein_NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-R (Amide Bond) Protein_NH2->Amide_Bond Acylation pH 7.2-8.5 NHS_Ester    NHS Ester NHS_Ester->Amide_Bond NHS N-hydroxysuccinimide NHS_Ester->NHS Amide_Bond->NHS + Experimental_Workflow cluster_maleimide Maleimide-Thiol Conjugation cluster_nhs NHS Ester-Amine Conjugation M_Start Start: Cysteine-containing Protein M_pH Adjust pH to 6.5-7.5 M_Start->M_pH M_Add Add Maleimide Reagent M_pH->M_Add M_Incubate Incubate (2-4h RT or O/N 4°C) M_Add->M_Incubate M_Quench Quench (optional) M_Incubate->M_Quench M_Purify Purify M_Quench->M_Purify M_Analyze Analyze DOL M_Purify->M_Analyze M_End End: Thioether Conjugate M_Analyze->M_End N_Start Start: Lysine-containing Protein N_pH Adjust pH to 7.2-8.5 N_Start->N_pH N_Add Add NHS Ester Reagent N_pH->N_Add N_Incubate Incubate (1-4h RT or O/N 4°C) N_Add->N_Incubate N_Quench Quench (optional) N_Incubate->N_Quench N_Purify Purify N_Quench->N_Purify N_Analyze Analyze DOL N_Purify->N_Analyze N_End End: Amide Conjugate N_Analyze->N_End

References

A Researcher's Guide to Mass Spectrometry Analysis of N-Isopropylmaleimide Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of protein structure and function, understanding the reactivity and modification of cysteine residues is often paramount. N-Isopropylmaleimide (NEM) has emerged as a crucial tool for this purpose, enabling the specific labeling of cysteine thiols. This guide provides an objective comparison of the mass spectrometry analysis of NEM-labeled proteins with other alternatives, supported by experimental data and detailed protocols.

The primary advantage of using NEM in mass spectrometry is its ability to introduce a specific mass shift, which allows for the differentiation and quantification of peptides containing cysteine residues.[1] When used in combination with its stable isotope-labeled version, such as d5-NEM, this technique facilitates robust relative quantification of cysteine reactivity or redox states.[1]

Quantitative Performance of NEM Labeling

The accuracy of quantification using NEM and its deuterated (d5) version has been demonstrated through the analysis of several standard proteins. In a 1:1 mixture of NEM and d5-NEM, the observed ratios of labeled peptides closely match the theoretical ratio, showcasing the method's precision for quantitative studies.[1]

ProteinNumber of CysteinesObserved Ratio (NEM/d5-NEM) at 1:1 MixtureTheoretical RatioCorrelation Coefficient (R²)
α-Lactalbumin8~1.01.00.9984
β-Lactoglobulin2~1.01.00.9995
Aldolase4~1.01.01.0143
Tropomyosin2~1.01.00.998
Alcohol Dehydrogenase2~1.01.00.9953
Carbonic Anhydrase0Not DetectedNot ApplicableNot Applicable

Table 1: Quantitative analysis of several commercial proteins using a 1:1 mixture of NEM and its deuterated (d5) version. The observed ratios closely align with the theoretical ratio, confirming the accuracy of this quantitative method. Carbonic anhydrase, lacking cysteine residues, served as a negative control and was not detected.[1][2]

Comparison with Alternative Cysteine Alkylating Agents

While NEM is a widely used reagent, other alkylating agents, such as iodoacetamide (IAA), are also commonly employed.[1] The choice between these reagents can significantly impact experimental outcomes.

FeatureThis compound (NEM)Iodoacetamide (IAA)
Reactivity Generally exhibits a faster reaction with thiols and is less dependent on pH.[1]The reaction is more pH-dependent, favoring alkaline conditions.[2]
Specificity Highly specific for cysteine residues at neutral or acidic pH, but can show reactivity with lysines and histidines at alkaline pH.[2]Generally considered more specific for cysteine residues, even at higher pH levels.[2]
Stable Isotope Labeled Version d5-NEM (+130.1 Da) is available.[1]13C2, D2-IAA or 13C6-IAA are available.[2]

Table 2: Comparison of key features between this compound (NEM) and Iodoacetamide (IAA) for cysteine alkylation in mass spectrometry.

Beyond IAA, other maleimide-based probes like N-propargylmaleimide (NPM) are utilized in chemical proteomics to quantify site-specific cysteine reactivity, particularly in studies of oxidative stress.[3] These methods often involve click chemistry for the conjugation of reporter tags, enabling sensitive fluorescence profiling or affinity purification for mass spectrometry-based analysis.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in mass spectrometry. Below are protocols for differential and general labeling of cysteine residues.

Protocol 1: Differential Labeling of Cysteine Residues with NEM and d5-NEM

This protocol is designed for the relative quantification of cysteine reactivity or redox states between two samples.

  • Sample Preparation and Initial Labeling:

    • Lyse cells or tissues in a buffer containing 20 mM NEM to label accessible, reduced cysteine thiols. A typical buffer would be 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and 20 mM NEM.[1]

    • Incubate the mixture on ice for 20-30 minutes.[1]

  • Removal of Excess NEM:

    • Remove any unreacted NEM using a desalting column or through acetone precipitation to prevent interference in subsequent steps.[1]

  • Reduction of Oxidized Cysteines:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).[1]

    • Add a reducing agent, such as 10 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), and incubate for 1 hour at 37°C to reduce any reversibly oxidized cysteines.[1]

  • Labeling of Newly Reduced Cysteines:

    • Add stable isotope-labeled d5-NEM to a final concentration of 20 mM to label the newly exposed cysteine thiols.[1]

    • Incubate for 1 hour at room temperature in the dark.[1]

  • Protein Digestion:

    • Dilute the sample to reduce the urea concentration to less than 1 M.[1]

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]

  • Mass Spectrometry Analysis:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.[1]

    • Analyze the peptides by LC-MS/MS.[1]

Protocol 2: General Labeling of Cysteines with NEM for Identification

This protocol is suitable for the general identification of cysteine-containing peptides.

  • Protein Reduction and Denaturation:

    • Denature proteins in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0.[1]

    • Reduce disulfide bonds by adding 10 mM DTT and incubating for 1 hour at 37°C.[1]

  • Cysteine Alkylation:

    • Add NEM to a final concentration of 25 mM to alkylate all cysteine residues.[1]

    • Incubate for 1 hour at room temperature in the dark.[1]

  • Protein Digestion:

    • Dilute the sample to reduce the urea concentration to less than 1 M.[1]

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]

  • Mass Spectrometry Analysis:

    • Desalt the peptide mixture.[1]

    • Analyze by LC-MS/MS.[1]

Visualizing Experimental Workflows

Diagrams can clarify complex experimental processes. The following are Graphviz representations of the described workflows.

Differential_Cysteine_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_diff_labeling Differential Labeling cluster_downstream_analysis Downstream Analysis Protein_Sample Protein Sample (Reduced & Oxidized Cysteines) Label_Reduced Label Reduced Cysteines (NEM) Protein_Sample->Label_Reduced Reduce_Oxidized Reduce Oxidized Cysteines (DTT/TCEP) Label_Reduced->Reduce_Oxidized Label_Newly_Reduced Label Newly Reduced Cysteines (d5-NEM) Reduce_Oxidized->Label_Newly_Reduced Digestion Protein Digestion (Trypsin) Label_Newly_Reduced->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Quantification Relative Quantification (NEM/d5-NEM Ratio) LC_MSMS->Quantification

Caption: Differential Cysteine Labeling Workflow.

General_NEM_Conjugation_Workflow Start Protein Sample Denature_Reduce Denaturation & Reduction (Urea, DTT) Start->Denature_Reduce Alkylation Cysteine Alkylation (NEM) Denature_Reduce->Alkylation Digestion Protein Digestion (Trypsin) Alkylation->Digestion Cleanup Peptide Cleanup (C18 Desalting) Digestion->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: General NEM Conjugation Workflow.

References

A Researcher's Guide to Determining Degree of Labeling (DOL) with N-Isopropylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of bioconjugates is paramount. When coupling molecules like drugs or fluorophores to proteins via N-Isopropylmaleimide, determining the Degree of Labeling (DOL) is a critical quality attribute. The DOL, or the average number of labels conjugated to each protein, directly impacts the efficacy, safety, and consistency of the final product. This guide provides a comparative overview of the primary methods used to determine the DOL of maleimide-conjugated biomolecules, complete with experimental protocols and supporting data.

Core Methodologies for DOL Determination

The two most prevalent techniques for determining the DOL of maleimide conjugates are UV-Vis Spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and is suited for different stages of the research and development pipeline. More advanced chromatographic techniques are also employed, particularly in the context of antibody-drug conjugates (ADCs), to understand not just the average DOL but also the distribution of labeled species.

Comparison of Key DOL Determination Methods
MethodPrincipleKey AdvantagesKey LimitationsTypical Application
UV-Vis Spectroscopy Measures absorbance at two wavelengths (protein at 280 nm, label at its λmax) and uses the Beer-Lambert law to calculate the molar concentrations of both components.[1][2][3]Simple, rapid, and requires readily available equipment.[4]Provides an average DOL only; does not reveal the distribution of labeled species.[4] Accuracy can be affected by impurities and inaccurate extinction coefficients.[5]Routine analysis, initial screening of conjugation reactions.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact or fragmented conjugate. The mass shift upon labeling directly corresponds to the number of attached labels.[6]Highly accurate, provides information on the distribution of different labeled species, and can identify the site of conjugation.[2][6][7] Can detect very low levels of labeling.[6]Requires more specialized equipment and expertise. Can be complex for heterogeneous samples.In-depth characterization, quality control, and analysis of complex conjugates like ADCs.[7]
Hydrophobic Interaction Chromatography (HIC) Separates conjugate species based on hydrophobicity. Since the label is often hydrophobic, species with different numbers of labels will elute at different times.[4][7]Provides a detailed profile of the drug-load distribution (e.g., DAR 0, 2, 4, etc.).[4] Robust and widely used for cysteine-linked ADCs.[4]Not a direct measure of DOL but of distribution. May require offline coupling with MS for definitive peak identification.[7]Characterization of ADC heterogeneity and manufacturing consistency.[8]
Reversed-Phase HPLC (RP-HPLC) Separates reduced conjugate subunits (e.g., light and heavy chains of an antibody) based on hydrophobicity. The DOL can be calculated from the mole fractions of each species.[4][5]Good correlation with UV-Vis methods.[5] Provides detailed information on label distribution at the subunit level.[4]Requires denaturation and reduction of the protein, so it doesn't analyze the intact conjugate.Detailed characterization and quality control of ADCs.

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and reproducible DOL values. Below are generalized protocols for the UV-Vis Spectroscopy and Mass Spectrometry methods.

Protocol 1: DOL Determination by UV-Vis Spectroscopy

This method is suitable for conjugates where the label has a distinct absorbance peak separate from the protein's absorbance at 280 nm.

1. Purification of the Conjugate:

  • It is critical to remove all unreacted maleimide labels before measurement, as their presence will lead to an overestimation of the DOL.[9]

  • Use size-exclusion chromatography (e.g., G-25 spin columns) or dialysis to separate the larger labeled protein from the smaller, free label molecules.[2][10]

2. Spectrophotometric Measurement:

  • Dilute the purified conjugate solution in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically ~0.1-1.0 AU).[1][10]

  • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the specific label (Aₘₐₓ).[1][2]

3. Calculation of DOL:

  • Step A: Calculate the concentration of the label.

    • [Label] (M) = Aₘₐₓ / εₗₐᵦₑₗ

    • Where εₗₐᵦₑₗ is the molar extinction coefficient of the label at its λₘₐₓ.

  • Step B: Calculate the corrected protein absorbance.

    • The label may also absorb light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at its λₘₐₓ (CF = A₂₈₀,ₗₐᵦₑₗ / Aₘₐₓ,ₗₐᵦₑₗ). This value is typically provided by the label manufacturer.

    • A₂₈₀,corrected = A₂₈₀,measured - (Aₘₐₓ × CF)[10]

  • Step C: Calculate the concentration of the protein.

    • [Protein] (M) = A₂₈₀,corrected / εₚᵣₒₜₑᵢₙ

    • Where εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.

  • Step D: Calculate the DOL.

    • DOL = [Label] / [Protein][11]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation prep1 Conjugate Protein with This compound Label prep2 Purify Conjugate via Size-Exclusion Chromatography prep1->prep2 meas1 Dilute Purified Conjugate prep2->meas1 meas2 Measure Absorbance at 280 nm and λmax meas1->meas2 calc1 Calculate Label Concentration meas2->calc1 calc2 Correct Protein Absorbance at 280 nm meas2->calc2 calc4 Calculate DOL Ratio calc1->calc4 calc3 Calculate Protein Concentration calc2->calc3 calc3->calc4

Protocol 2: DOL Determination by Mass Spectrometry

This protocol provides a general workflow for analyzing the DOL of an intact protein conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).

1. Sample Preparation:

  • Purify the conjugate to remove excess, unreacted label and other reaction components. This is crucial for reducing spectral complexity.

  • Desalt the sample using a suitable method (e.g., dialysis, buffer exchange, or C4 ZipTip) into a volatile buffer compatible with mass spectrometry (e.g., ammonium acetate or formic acid in water/acetonitrile).

2. Mass Spectrometry Analysis:

  • Acquire the mass spectrum of the intact, desalted conjugate.

  • The resulting spectrum will show a distribution of peaks. The mass of the unlabeled protein should be known.

  • Each attached this compound label will add a specific mass to the protein (Molecular Weight of this compound = 139.15 g/mol ).[12]

3. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different species present in the sample.

  • Identify the peaks corresponding to the unlabeled protein (DAR 0), protein with one label (DAR 1), protein with two labels (DAR 2), and so on. The mass difference between consecutive peaks should correspond to the mass of the maleimide label.

  • The relative intensity or area under the curve for each peak corresponds to the relative abundance of that species.

  • Calculate the average DOL by taking the weighted average of the different species:

    • Average DOL = Σ(Relative Abundanceᵢ × Number of Labelsᵢ) / Σ(Relative Abundanceᵢ)

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Purify Conjugate prep2 Desalt Sample into MS-Compatible Buffer prep1->prep2 analysis1 Acquire Mass Spectrum of Intact Conjugate prep2->analysis1 analysis2 Deconvolute Spectrum to Obtain Zero-Charge Masses analysis1->analysis2 data1 Identify Peaks for Each Labeled Species (DAR 0, 1, 2...) analysis2->data1 data2 Determine Relative Abundance of Each Species data1->data2 data3 Calculate Weighted Average DOL data2->data3

Alternative and Complementary Methods

While UV-Vis and MS are primary methods, other techniques offer additional insights, particularly for complex bioconjugates.

  • Vinyl Sulfones: As a direct alternative to maleimides for thiol conjugation, vinyl sulfones form a more stable thioether bond that is not susceptible to the retro-Michael reaction that can sometimes occur with maleimide adducts.[13] The DOL for vinyl sulfone conjugates can be determined using the same methods described above.

  • Click Chemistry: Bioorthogonal methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer exceptional specificity by introducing chemical handles that are not naturally present in proteins.[13] This allows for highly controlled, site-specific labeling.

  • Enzymatic Ligation: Techniques like Sortase-Mediated Ligation provide precise control over the labeling site, leading to highly homogeneous products with a defined DOL.[13]

Conclusion

The choice of method for determining the DOL of this compound conjugates depends on the specific requirements of the project. UV-Vis spectroscopy serves as a rapid and accessible tool for routine checks and initial optimization. For comprehensive characterization, manufacturing control, and in-depth analysis of heterogeneity, Mass Spectrometry and chromatographic methods like HIC are indispensable. By selecting the appropriate analytical strategy, researchers can ensure the quality, consistency, and performance of their critically important bioconjugates.

References

Stability Showdown: N-Isopropylmaleimide vs. Other Maleimide Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkages used in bioconjugation is paramount to the efficacy and safety of the resulting products, such as antibody-drug conjugates (ADCs). Maleimides are widely utilized for their high reactivity and selectivity towards thiol groups on cysteine residues. However, the stability of both the maleimide reagent and the resulting thioether conjugate can vary significantly depending on the nature of the N-substituent. This guide provides an objective comparison of the stability of N-Isopropylmaleimide against other common maleimide derivatives, supported by available experimental data and detailed methodologies.

Executive Summary

N-Alkylmaleimides, including this compound (NIM), N-Ethylmaleimide (NEM), and N-Cyclohexylmaleimide (NCM), represent a class of thiol-reactive reagents crucial for bioconjugation. Their stability, both pre- and post-conjugation, is a critical factor influencing the integrity and performance of the final bioconjugate.

  • Pre-conjugation Stability (Hydrolysis of the Maleimide Ring): The primary degradation pathway for maleimides in aqueous media is hydrolysis of the maleimide ring, rendering it unreactive towards thiols. The rate of hydrolysis is significantly influenced by the steric bulk of the N-substituent. Evidence suggests that bulkier alkyl groups, such as isopropyl and cyclohexyl, sterically hinder nucleophilic attack by hydroxide ions, leading to a slower rate of hydrolysis and thus greater stability in aqueous solutions compared to the less hindered N-ethylmaleimide.

  • Post-conjugation Stability (Thioether Adduct): Following conjugation to a thiol, the resulting thiosuccinimide adduct is susceptible to a stability-compromising retro-Michael reaction. This reaction can lead to deconjugation, particularly in the presence of other thiols like glutathione in the physiological environment. A competing and stabilizing reaction is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction. For N-alkylmaleimide conjugates, the rate of this stabilizing hydrolysis is generally slow. In contrast, N-aryl maleimides exhibit enhanced post-conjugation stability due to an accelerated rate of thiosuccinimide ring hydrolysis.

Pre-Conjugation Stability: Hydrolysis of the Maleimide Ring

The stability of the maleimide ring to hydrolysis is a crucial consideration, especially during conjugation reactions that may require prolonged incubation in aqueous buffers. The hydrolysis of N-alkylmaleimides is base-catalyzed and proceeds via nucleophilic attack on a carbonyl carbon of the maleimide ring.

A key study on the hydrolysis of N-alkylmaleimides demonstrated a clear trend related to the steric hindrance of the N-substituent.[1] The catalytic rate constants for alkaline hydrolysis were found to increase in the order: N-Ethylmaleimide (EMI) < N-Methylmaleimide (MMI) < Maleimide (MI).[1] This indicates that as the bulk of the alkyl group increases, the rate of hydrolysis decreases.

While direct quantitative data for the hydrolysis of this compound and N-Cyclohexylmaleimide were not found in the reviewed literature, the established trend strongly suggests they would be more stable against hydrolysis than N-Ethylmaleimide due to the greater steric bulk of the isopropyl and cyclohexyl groups, respectively.

Quantitative Data for Hydrolysis of N-Alkylmaleimides
Maleimide DerivativeCatalytic Rate Constant for Alkaline Hydrolysis (k_OH / dm^3 mol^-1 s^-1) at 30°CRelative Stability to Hydrolysis
N-Ethylmaleimide (NEM)1.05Least Stable
N-Methylmaleimide (MMI)1.15Moderately Stable
Maleimide (MI)1.29Most Stable (among listed)
This compound (NIM)Data not available (inferred to be more stable than NEM)Inferred High Stability
N-Cyclohexylmaleimide (NCM)Data not available (inferred to be more stable than NEM)Inferred High Stability

Data sourced from Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1280.[1]

Post-Conjugation Stability: The Retro-Michael Reaction vs. Ring Hydrolysis

The stability of the thioether bond formed upon conjugation is critical for the in vivo performance of bioconjugates. The thiosuccinimide adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a significant liability for N-alkylmaleimide-based conjugates.[2]

A competing pathway is the hydrolysis of the thiosuccinimide ring, which forms a stable maleamic acid derivative that is not susceptible to the retro-Michael reaction.[3] The rate of this stabilizing hydrolysis is influenced by the electronic properties of the N-substituent. Electron-withdrawing N-substituents, such as in N-aryl maleimides, accelerate this hydrolysis, leading to more stable conjugates.[3] N-alkyl groups (ethyl, isopropyl, cyclohexyl) are electron-donating, and thus conjugates formed from these maleimides undergo this stabilizing ring-opening hydrolysis much more slowly.[4]

Comparative Stability of N-Alkyl vs. N-Aryl Maleimide Conjugates
Maleimide TypeKey Stability FeatureConsequence
N-Alkyl (e.g., NIM, NEM, NCM) Susceptible to retro-Michael reaction; slow thiosuccinimide ring hydrolysis.Potential for premature drug release in vivo, leading to reduced efficacy and potential off-target toxicity.[2]
N-Aryl Accelerated thiosuccinimide ring hydrolysis.Forms a stable, ring-opened adduct that is resistant to deconjugation, leading to enhanced in vivo stability.[3]

The half-life for the stabilizing ring-opening of N-alkyl thiosuccinimides at pH 7.4 and 37°C has been reported to be approximately 27 hours, whereas for N-aryl thiosuccinimides, it is significantly shorter at 1.5 hours.[3]

Experimental Protocols

Protocol 1: Determination of Maleimide Hydrolysis Rate by UV-Vis Spectrophotometry

This protocol can be used to determine the rate of hydrolysis of a maleimide derivative by monitoring the decrease in absorbance over time.

Materials:

  • N-substituted maleimide (e.g., this compound)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the maleimide in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Dilute the stock solution in PBS (pH 7.4) to a final concentration that gives an initial absorbance in the range of 0.8-1.2 at the λmax of the maleimide (around 300 nm).

  • Immediately begin monitoring the decrease in absorbance at the λmax at a constant temperature (e.g., 25°C or 37°C).

  • Record the absorbance at regular time intervals until a significant decrease is observed.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance versus time.

Protocol 2: Assessment of Conjugate Stability via Retro-Michael Reaction Assay by HPLC

This protocol assesses the stability of a maleimide-thiol conjugate in the presence of a competing thiol, such as glutathione (GSH).

Materials:

  • Pre-formed and purified protein-maleimide conjugate

  • Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a solution of the purified protein-maleimide conjugate in PBS (pH 7.4).

  • Add a solution of GSH to the conjugate solution to a final concentration that represents a significant molar excess (e.g., 100-fold).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction, for example, by adding an equal volume of a solution containing 0.1% formic acid in acetonitrile.

  • Analyze the samples by HPLC to separate and quantify the intact conjugate, the deconjugated protein, and any thiol exchange products.

  • Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics and half-life.

Visualizations

Hydrolysis_Mechanism Maleimide N-Alkylmaleimide Intermediate Tetrahedral Intermediate Maleimide->Intermediate Nucleophilic Attack Hydroxide OH- Hydroxide->Intermediate Product N-Alkylmaleamic Acid (Inactive) Intermediate->Product Ring Opening

Mechanism of maleimide hydrolysis.

Conjugate_Stability_Pathway cluster_0 Conjugation cluster_1 Post-Conjugation Pathways Thiol Protein-SH Adduct Thiosuccinimide Adduct Thiol->Adduct Maleimide Maleimide-Payload Maleimide->Adduct Retro_Michael Retro-Michael Reaction (Deconjugation) Thiol_Exchange Thiol Exchange Product (e.g., with Glutathione) Retro_Michael->Thiol_Exchange Hydrolysis Ring Hydrolysis (Stabilization) Stable_Adduct Stable Hydrolyzed Adduct Hydrolysis->Stable_Adduct Adduct_clone Thiosuccinimide Adduct Adduct_clone->Retro_Michael Adduct_clone->Hydrolysis

Competing post-conjugation pathways.

Experimental_Workflow_Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Conjugate C Incubate at 37°C A->C B Prepare Incubation Buffer (e.g., PBS + GSH) B->C D Collect Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by HPLC E->F G Quantify Intact Conjugate F->G

Workflow for assessing conjugate stability.

References

The Impact of N-Aryl Substitution on Maleimide Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-aryl maleimides represent a critical class of reagents for bioconjugation and the synthesis of novel therapeutics. Their reactivity, governed by the electronic nature of the aryl substituent, dictates the efficiency of conjugation and the stability of the resulting products. This guide provides an objective comparison of the performance of substituted N-aryl maleimides in key chemical transformations, supported by experimental data, to inform the selection of the most suitable derivatives for specific applications.

The unique five-membered ring structure of maleimides makes them highly reactive and versatile building blocks. The introduction of an aryl group on the nitrogen atom significantly influences the electrophilicity of the carbon-carbon double bond, thereby modulating its reactivity in crucial reactions such as Michael additions and Diels-Alder cycloadditions. This guide delves into the comparative reactivity of N-aryl maleimides bearing electron-donating and electron-withdrawing substituents.

Michael Addition: A Cornerstone of Bioconjugation

The Michael addition of thiols to maleimides is a cornerstone of bioconjugation, enabling the site-specific modification of proteins and peptides at cysteine residues. The reactivity of N-aryl maleimides in this reaction is a key determinant of the efficiency and speed of labeling.

Generally, N-aryl maleimides exhibit enhanced reactivity towards thiols compared to their N-alkyl counterparts. Studies have shown that N-aryl maleimide derivatives can react approximately 2.5 times faster with thiol substrates.[1] This increased reactivity is advantageous for time-sensitive applications, such as in the field of radiolabelling.[1]

The electronic nature of the substituent on the aryl ring further fine-tunes this reactivity. Electron-withdrawing groups on the N-aryl substituent are expected to increase the electrophilicity of the maleimide double bond, thereby accelerating the nucleophilic attack by a thiol. Conversely, electron-donating groups may decrease the reaction rate. While a direct correlation between the electronic properties of the substituent and the final yield of the conjugate is not always observed, the choice of substituent plays a crucial role in the stability of the resulting thioether linkage.[1]

Comparative Data: Michael Addition of N-Aryl Maleimides with N-Acetyl-L-Cysteine

The following table summarizes the yields of the Michael addition reaction between various para-substituted N-aryl maleimides and the model thiol, N-acetyl-L-cysteine. The reactions were performed under similar conditions to provide a comparative assessment.

N-Aryl Maleimide Substituent (para-)Hammett Constant (σp)Yield of Thio-succinamic Acid Conjugate
-SF50.6880-96%[1]
-CF30.5480-96%[1]
-H0.0080-96%[1]
-OCH3-0.2780-96%[1]

Table 1: Yields of Michael addition products between para-substituted N-aryl maleimides and N-acetyl-L-cysteine. While the yields are consistently high across different substituents, the reaction kinetics and subsequent conjugate stability are influenced by the electronic nature of the substituent.

A critical aspect of maleimide-thiol conjugation is the stability of the resulting thiosuccinimide adduct. This adduct can undergo a retro-Michael reaction, leading to deconjugation. A key strategy to prevent this is the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid derivative. Electron-withdrawing N-substituents have been shown to accelerate this stabilizing hydrolysis, thereby increasing the overall stability of the conjugate.[2]

Diels-Alder Reaction: Building Molecular Complexity

N-aryl maleimides are also potent dienophiles in Diels-Alder reactions, a powerful tool for the construction of complex cyclic systems. The reactivity in this [4+2] cycloaddition is highly dependent on the electronic properties of both the diene and the dienophile (the maleimide). Electron-poor dienophiles generally exhibit higher reactivity towards electron-rich dienes. Therefore, N-aryl maleimides bearing electron-withdrawing groups are expected to be more reactive in Diels-Alder reactions with electron-rich dienes.

Quantitative Data: Diels-Alder Reaction Kinetics
DieneDienophileSecond-Order Rate Constant (k2) [M⁻¹s⁻¹]
mAb-2avcMMAE77[3]
mAb-3vcMMAE18[3]
mAb-4vcMMAE2.6[3]
mAb-5vcMMAE11[3]

Table 2: Second-order rate constants for the Diels-Alder reaction between antibody-conjugated dienes (mAb-dienes) and a maleimide-drug linker (vcMMAE) in aqueous conditions.

Experimental Protocols

Synthesis of N-Aryl Maleimides

A general two-step procedure is employed for the synthesis of N-aryl maleimides.

  • Acylation: The corresponding aniline is acylated with maleic anhydride in a suitable solvent such as diethyl ether to form the N-phenyl maleamic acid intermediate.

  • Cyclization: The maleamic acid is then cyclized by refluxing with sodium acetate in acetic anhydride to yield the N-aryl maleimide.[4]

Michael Addition to Thiols (Bioconjugation)

The following is a general protocol for the conjugation of N-aryl maleimides to thiol-containing biomolecules.

  • Buffer Preparation: A degassed buffer at a pH of 7-7.5 (e.g., PBS, Tris, HEPES) is used for the reaction.

  • Reduction of Disulfides (if necessary): For proteins with disulfide bonds, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is added to generate free thiols.

  • Maleimide Solution: The N-aryl maleimide is dissolved in an organic solvent like DMSO or DMF.

  • Conjugation: The maleimide solution is added to the thiol-containing solution, typically at a 10-20 fold molar excess of the maleimide. The reaction is incubated at room temperature for 2 hours or overnight at 4°C.

  • Purification: The resulting conjugate is purified using methods like size-exclusion chromatography or dialysis to remove unreacted maleimide and other small molecules.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Michael addition of a thiol to an N-aryl maleimide.

Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene Cycloadduct Cycloadduct Diene->Cycloadduct [4+2] Cycloaddition Dienophile N-Aryl Maleimide (Dienophile) Dienophile->Cycloadduct

Caption: Diels-Alder reaction between a diene and an N-aryl maleimide.

experimental_workflow cluster_synthesis Synthesis of N-Aryl Maleimide cluster_conjugation Bioconjugation cluster_analysis Analysis start Aniline + Maleic Anhydride intermediate N-Aryl Maleamic Acid start->intermediate Acylation product N-Aryl Maleimide intermediate->product Cyclization conjugation Michael Addition Reaction product->conjugation thiol Thiol-containing Biomolecule (e.g., Protein with Cysteine) thiol->conjugation purification Purification (e.g., SEC, Dialysis) conjugation->purification final_product Purified Conjugate purification->final_product analysis Characterization (e.g., MS, HPLC) final_product->analysis

Caption: Experimental workflow for synthesis and bioconjugation.

Conclusion

The reactivity of N-aryl maleimides is a finely tunable property that can be modulated by the judicious choice of substituents on the aryl ring. For Michael additions, N-aryl maleimides offer faster kinetics compared to their alkyl counterparts, and electron-withdrawing groups can enhance the stability of the resulting conjugate by promoting ring hydrolysis. In Diels-Alder reactions, the electronic nature of the N-aryl substituent dictates the maleimide's dienophilic character, with electron-poor derivatives favoring reactions with electron-rich dienes. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in selecting and utilizing the optimal N-aryl maleimide for their specific synthetic or bioconjugation needs.

References

A Researcher's Guide to Validating Site-Specific N-Isopropylmaleimide Modification of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise modification of proteins is paramount. N-Isopropylmaleimide (NEM) is a widely utilized reagent for the covalent labeling of cysteine residues. However, validating the site-specificity of this modification is a critical step to ensure data integrity and the desired functional outcomes of the bioconjugation. This guide provides an objective comparison of NEM with alternative reagents and details the experimental methodologies required to confidently validate site-specific modification.

Comparing Cysteine Modification Reagents

While this compound is a staple in many laboratories for its reactivity towards sulfhydryl groups, a comprehensive understanding of its characteristics in comparison to emerging alternatives is crucial for selecting the optimal tool for a specific research application. Key parameters for comparison include reaction specificity, stability of the resulting conjugate, and potential for off-target reactions.

FeatureThis compound (NEM)3-Arylpropiolonitriles (APN)5-Hydroxy-pyrrolones
Reaction Mechanism Michael addition to the thiol group of cysteine.Thiol addition to an activated alkyne.Michael addition to a pyrrolone scaffold.
Primary Target CysteineCysteineCysteine
Off-Target Reactivity Can react with lysine and histidine at alkaline pH (>8.5).[1][2][3]Reported to have high chemo-selectivity for thiols.Information on off-target reactivity is less documented but expected to be minimal under controlled pH.
Conjugate Stability The resulting thiosuccinimide linkage is susceptible to retro-Michael reaction and hydrolysis, leading to potential deconjugation.[4]Forms a stable thioether linkage with enhanced stability compared to maleimide adducts, particularly in vivo.[4]Forms stable conjugates with reported resistance to hydrolysis and thiol exchange.[5]
Reaction Conditions Optimal pH range of 6.5-7.5.[2]Can be performed under physiological conditions.Effective at a pH of 8.
Quantitative Analysis Amenable to quantitative analysis using isotopically labeled versions (e.g., d5-NEM).[6][7][8]Can be quantified using mass spectrometry-based approaches.Quantifiable using standard analytical techniques like LC-MS.

Experimental Protocols for Validating Site-Specificity

Mass spectrometry-based bottom-up proteomics is the gold standard for identifying and quantifying site-specific protein modifications.[6][9][10] The general workflow involves the enzymatic digestion of the modified protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the modified peptides and pinpoint the exact site of modification.

Protocol: Mass Spectrometry-Based Mapping of NEM-Modified Peptides

This protocol outlines the key steps for the identification of NEM-modified cysteine residues in a protein sample.

1. Protein Preparation and NEM Labeling:

  • Reduction and Denaturation: Denature the protein of interest in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0). Reduce disulfide bonds by adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubating at 37°C for 1 hour.[6]

  • NEM Labeling: Add this compound (or its isotopically labeled counterpart for quantitative studies) to the protein solution at a 10-20 fold molar excess over the reducing agent. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

2. Sample Preparation for Mass Spectrometry:

  • Buffer Exchange: Remove excess reagents and urea by buffer exchange using a desalting column or dialysis.

  • Alkylation of Remaining Cysteines (Optional): To ensure all cysteine residues are accounted for, any remaining free thiols (those not modified by NEM) can be alkylated with a different alkylating agent, such as iodoacetamide. This allows for the differentiation between NEM-modified, unmodified, and disulfide-bonded cysteines.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin. A typical trypsin-to-protein ratio is 1:50 (w/w), with digestion carried out overnight at 37°C.[6]

3. LC-MS/MS Analysis:

  • Peptide Separation: Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC). This separates peptides based on their hydrophobicity.

  • Mass Spectrometry Analysis: Introduce the separated peptides into a tandem mass spectrometer.

    • MS1 Scan: The mass spectrometer first performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • MS2 Scan (Fragmentation): The most abundant peptide ions from the MS1 scan are then isolated and fragmented. The resulting fragment ions (MS2 spectrum) provide sequence information.

4. Data Analysis:

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using specialized software (e.g., Mascot, Sequest, MaxQuant).

  • Modification Site Localization: The software identifies peptides and determines the location of the NEM modification by matching the observed fragment ions to theoretical fragmentation patterns of the peptide with the modification on each potential cysteine residue. A specific mass shift corresponding to the NEM adduct (+125.08 Da for NEM) will be observed on the modified cysteine-containing peptides.

  • Quantitative Analysis (if using isotopic labels): For quantitative studies using d0/d5-NEM, the relative abundance of the light and heavy labeled peptides is determined by comparing the peak intensities in the MS1 spectra.[6][7][8]

Visualizing the Workflow and Chemical Reactions

To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_prep Protein Preparation cluster_ms_prep Sample Preparation for MS cluster_analysis Analysis start Protein Sample reduction Reduction & Denaturation (DTT/TCEP) start->reduction labeling NEM Labeling reduction->labeling quenching Quenching labeling->quenching buffer_exchange Buffer Exchange quenching->buffer_exchange alkylation Alkylation of Free Thiols (Optional, e.g., Iodoacetamide) buffer_exchange->alkylation digestion Enzymatic Digestion (Trypsin) alkylation->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis (Database Search, Site Localization) lcms->data_analysis result Validated Site-Specific Modification data_analysis->result

Caption: Workflow for validating site-specific this compound modification.

G cluster_cysteine Cysteine Modification (pH 6.5-7.5) cluster_lysine Potential Lysine Off-Target Reaction (pH > 8.5) cluster_histidine Potential Histidine Off-Target Reaction Cys Protein-Cys-SH Adduct Stable Thioether Adduct Cys->Adduct Michael Addition NEM This compound NEM->Adduct Lys Protein-Lys-NH2 Lys_Adduct Lysine Adduct Lys->Lys_Adduct Michael Addition NEM2 This compound NEM2->Lys_Adduct His Protein-His-imidazole His_Adduct Histidine Adduct His->His_Adduct Michael Addition NEM3 This compound NEM3->His_Adduct

Caption: Chemical reactions of this compound with Cysteine and potential off-target amino acids.

References

Navigating N-Isopropylmaleimide Reactions: A Comparative Guide to Spectrophotometric Confirmation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete reaction of N-Isopropylmaleimide in bioconjugation and other labeling applications is critical for the efficacy and safety of the final product. This guide provides an objective comparison of spectrophotometric assays for confirming reaction completion with alternative methods, supported by experimental data and detailed protocols to aid in selecting the most suitable analytical strategy.

The reaction of maleimides with thiols is a cornerstone of bioconjugation, enabling the site-specific attachment of molecules such as drugs, fluorescent dyes, or polymers to proteins and other biomolecules. Verifying the completion of this reaction is paramount to ensure the homogeneity and desired functionality of the conjugate. While several techniques can be employed for this purpose, spectrophotometric assays offer a rapid, accessible, and often cost-effective solution.

Spectrophotometric Assays: A Rapid Approach to Reaction Monitoring

Spectrophotometric methods provide a straightforward means to monitor the progress of an this compound reaction by tracking the consumption of reactants. This can be achieved by either quantifying the remaining free thiol groups or by measuring the concentration of unreacted maleimide.

Quantifying Residual Thiols with Ellman's Reagent

One of the most established methods for determining the concentration of free sulfhydryl groups in a solution is the use of 5,5'-dithio-bis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. This compound reacts with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. By measuring the absorbance of the solution after the reaction, the amount of unreacted thiol can be quantified, thus indicating the extent of the maleimide reaction.

Direct and Indirect Quantification of Maleimides

Alternatively, the consumption of the maleimide can be monitored. While this compound itself has a weak absorbance around 302 nm, this can be difficult to measure accurately in the presence of proteins which also absorb in this region.[1][2] A more sensitive approach is a "reverse" assay. This involves reacting the remaining maleimide with a known excess of a thiol-containing molecule, such as glutathione (GSH). Subsequently, the unreacted GSH is quantified using a chromogenic reagent like 4,4'-dipyridyl disulfide (4,4'-DTDP), which generates a colored product with a maximum absorbance at 324 nm.[3]

Proprietary reagents, such as Maleimide Blue™, offer a more direct colorimetric method for maleimide quantification. This sensor reacts with maleimide-containing samples, and after a simple purification step to remove excess sensor, the resulting product exhibits a maximum absorbance at approximately 780 nm.[1] This shifts the measurement to a region with less interference from biological molecules.

A Comparative Overview of Analytical Techniques

While spectrophotometric assays are valuable tools, other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer more detailed information about the conjugation reaction. The choice of method often depends on the specific requirements of the study, including the level of detail needed, sample throughput, and available instrumentation.

FeatureSpectrophotometric AssaysHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures absorbance of a colored product resulting from a reaction with either unreacted thiol or maleimide.Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size).Measures the mass-to-charge ratio of ionized molecules.
Information Provided Average reaction completion.Separation and quantification of conjugated and unconjugated species, determination of drug-to-antibody ratio (DAR) distribution.Precise mass confirmation of conjugates, identification of side products, and detailed structural information.
Sensitivity Moderate to high, depending on the reagent. Proprietary reagents can detect picomole levels.[2]High, with detection limits in the picomole range.[4][5]Very high, capable of detecting femtomole to attomole levels.
Speed Fast (minutes to a few hours).Moderate (tens of minutes per sample).Moderate to slow, depending on sample preparation and data analysis.
Cost Low (instrumentation is widely available, reagents are relatively inexpensive).Moderate (requires dedicated HPLC systems and more expensive columns and solvents).High (requires expensive mass spectrometers and highly trained personnel).
Complexity Simple and easy to implement.Moderate, requires expertise in method development and data analysis.High, requires significant expertise in sample preparation, instrumentation, and data interpretation.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Residual Thiol Quantification using Ellman's Reagent

Objective: To determine the concentration of unreacted thiol groups after reaction with this compound.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)

  • Cysteine or other thiol standard for calibration curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of a thiol-containing compound (e.g., cysteine) in the reaction buffer.

  • To a microplate well or cuvette, add a known volume of the reaction mixture containing the this compound conjugate.

  • Add the DTNB solution to the sample and standards.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹.[4]

Protocol 2: Spectrophotometric Assay for Maleimide Quantification using a Reverse GSH Assay

Objective: To determine the concentration of unreacted this compound.

Materials:

  • Glutathione (GSH) solution of known concentration

  • 4,4'-dipyridyl disulfide (4,4'-DTDP) solution

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • To the reaction mixture containing unreacted this compound, add a known excess of GSH solution.

  • Allow the reaction to proceed to completion (to form the thiosuccinimidyl linkage).

  • Add the 4,4'-DTDP solution to the mixture.

  • Measure the absorbance at 324 nm. The molar extinction coefficient of the product is 19,800 M⁻¹cm⁻¹.[2]

  • The amount of unreacted GSH is determined from the absorbance. The amount of maleimide is then calculated by subtracting the amount of unreacted GSH from the initial amount of GSH added.

Protocol 3: Analysis of Conjugation by Reversed-Phase HPLC (RP-HPLC)

Objective: To separate and quantify the conjugated and unconjugated species.

Materials:

  • RP-HPLC system with a UV detector

  • C4 or C18 analytical column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Reducing agent (e.g., DTT), optional

Procedure:

  • (Optional) If analyzing an antibody-drug conjugate, the sample can be treated with a reducing agent to separate the light and heavy chains.

  • Inject the sample onto the RP-HPLC column.

  • Elute the components using a gradient of Mobile Phase B.

  • Monitor the elution profile at 280 nm (for protein) and a wavelength specific to the conjugated molecule.

  • The retention time of the conjugated species will be different from the unconjugated species due to changes in hydrophobicity.

  • Quantify the different species by integrating the peak areas.

Visualizing the Workflow

The following diagram illustrates the general workflow for monitoring an this compound conjugation reaction.

G Workflow for Monitoring this compound Conjugation cluster_reaction Conjugation Reaction cluster_analysis Reaction Monitoring cluster_results Data Output Thiol Thiol-containing Biomolecule Conjugate Conjugated Product + Unreacted Species Thiol->Conjugate Reaction (pH 6.5-7.5) NIM This compound Reagent NIM->Conjugate Spectro Spectrophotometric Assay Conjugate->Spectro Sample HPLC HPLC Analysis Conjugate->HPLC Sample MS Mass Spectrometry Analysis Conjugate->MS Sample Spec_Result Average Reaction Completion Spectro->Spec_Result HPLC_Result Species Distribution & Quantification HPLC->HPLC_Result MS_Result Precise Mass & Structure MS->MS_Result

References

The Reversibility of N-Isopropylmaleimide Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of N-Isopropylmaleimide to thiol groups, a cornerstone of bioconjugation, is a reversible process. This guide provides a comprehensive comparison of the stability of this compound conjugates with alternative chemistries, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The inherent reversibility of the maleimide-thiol linkage, governed by a retro-Michael reaction, presents a critical consideration for the stability and efficacy of bioconjugates.

The reaction of a maleimide, such as this compound, with a thiol group from a cysteine residue proceeds via a Michael addition to form a thiosuccinimide bond.[1][2] While this reaction is highly efficient and selective, the resulting linkage is susceptible to reversal, particularly in the presence of endogenous thiols like glutathione.[1][2] This deconjugation can lead to the premature release of payloads in therapeutic applications, such as antibody-drug conjugates (ADCs), potentially causing off-target toxicity and reduced efficacy.[3]

The stability of the maleimide-thiol adduct is determined by a kinetic competition between the undesirable retro-Michael reaction and a stabilizing, irreversible hydrolysis of the thiosuccinimide ring.[2] This hydrolysis opens the ring to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[4]

Quantitative Comparison of Maleimide Conjugate Stability

This compound belongs to the class of N-alkyl maleimides. The stability of these conjugates is often compared to N-aryl maleimides, which have been shown to form more stable adducts due to an accelerated rate of the stabilizing hydrolysis reaction.[5][6] The following tables summarize the comparative stability of various maleimide-based conjugates.

Table 1: Comparative Stability of Cysteine-Linked Antibody-Drug Conjugates (ADCs)

Maleimide TypeConditionIncubation Time% DeconjugationKey Findings
N-Alkyl Maleimides Thiol-containing buffer and serum at 37°C7 days35-67%Susceptible to significant deconjugation over time.[5]
N-Aryl Maleimides Thiol-containing buffer and serum at 37°C7 days<20%Exhibit enhanced stability due to faster hydrolysis of the thiosuccinimide ring.[5]

Table 2: Half-lives of Thiosuccinimide Ring Hydrolysis

Thiosuccinimide Adduct TypepHTemperature (°C)Half-life of HydrolysisReference
N-Alkyl Thiosuccinimide 7.43727 hours[7]
N-Aryl Thiosuccinimide 7.4371.5 hours[7]
N-Fluorophenyl Thiosuccinimide 7.4370.7 hours[7]
"Self-Hydrolyzing" Maleimide Adduct 7.4222.0-2.6 hours[7]
N-Acetyl Cysteine Adduct of N-Aminoethyl Maleimide 7.0Room Temp3.6 hours[8]

Chemical Pathways of Maleimide-Thiol Conjugation

The fate of a maleimide-thiol conjugate is dictated by two competing pathways: the reversible retro-Michael reaction and the irreversible hydrolysis of the thiosuccinimide ring.

cluster_0 Maleimide-Thiol Conjugation cluster_1 Competing Pathways Thiol Thiol (e.g., Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Reversible) Thiol->Thiosuccinimide Michael Addition Maleimide This compound Maleimide->Thiosuccinimide RetroMichael Retro-Michael Reaction (Deconjugation) Thiosuccinimide->RetroMichael Reversible Hydrolysis Hydrolysis (Stabilization) Thiosuccinimide->Hydrolysis Irreversible SuccinamicAcid Succinamic Acid Thioether (Stable) Hydrolysis->SuccinamicAcid

Caption: Competing pathways for maleimide-thiol conjugates.

Experimental Protocols

Protocol 1: Assessment of Maleimide Conjugate Stability via Thiol Exchange

This protocol is designed to assess the stability of a maleimide conjugate in the presence of a competing thiol, which mimics the physiological environment.

Materials:

  • Maleimide conjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

  • Incubator at 37°C

  • Quenching solution (e.g., 1% Trifluoroacetic acid (TFA) in acetonitrile)

Procedure:

  • Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of GSH in PBS (pH 7.4).

  • In a microcentrifuge tube, dilute the maleimide conjugate to a final concentration of 50 µM in PBS (pH 7.4).

  • Initiate the stability study by adding GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold molar excess).

  • Incubate the reaction mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of the quenching solution. This stops the thiol exchange reaction.

  • Store the quenched samples at 4°C until analysis.

  • Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products (e.g., GSH-adduct).

  • Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile.

Protocol 2: Inducing Hydrolysis for Enhanced Stability

This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to create a more stable conjugate.

Materials:

  • Purified maleimide conjugate

  • Basic buffer (e.g., phosphate buffer, pH 8.5-9.0)

  • Neutralization buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Mass spectrometer (MS) or HPLC-MS system

Procedure:

  • After the initial conjugation reaction and purification, dissolve the conjugate in a suitable buffer.

  • Adjust the pH of the conjugate solution to 8.5-9.0 using the basic buffer.

  • Incubate the solution at room temperature or 37°C for a predetermined time (e.g., 2-4 hours) to induce hydrolysis. The optimal time should be determined empirically.

  • Monitor the ring-opening hydrolysis by mass spectrometry. A mass increase of 18 Da, corresponding to the addition of a water molecule, will be observed.

  • Once the desired level of hydrolysis is achieved, neutralize the solution by adding the neutralization buffer to bring the pH back to 7.0-7.5.

  • The resulting hydrolyzed conjugate is now significantly more stable and resistant to the retro-Michael reaction.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for evaluating the stability of maleimide conjugates.

Start Start Conjugate Prepare Maleimide Conjugate Solution Start->Conjugate Incubate Incubate with Competing Thiol (GSH) at 37°C Conjugate->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC-MS Quench->Analyze Data Quantify Intact Conjugate and Thiol Exchange Products Analyze->Data End End Data->End

References

A Head-to-Head Comparison: Maleimide vs. Carbonylacrylic Reagents for Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and stable modification of cysteine residues on proteins and antibodies is paramount for the development of targeted therapeutics, diagnostics, and research reagents. For decades, maleimide-based chemistry has been the workhorse for cysteine bioconjugation. However, the inherent instability of the resulting thioether linkage has driven the search for more robust alternatives. This guide provides an objective, data-driven comparison of traditional maleimide chemistry with the increasingly adopted carbonylacrylic reagents for cysteine modification.

This comparison guide delves into the reaction mechanisms, stability, selectivity, and experimental considerations for both chemistries, providing the necessary information to select the optimal strategy for your specific application.

Mechanism of Action: A Tale of Two Michael Additions

Both maleimide and carbonylacrylic reagents react with the thiol group of cysteine via a Michael addition reaction. However, the subtle differences in their structures lead to significant disparities in the stability of the final conjugate.

Maleimide Chemistry: The reaction of a maleimide with a cysteine thiol proceeds rapidly at near-neutral pH to form a thiosuccinimide linkage. While efficient, this reaction is reversible through a retro-Michael reaction, particularly in the presence of competing thiols like glutathione, which is abundant in plasma. This can lead to premature cleavage of the payload from the protein, resulting in off-target toxicity and reduced efficacy of antibody-drug conjugates (ADCs).[1]

Carbonylacrylic Chemistry: Carbonylacrylic reagents also react with cysteine via a Michael addition. However, the resulting thioether bond is significantly more stable and considered practically irreversible under physiological conditions.[2][3][4] This enhanced stability is attributed to the acyclic nature of the reagent, which, once reacted, does not present a favorable leaving group for a retro-Michael reaction.

Quantitative Performance Comparison

The stability of the conjugate is a critical parameter, especially for therapeutics with a long half-life in circulation. The following table summarizes the key quantitative differences between maleimide and carbonylacrylic reagents.

FeatureMaleimide ChemistryCarbonylacrylic ReagentsReferences
Reaction with Cysteine Michael AdditionMichael Addition[2][5]
Adduct Stability Reversible (susceptible to retro-Michael reaction)Irreversible and highly stable[1][2][4]
Selectivity for Cysteine High at pH 6.5-7.5; potential cross-reactivity with lysine at pH > 7.5Highly selective for cysteine even at slightly basic pH (e.g., 8.0)[5][6][7]
Reaction pH Optimal at 6.5-7.5Effective at a broader range, including pH 8.0[5][6]
Stoichiometry Often requires an excess of reagent (10-20 fold)Can achieve complete conversion with a minimal excess (5-10 equivalents)[2][3][4][6]
Plasma Stability of Conjugate Prone to deconjugation (e.g., ~25% payload loss after 6 days for some ADCs)Highly stable with no significant degradation observed in human plasma[2][5][8]

Visualizing the Chemistry and Workflow

To further illustrate the differences between these two conjugation strategies, the following diagrams depict their reaction mechanisms and a typical experimental workflow.

Reaction Mechanisms for Cysteine Modification cluster_maleimide Maleimide Chemistry cluster_carbonylacrylic Carbonylacrylic Chemistry Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct (Reversible) Maleimide->Thiosuccinimide + Cysteine Protein-SH (Cysteine) Cysteine->Thiosuccinimide RetroMichael Retro-Michael Reaction (Thiol Exchange) Thiosuccinimide->RetroMichael Competing Thiol (e.g., Glutathione) Carbonylacrylic Carbonylacrylic Reagent StableAdduct Stable Thioether Adduct (Irreversible) Carbonylacrylic->StableAdduct + Cysteine2 Protein-SH (Cysteine) Cysteine2->StableAdduct

A comparison of the reaction mechanisms for maleimide and carbonylacrylic reagents.

Experimental Workflow Comparison cluster_maleimide_workflow Maleimide Conjugation cluster_carbonylacrylic_workflow Carbonylacrylic Conjugation start Start: Cysteine-containing Protein/Antibody BufferExchange_M Buffer Exchange (pH 6.5-7.5) start->BufferExchange_M BufferExchange_C Buffer Exchange (pH 8.0) start->BufferExchange_C AddMaleimide Add Maleimide Reagent (Excess) BufferExchange_M->AddMaleimide Incubate_M Incubate (RT, 1-2h) AddMaleimide->Incubate_M Purify_M Purify Conjugate Incubate_M->Purify_M Analyze_M Analyze (HIC, SEC, MS) Purify_M->Analyze_M Stability_M Assess Stability (Plasma Incubation) Analyze_M->Stability_M AddCarbonylacrylic Add Carbonylacrylic Reagent (Minimal Excess) BufferExchange_C->AddCarbonylacrylic Incubate_C Incubate (RT, 1-2h) AddCarbonylacrylic->Incubate_C Purify_C Purify Conjugate Incubate_C->Purify_C Analyze_C Analyze (LC-MS) Purify_C->Analyze_C Stability_C Assess Stability (Plasma Incubation) Analyze_C->Stability_C

A generalized experimental workflow for cysteine modification.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible results. Below are representative protocols for cysteine modification using both maleimide and carbonylacrylic reagents.

Protocol 1: Cysteine Modification with a Maleimide Reagent

This protocol is a general guideline and may require optimization for specific proteins and maleimide reagents.

Materials:

  • Cysteine-containing protein or antibody in a suitable buffer (e.g., PBS, pH 7.2)

  • Maleimide-functionalized payload (e.g., maleimide-PEG, maleimide-drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and EDTA-containing (1 mM)

  • Quenching Reagent: N-ethylmaleimide or free cysteine

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Analytical instruments (e.g., HIC-HPLC, SEC-HPLC, Mass Spectrometry)

Procedure:

  • Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free cysteines, treat with a reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column. The final protein solution should be in the Reaction Buffer.

  • Reagent Preparation: Prepare a stock solution of the maleimide reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the maleimide reagent stock solution to the protein solution at a 10-20 fold molar excess. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide reagent by adding a quenching reagent.

  • Purification: Remove excess reagent and unconjugated payload by SEC or dialysis into a suitable storage buffer.

  • Analysis: Characterize the conjugate by HIC-HPLC to determine the drug-to-antibody ratio (DAR), SEC-HPLC to assess aggregation, and mass spectrometry to confirm the identity of the conjugate.

Protocol 2: Cysteine Modification with a Carbonylacrylic Reagent

This protocol is adapted from Bernardes et al., Nature Protocols, 2019.[2][3]

Materials:

  • Cysteine-tagged antibody (e.g., THIOMAB™)

  • Carbonylacrylic reagent functionalized with a molecule of interest

  • Reaction Buffer: 20 mM Tris-HCl, pH 8.0, with 150 mM NaCl

  • Reducing Agent: 10 mM TCEP (tris(2-carboxyethyl)phosphine)

  • Purification system (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., LC-MS)

Procedure:

  • Antibody Reduction: To a solution of the cysteine-tagged antibody (e.g., 1 mg/mL in Reaction Buffer), add TCEP to a final concentration of 1 mM. Incubate at 37°C for 1 hour to reduce any disulfide-capped cysteines.

  • Reagent Preparation: Prepare a stock solution of the carbonylacrylic reagent in a suitable organic solvent (e.g., DMF).

  • Conjugation Reaction: Add the carbonylacrylic reagent to the reduced antibody solution. A 5-10 molar equivalent excess of the reagent over the antibody is typically sufficient. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the antibody conjugate using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis: Analyze the purified conjugate by LC-MS to confirm complete conversion and determine the homogeneity of the product.

Conclusion: Choosing the Right Reagent for the Job

The choice between maleimide and carbonylacrylic reagents for cysteine modification depends heavily on the intended application of the final bioconjugate.

  • Maleimide chemistry remains a viable option for applications where the reversibility of the linkage is not a critical concern, such as in the preparation of some research reagents or for conjugates with short in vivo half-lives. Its long history of use means that a wide variety of maleimide-functionalized reagents are commercially available.

  • Carbonylacrylic reagents are the superior choice for applications demanding high stability, particularly for in vivo use such as the development of antibody-drug conjugates.[2][4][5] The irreversible nature of the resulting thioether bond minimizes off-target effects and enhances the therapeutic window of the conjugate.[5] While the synthesis of custom carbonylacrylic reagents may be required, the significant improvement in stability often justifies the additional effort.

For researchers in drug development and those creating long-lasting bioconjugates for in vivo applications, the evidence strongly supports the adoption of carbonylacrylic chemistry as a more robust and reliable alternative to traditional maleimide-based methods.

References

The Ascendancy of Maleimide Chemistry in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of bioconjugation, the ability to covalently link molecules with precision and stability is paramount. This capability underpins the development of cutting-edge therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic assays, and sophisticated research tools. Among the diverse chemical strategies available, maleimide-based chemistry has emerged as a prominent and widely adopted method for forging these molecular bridges.

This guide offers an objective comparison of maleimide chemistry against other leading bioconjugation techniques. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying principles, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate conjugation strategy for their specific needs.

The Power and Pitfalls of Maleimide Chemistry

Maleimide chemistry predominantly targets the thiol (sulfhydryl) groups of cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition, where the thiol group attacks the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[1] This specificity, coupled with favorable reaction kinetics, forms the foundation of its broad utility.

The primary advantages of maleimide chemistry include:

  • High Selectivity : Within a pH range of 6.5 to 7.5, maleimide groups exhibit a strong preference for reaction with thiols over other nucleophilic functional groups, such as the amines found in lysine residues.[2][3] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, which minimizes the formation of off-target products and leads to a more homogeneous conjugate population.[2][3]

  • Rapid Reaction Kinetics : The formation of the thioether linkage is typically efficient, often achieving high yields within one to two hours at room temperature.[4] This rapid conjugation is beneficial for preserving the integrity of sensitive biomolecules and for applications where time is a critical factor.

  • Versatility : A wide array of maleimide-functionalized reagents are commercially available, enabling the conjugation of diverse payloads, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs.[5]

Despite these advantages, a critical consideration for maleimide chemistry is the stability of the resulting thiosuccinimide linkage. Under certain physiological conditions, particularly in the presence of other thiols like glutathione, the thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[1][6] This potential instability has driven the development of strategies to enhance the long-term stability of maleimide conjugates, as well as the exploration of alternative bioconjugation chemistries.

Quantitative Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy often involves a trade-off between reaction kinetics, specificity, and the stability of the resulting linkage. The following tables provide a summary of key quantitative parameters for maleimide chemistry and its common alternatives.

FeatureMaleimide ChemistryHaloacetyl Chemistry (Iodoacetamide)NHS Ester ChemistryClick Chemistry (SPAAC)
Target Functional Group Thiols (-SH)Thiols (-SH)Primary Amines (-NH₂)Azides (-N₃) & Alkynes
Reaction Mechanism Michael AdditionNucleophilic SubstitutionAcylationCycloaddition
Optimal pH 6.5 - 7.5[3]7.2 - 9.07.2 - 8.5[5]Wide range (typically 4-11)
Reaction Rate FastGenerally slower than maleimides[6]Relatively fastVery fast
Specificity High for thiols at pH 6.5-7.5Good for thiols, but potential for off-target reactions at higher pH[6]Lower (targets multiple accessible lysines)[7]Very high (bioorthogonal)
Typical Efficiency High (>80% under optimal conditions)[8]HighGenerally high, but can be variableVery high, often quantitative

Table 1: Comparison of Key Performance Metrics for Common Bioconjugation Chemistries.

Linkage TypeChemistryResulting BondStabilityKey Considerations
Thiosuccinimide MaleimideThioetherSusceptible to retro-Michael reactionStability can be improved by ring-opening hydrolysis[9]
Thioether HaloacetylThioetherHighly stable and irreversible[6]Slower reaction kinetics compared to maleimides[6]
Amide NHS EsterAmideHighly stable and irreversible[5]Leads to random conjugation on multiple lysine residues[7]
Triazole Click Chemistry (SPAAC)TriazoleHighly stable and irreversibleRequires incorporation of azide or alkyne handles

Table 2: Stability of Linkages Formed by Different Bioconjugation Chemistries.

ParameterConditionValueSignificance
Maleimide-Thiol vs. Amine Reaction Rate pH 7.0~1,000 times faster for thiols[3]Demonstrates high chemoselectivity at neutral pH.
Half-life of N-ethyl maleimide conjugate in 10 mM Glutathione pH 7.4, 37°C20-80 hours[10][11]Indicates the timescale of retro-Michael reaction in a reducing environment.
Half-life of Ring-Opened Maleimide Conjugates > 2 years[9][12]Shows the significant increase in stability after hydrolysis of the succinimide ring.
Half-life of NHS Ester Hydrolysis pH 7.0, 0°C4-5 hours[13]Highlights the competing hydrolysis reaction that can reduce conjugation efficiency.
Half-life of NHS Ester Hydrolysis pH 8.6, 4°C10 minutes[13]Demonstrates the increased rate of hydrolysis at higher pH.

Table 3: Quantitative Data on Reaction Kinetics and Stability.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are methodologies for the key chemistries discussed.

Protocol 1: Protein Labeling with a Maleimide-Functionalized Reagent

This protocol describes a general procedure for labeling a protein with a maleimide-containing molecule (e.g., a fluorescent dye).

Materials:

  • Protein with accessible cysteine residues

  • Maleimide-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous solvent like DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To quench any unreacted maleimide, add a free thiol such as cysteine or β-mercaptoethanol to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted reagent by size-exclusion chromatography or dialysis.

  • Characterization: Confirm conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Protein Labeling with an NHS Ester-Functionalized Reagent

This protocol outlines a general method for labeling a protein with an NHS ester-containing molecule.

Materials:

  • Protein with accessible primary amines

  • NHS ester-functionalized molecule

  • Reaction Buffer: Bicarbonate buffer (0.1 M, pH 8.3) or PBS (pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the NHS ester reagent to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling and confirm conjugation using appropriate analytical techniques.

Protocol 3: Protein Alkylation with Iodoacetamide

This protocol provides a general procedure for the alkylation of cysteine residues using iodoacetamide.

Materials:

  • Protein with accessible cysteine residues

  • Iodoacetamide

  • Reaction Buffer: Tris or HEPES buffer, pH 8.0-8.5

  • Reducing agent (optional): Dithiothreitol (DTT) or TCEP

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If reduction of disulfide bonds is necessary, add DTT to a final concentration of 5-10 mM and incubate at 37°C for 1 hour. Note: If using DTT, it must be removed before adding the iodoacetamide. TCEP can be used and does not require removal.

  • Reagent Preparation: Prepare a fresh solution of iodoacetamide in the reaction buffer.

  • Conjugation Reaction: Add a 10-20 fold molar excess of iodoacetamide to the protein solution. Perform the reaction in the dark to prevent the formation of iodine.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification: Remove excess iodoacetamide by size-exclusion chromatography or dialysis.

  • Characterization: Confirm alkylation by mass spectrometry.

Visualizing Bioconjugation Pathways and Workflows

Diagrams are invaluable for conceptualizing complex biochemical processes. The following visualizations, created using the DOT language, illustrate the maleimide reaction mechanism, a comparative workflow, and the logical relationship between stability and reactivity for different bioconjugation chemistries.

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Thiol) Thioether Protein-S-Maleimide (Stable Thioether Bond) Protein_SH->Thioether Michael Addition Maleimide Maleimide Maleimide->Thioether

Caption: Michael addition reaction of a thiol with a maleimide.

Bioconjugation_Workflow cluster_maleimide Maleimide Chemistry cluster_nhs NHS Ester Chemistry cluster_click Click Chemistry (SPAAC) M_Start Protein with Cysteine M_React React with Maleimide (pH 6.5-7.5) M_Start->M_React M_Product Thiosuccinimide Conjugate M_React->M_Product M_Stability Potential for Retro-Michael Reaction M_Product->M_Stability N_Start Protein with Lysine N_React React with NHS Ester (pH 7.2-8.5) N_Start->N_React N_Product Amide Conjugate N_React->N_Product N_Stability Highly Stable Bond N_Product->N_Stability C_Start Protein with Azide/Alkyne C_React React with DBCO/Azide (Wide pH range) C_Start->C_React C_Product Triazole Conjugate C_React->C_Product C_Stability Highly Stable Bond C_Product->C_Stability

Caption: Comparative experimental workflows for bioconjugation.

Stability_vs_Reactivity Reactivity vs. Stability Trade-offs Maleimide Maleimide Haloacetyl Haloacetyl Maleimide->Haloacetyl Slower Kinetics, Higher Stability NHS_Ester NHS Ester Maleimide->NHS_Ester Different Target, Potential Heterogeneity Click_Chemistry Click Chemistry (SPAAC) Click_Chemistry->Maleimide Higher Specificity, Similar Kinetics Click_Chemistry->Haloacetyl Higher Specificity, Faster Kinetics

Caption: Relationship between reactivity and stability in bioconjugation.

Conclusion: Making an Informed Choice

Maleimide chemistry offers a potent combination of high selectivity, rapid kinetics, and the formation of a relatively stable linkage, making it an invaluable tool in the bioconjugation toolbox. Its advantages are particularly pronounced when site-specific modification of cysteine residues is the goal.

However, the potential for the retro-Michael reaction and the resulting instability of the conjugate, especially for in vivo applications, necessitates careful consideration. For applications demanding the utmost stability, alternatives such as haloacetyl chemistry or click chemistry may be more suitable, albeit with potential trade-offs in reaction kinetics or the need for introducing bioorthogonal handles. NHS ester chemistry remains a robust method for general protein labeling, though it lacks the site-specificity of thiol-directed methods.

Ultimately, the optimal bioconjugation strategy is dictated by the specific requirements of the application. By understanding the advantages and limitations of each chemistry, supported by quantitative data and reliable protocols, researchers can make informed decisions to advance their scientific and therapeutic objectives.

References

Stability of N-Isopropylmaleimide Conjugates in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in plasma is a critical parameter influencing their efficacy and safety. This guide provides a comparative assessment of the plasma stability of N-Isopropylmaleimide (NIPM) conjugates, with a focus on antibody-drug conjugates (ADCs), against other common maleimide-based alternatives. The stability of the linkage between a biomolecule and a payload is paramount to ensure that the conjugate reaches its target intact, minimizing off-target toxicity and maximizing therapeutic potential.

The primary mechanism compromising the stability of traditional maleimide-thiol conjugates in the bloodstream is the retro-Michael reaction. This reaction leads to the cleavage of the thiosuccinimide linkage, resulting in premature release of the payload. However, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis is influenced by the substituent on the maleimide nitrogen.

Comparative Stability of Maleimide Conjugates

The following table summarizes quantitative data on the plasma stability of various maleimide conjugates. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Maleimide TypeN-Substituent ClassModel SystemIncubation ConditionsStability MetricValueReference(s)
This compound (NIPM) AlkylN-acetyl cysteine conjugatepH 7.0, Room TemperatureThiosuccinimide Ring Hydrolysis Half-life20 minutes[1]
N-Alkyl Maleimide (general) AlkylCysteine-linked ADCMouse Serum, 37°C, 7 days% Deconjugation35-67%[2][3]
Conventional Maleimide AlkylADCHuman Plasma, 37°C, 7 days% Intact Conjugate~50%[4]
N-Aryl Maleimide ArylCysteine-linked ADCMouse Serum, 37°C, 7 days% Deconjugation<20%[2][3]

Key Observations:

  • N-Aryl Maleimides Exhibit Superior Stability: Conjugates derived from N-aryl maleimides consistently demonstrate higher stability in plasma compared to their N-alkyl counterparts.[2][3][5] This is attributed to the electron-withdrawing nature of the aryl group, which accelerates the stabilizing hydrolysis of the thiosuccinimide ring.[5]

  • N-Alkyl Maleimides Show Variable and Lower Stability: Traditional N-alkyl maleimide conjugates are more susceptible to deconjugation via the retro-Michael reaction, with studies showing significant payload loss over a 7-day period in serum.[2][3][4]

  • This compound (NIPM) Shows Rapid Hydrolysis: The available data on an N-acetyl cysteine conjugate of an N-isopropyl variant indicates a very rapid hydrolysis of the thiosuccinimide ring.[1] This suggests that NIPM conjugates, like other N-alkyl maleimides with potential for stabilizing features, might undergo rapid conversion to the more stable ring-opened form, which could enhance their overall plasma stability. However, direct comparative data for NIPM-ADCs in plasma is needed for a conclusive assessment.

Signaling Pathways and Reaction Mechanisms

The stability of a maleimide conjugate in plasma is primarily governed by the competition between two chemical pathways: the retro-Michael reaction (leading to deconjugation) and the hydrolysis of the thiosuccinimide ring (leading to a stable conjugate).

Competing Pathways for Maleimide Conjugate Stability cluster_0 Conjugation cluster_1 Degradation Pathway cluster_2 Stabilization Pathway Thiol_Source Thiol Source (e.g., Cysteine on Antibody) Thiosuccinimide_Adduct Thiosuccinimide Adduct (Initial Conjugate) Thiol_Source->Thiosuccinimide_Adduct Michael Addition Maleimide Maleimide Reagent (e.g., this compound) Maleimide->Thiosuccinimide_Adduct Deconjugated_Species Deconjugated Antibody and Released Maleimide-Payload Thiosuccinimide_Adduct->Deconjugated_Species Retro-Michael Reaction (Instability) Stable_Adduct Succinamic Acid Thioether (Stable Ring-Opened Conjugate) Thiosuccinimide_Adduct->Stable_Adduct Hydrolysis (Stability)

Figure 1: Competing reaction pathways for maleimide-thiol conjugates in plasma.

Experimental Protocols

A robust assessment of the plasma stability of maleimide conjugates is crucial for their preclinical development. The following is a generalized experimental protocol for a comparative plasma stability study using liquid chromatography-mass spectrometry (LC-MS).

Objective: To compare the rate of deconjugation of this compound conjugates with other maleimide-based conjugates in human plasma.

Materials:

  • Purified antibody-drug conjugates (ADCs) of this compound, N-Ethylmaleimide, and N-Phenylmaleimide.

  • Human plasma (pooled, anticoagulated).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • LC-MS grade water, acetonitrile, and formic acid.

  • High-resolution LC-MS system (e.g., Q-TOF or Orbitrap).

Experimental Workflow:

Start Start: Prepare ADC Stock Solutions Incubation Incubate ADCs in Human Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points (0, 24, 48, 96, 168h) Incubation->Time_Points Quench Quench Reaction (Freeze at -80°C) Time_Points->Quench Immuno_Capture Immunoaffinity Capture of ADC from Plasma Quench->Immuno_Capture Wash Wash Beads to Remove Plasma Proteins Immuno_Capture->Wash Elute Elute ADC from Beads Wash->Elute LCMS Analyze by LC-MS (Intact Mass Analysis) Elute->LCMS Data_Analysis Data Analysis: Quantify Intact ADC and Deconjugation Products LCMS->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Figure 2: General experimental workflow for assessing ADC stability in plasma.

Procedure:

  • Preparation of ADC Solutions: Prepare stock solutions of each ADC in PBS at a concentration of 1 mg/mL.

  • Incubation in Plasma: Spike each ADC into pre-warmed human plasma to a final concentration of 100 µg/mL. Include a control sample of each ADC in PBS.

  • Time Course: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of each sample and immediately freeze it at -80°C to stop the reaction.

  • Sample Preparation for LC-MS Analysis:

    • Thaw the plasma samples on ice.

    • Perform immunoaffinity capture of the ADC from the plasma using Protein A or anti-human IgG beads.

    • Wash the beads with wash buffer to remove non-specifically bound plasma proteins.

    • Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.

  • LC-MS Analysis:

    • Inject the purified ADC samples onto a reverse-phase LC column suitable for protein analysis.

    • Elute the ADC using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in the appropriate mass range to detect the intact ADC and any deconjugated species.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the relative abundance of the intact ADC and any deconjugated forms (e.g., antibody without payload).

    • Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.

    • Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life of each conjugate in plasma.

References

A Comparative Guide to the Characterization of N-Isopropylmaleimide (NIPMAM) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Isopropylmaleimide (NIPMAM) copolymers, focusing on their synthesis, characterization, and performance attributes relevant to biomedical applications, particularly in the field of drug delivery. The objective is to offer a clear, data-driven overview for professionals engaged in polymer chemistry and pharmaceutical formulation. NIPMAM copolymers are a class of thermosensitive polymers that exhibit a Lower Critical Solution Temperature (LCST), a property that makes them highly attractive for stimuli-responsive drug delivery systems.

Synthesis of this compound Copolymers

N-substituted maleimides, including NIPMAM, are commonly copolymerized with various vinyl monomers through free radical polymerization.[1][2] This method allows for the tailoring of the copolymer's properties by adjusting the comonomer feed ratio. A typical initiator for this process is Azobisisobutyronitrile (AIBN), and the reaction is often carried out in solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[1][3]

G cluster_reactants Reactants cluster_process Polymerization Process cluster_purification Purification cluster_product Final Product NIPMAM This compound (M1) ReactionVessel Reaction at 60-70°C NIPMAM->ReactionVessel Comonomer Comonomer (e.g., MMA, Styrene) (M2) Comonomer->ReactionVessel Initiator Initiator (AIBN) Initiator->ReactionVessel Solvent Solvent (THF) Solvent->ReactionVessel Precipitation Precipitation in Non-solvent (e.g., Methanol/Water) ReactionVessel->Precipitation Polymerization Drying Drying under Vacuum Precipitation->Drying Isolation Copolymer NIPMAM Copolymer Drying->Copolymer Purification

Figure 1: General workflow for the free radical copolymerization of NIPMAM.

Performance Comparison and Experimental Data

The properties of NIPMAM copolymers can be tuned by the choice of comonomer. This section compares the thermal and molecular weight characteristics of NIPMAM copolymers with other relevant polymers. Poly(N-isopropylacrylamide) (PNIPAAm) is a widely studied thermosensitive polymer and serves as a key comparator due to its LCST being close to physiological temperature.[4][5][6][7]

Thermal Properties Analysis

Thermal stability is a critical parameter for polymers intended for biomedical applications. It is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] TGA measures the weight loss of a material as a function of temperature, indicating the decomposition temperature, while DSC is used to determine the glass transition temperature (Tg), which relates to the polymer's physical state.[8][10]

Copolymer SystemComonomerTg (°C)Initial Decomposition Temp. (°C)Reference
Poly(N-alkyl maleimide) Copolymers Methyl Methacrylate (MMA)140-155~340-365[8]
Isobutene152363[11]
StyreneNot Reported~250[12]
Poly(N-phenylmaleimide) Copolymers Methyl Methacrylate (MMA)Not Reported>300[1]
Comparative Polymers
Poly(N-isopropylacrylamide) (PNIPAAm)-~135Not specified[5]
Poly(MEO2MA-co-OEGMA)OEGMANot specifiedNot specified[5]

Table 1: Comparison of Thermal Properties of N-Substituted Maleimide Copolymers and Alternatives.

Molecular Weight Characterization

The molecular weight and molecular weight distribution of copolymers are crucial properties that influence their solution behavior, mechanical properties, and drug release kinetics. Gel Permeation Chromatography (GPC) is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Copolymer SystemComonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(N-phenylamino)maleimide Methyl Methacrylate (MMA)900.11730.11.92[1]
Poly(N-[O-Nitro phenyl])maleimide Methyl Methacrylate (MMA)3,300 - 101,800Not specified1.5 - 4.1[3]
Poly(N-(4-acetylphenyl))maleimide Acrylamide23,45634,5671.47
Poly(N-(4-acetylphenyl))maleimide 2-hydroxy ethylmethacrylate28,76545,6781.59
Comparative Polymers
Poly(N-isopropylacrylamide) (PNIPAAm)-Varies widely with synthesisVaries widely with synthesisTypically 1.1 - 2.0[13]

Table 2: Molecular Weight Data for N-Substituted Maleimide Copolymers.

Application in Drug Delivery

The thermosensitive nature of NIPMAM copolymers allows for the development of "smart" drug delivery systems. Below the LCST, the polymer is hydrophilic and exists as a swollen hydrogel, encapsulating the drug. When the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming hydrophobic and collapsing, which triggers the release of the entrapped therapeutic agent.[4][14]

G cluster_below Below LCST (e.g., < 37°C) cluster_above Above LCST (e.g., > 37°C) State_Below Hydrophilic State (Swollen Polymer Network) Drug_Encapsulated Drug Molecules Encapsulated State_Below->Drug_Encapsulated Stable Entrapment Temp_Increase Temperature Increase State_Below->Temp_Increase Drug_Released Drug Molecules Released State_Above Hydrophobic State (Collapsed Polymer Network) State_Above->Drug_Released Triggered Release Temp_Increase->State_Above Phase Transition

Figure 2: Mechanism of temperature-responsive drug release from NIPMAM copolymers.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate characterization of polymeric materials.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)
  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[15]

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.[16]

  • Columns: A set of polystyrene-divinylbenzene columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) is commonly used.[1]

  • Calibration: The system is calibrated using narrow-polydispersity polystyrene standards.[15]

  • Sample Preparation: Copolymers are dissolved in the mobile phase at a concentration of approximately 1-2 mg/mL and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The retention time of the polymer is compared against the calibration curve to determine its molecular weight characteristics.[17]

Thermal Analysis: TGA and DSC
  • Objective: To assess thermal stability (TGA) and determine the glass transition temperature (DSC).

  • Thermogravimetric Analysis (TGA):

    • Procedure: A small sample (5-10 mg) is heated in a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).[8]

    • Data: The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss is considered the initial decomposition temperature.[1][3]

  • Differential Scanning Calorimetry (DSC):

    • Procedure: A small, dried sample (5-10 mg) is sealed in an aluminum pan. It undergoes a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data: The heat flow to the sample is measured relative to a reference. The glass transition temperature (Tg) is identified as a step change in the baseline of the second heating scan.[8]

In Vitro Drug Release Studies
  • Objective: To quantify the rate and extent of drug release from the copolymer matrix under physiological conditions.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Methodology:

    • Drug Loading: The copolymer is loaded with a model drug by dissolving both in a common solvent, followed by solvent evaporation or by soaking the polymer in a concentrated drug solution.

    • Release Medium: A buffered solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) is used to simulate physiological conditions.[18]

    • Procedure: The drug-loaded copolymer is placed in a known volume of the release medium and incubated at a constant temperature (or cycled through temperatures below and above the LCST). At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

    • Quantification: The concentration of the released drug in the aliquots is determined by measuring its absorbance using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax).[19] The cumulative percentage of drug release is then plotted against time.

References

Safety Operating Guide

Proper Disposal of N-Isopropylmaleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N-Isopropylmaleimide is critical for protecting personnel and the environment. This potent chemical, widely used in bioconjugation and drug development, is classified as hazardous and requires strict adherence to established disposal protocols. Improper handling can lead to skin and eye irritation, respiratory issues, and potential long-term health effects.[1][2] Furthermore, this compound is recognized as extremely hazardous to aquatic environments, necessitating containment and preventing its release into waterways.[3]

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Chemical-resistant gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.

  • Safety goggles or a face shield: To protect the eyes from splashes or dust.

  • Laboratory coat: To prevent contamination of personal clothing.

In the event of a spill, immediately evacuate the area and prevent the formation of dust. Spilled solid material should be carefully swept up and placed into a designated, labeled container for hazardous waste.[4][5] Liquid spills should be absorbed using an inert material.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as hazardous chemical waste.[6] Adherence to the following procedural steps is mandatory:

  • Segregation of Waste: All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated from other laboratory waste streams.[7] This prevents accidental chemical reactions and ensures proper handling by waste management personnel.

  • Waste Container Selection: Utilize a chemically compatible, leak-proof container with a secure screw-top lid for collecting this compound waste.[7] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."

  • Accumulation of Waste: Store the designated hazardous waste container in a well-ventilated, designated satellite accumulation area. This area should have secondary containment to mitigate any potential leaks.[7]

  • Disposal of Empty Containers:

    • Containers with residual solid this compound must be treated as hazardous waste.[8]

    • For containers that can be thoroughly emptied, a triple-rinse procedure should be followed.[7] Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate from each rinse must be collected and disposed of as hazardous waste.[7] After the final rinse and air-drying in a fume hood, the original label must be defaced or removed before the container can be discarded as non-hazardous waste or recycled, in accordance with institutional policies.[7][8]

  • Arranging for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.[4]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Path Start This compound Waste Generated Segregate Segregate from other waste streams Start->Segregate Container_Selection Select compatible, labeled hazardous waste container Segregate->Container_Selection Accumulate Store in designated satellite area with secondary containment Container_Selection->Accumulate EHS_Contact Contact Environmental Health & Safety (EHS) for pickup Accumulate->EHS_Contact Empty_Container_Check Is the original container empty? Accumulate->Empty_Container_Check Dispose_Waste Dispose of full waste container via EHS EHS_Contact->Dispose_Waste Triple_Rinse Triple-rinse container, collect rinsate as hazardous waste Empty_Container_Check->Triple_Rinse Yes Empty_Container_Check->Dispose_Waste No Dispose_Container Deface label and dispose of empty container Triple_Rinse->Dispose_Container

Caption: Workflow for the safe disposal of this compound waste.

Chemical Incompatibility

To prevent hazardous reactions, do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases.[9]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropylmaleimide
Reactant of Route 2
Reactant of Route 2
N-Isopropylmaleimide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.